molecular formula C15H28O4 B073588 Pentadecanedioic Acid CAS No. 1460-18-0

Pentadecanedioic Acid

Cat. No.: B073588
CAS No.: 1460-18-0
M. Wt: 272.38 g/mol
InChI Key: BTZVDPWKGXMQFW-UHFFFAOYSA-N
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Description

Pentadecanedioic acid is a C15 linear-chain dicarboxylic acid that serves as a valuable building block in organic synthesis and materials science. Its primary research applications include its use as a monomer for the production of specialty polyesters and polyamides, yielding polymers with tailored properties such as specific crystallinity, melting points, and biodegradability. In biochemical research, this compound is of significant interest for studying fatty acid metabolism and peroxisomal β-oxidation pathways. It has been identified as an endogenous metabolite and is investigated for its role as an agonist for the PPARγ (Peroxisome Proliferator-Activated Receptor Gamma) nuclear receptor. Activation of PPARγ influences lipid metabolism and insulin sensitivity, making this compound a relevant compound in metabolic disorder research. Its well-defined structure and bifunctional reactivity also make it an excellent precursor for synthesizing macrocyclic compounds, complex lipids, and novel surfactants for academic and industrial R&D. This product is provided as a high-purity standard to ensure reproducible results in your investigative work.

Properties

IUPAC Name

pentadecanedioic acid
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InChI

InChI=1S/C15H28O4/c16-14(17)12-10-8-6-4-2-1-3-5-7-9-11-13-15(18)19/h1-13H2,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

BTZVDPWKGXMQFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCC(=O)O)CCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28O4
Source PubChem
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DSSTOX Substance ID

DTXSID1074337
Record name Pentadecanedioic acid
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Molecular Weight

272.38 g/mol
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CAS No.

1460-18-0
Record name Pentadecanedioic acid
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Record name Pentadecanedioic acid
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Record name Pentadecanedioic acid
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Record name Pentadecanedioic Acid
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Record name PENTADECANEDIOIC ACID
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Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Pentadecanedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentadecanedioic acid, a saturated long-chain dicarboxylic acid with the chemical formula C₁₅H₂₈O₄, is a molecule of significant interest in various scientific and industrial fields. Its bifunctional nature, characterized by two carboxylic acid groups at either end of a fifteen-carbon chain, imparts unique chemical reactivity and physical characteristics. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its characterization and modification, and an exploration of its relevance in biological signaling pathways.

Physical Properties of this compound

This compound is typically a white crystalline powder at room temperature.[1] The long hydrocarbon chain renders it largely nonpolar, leading to low solubility in water but good solubility in many organic solvents.[1] This property is crucial for its application in various reaction media.[1]

Table 1: Physical and Chemical Properties of this compound
PropertyValueReference(s)
Molecular Formula C₁₅H₂₈O₄[2][3]
Molecular Weight 272.38 g/mol [2][3]
Appearance White to off-white powder/crystal[1][4]
Melting Point 113-114 °C[4][5][6][7]
Boiling Point 212 °C at 16 mmHg[4][5][7]
445.8 ± 18.0 °C at 760 mmHg[6]
Density 1.0 ± 0.1 g/cm³ (estimate)[6]
0.9913 (rough estimate)[5][7]
Refractive Index 1.4341 (estimate)[5][7]
Water Solubility Insoluble[4]
pKa 4.48 ± 0.10 (Predicted)[4]
Flash Point 237.5 ± 17.7 °C[6]
212 °C at 16 mmHg[4][7]
CAS Number 1460-18-0[2]

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by its two carboxylic acid functional groups. These groups can undergo a variety of reactions, making it a versatile building block in organic synthesis.

Key Reactions:

  • Esterification: this compound readily reacts with alcohols in the presence of an acid catalyst to form diesters. This is a fundamental reaction for producing polyesters and other derivatives.[1]

  • Amidation: Reaction with amines leads to the formation of amides. With diamines, this reaction can be used to synthesize polyamides.[1]

  • Conversion to Acid Chlorides and Anhydrides: The carboxylic acid groups can be converted to more reactive intermediates like acid chlorides or anhydrides, which are valuable in further chemical transformations.[1]

Experimental Protocols

Determination of Melting Point

The melting point of this compound can be determined using a standard melting point apparatus.

Methodology:

  • A small, finely powdered sample of this compound is packed into a capillary tube.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • The temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point.

Determination of Solubility

A qualitative and semi-quantitative assessment of solubility can be performed as follows:

Methodology:

  • Add a small, known amount of this compound (e.g., 10 mg) to separate test tubes containing a fixed volume (e.g., 1 mL) of different solvents (e.g., water, ethanol, acetone, diethyl ether, and toluene).

  • Agitate the tubes vigorously for a set period (e.g., 1 minute).

  • Observe and record whether the solid dissolves completely, partially, or not at all at room temperature.

  • For solvents in which it appears soluble, further increments of the acid can be added to estimate the approximate solubility.

Esterification to Diethyl Pentadecanedioate

This protocol describes the synthesis of diethyl pentadecanedioate via Fischer-Speier esterification.[1]

Materials:

  • This compound

  • Anhydrous Ethanol

  • Toluene

  • Concentrated Sulfuric Acid

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Chloride (Brine) Solution

  • Anhydrous Magnesium Sulfate

Equipment:

  • Round-bottom flask with reflux condenser and Dean-Stark trap

  • Heating mantle

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Charge a round-bottom flask with this compound, a molar excess of anhydrous ethanol, and toluene.

  • Slowly add a catalytic amount of concentrated sulfuric acid while stirring.

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Continue the reaction until no more water is formed.

  • Cool the reaction mixture and wash it with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvents under reduced pressure using a rotary evaporator.

  • The crude diethyl pentadecanedioate can be further purified by vacuum distillation.[1]

Amidation to Pentadecanediamide (Representative Protocol)

Materials:

  • This compound

  • Thionyl chloride

  • Ammonia (B1221849) solution (concentrated) or an amine of choice

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF)

Equipment:

  • Round-bottom flask with reflux condenser and gas inlet/outlet

  • Stirring apparatus

  • Dropping funnel

  • Ice bath

  • Filtration apparatus

Procedure:

  • Acid Chloride Formation: In a round-bottom flask, suspend this compound in an excess of thionyl chloride.

  • Gently reflux the mixture until the solid dissolves and the evolution of HCl and SO₂ gases ceases.

  • Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude pentadecanedioyl chloride.

  • Amidation: Dissolve the crude diacid chloride in an anhydrous solvent like THF and cool the solution in an ice bath.

  • Slowly add a concentrated ammonia solution or a solution of the desired amine in THF via a dropping funnel with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

  • The resulting solid amide can be collected by filtration, washed with water and a suitable organic solvent, and then dried.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

¹H NMR Spectroscopy:

  • The spectrum is expected to show a broad singlet for the carboxylic acid protons (-COOH) at a downfield chemical shift (typically δ 10-13 ppm).

  • The methylene (B1212753) protons (-CH₂-) adjacent to the carboxylic acid groups will appear as a triplet.

  • The other methylene protons along the carbon chain will appear as multiplets in the upfield region.

¹³C NMR Spectroscopy:

  • The carbonyl carbon of the carboxylic acid group will show a signal in the downfield region (typically δ 175-185 ppm).

  • The carbons of the methylene groups will appear in the upfield region of the spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

  • Press the mixture into a thin, transparent pellet using a hydraulic press.

Characteristic Absorptions:

  • A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid dimer.

  • A strong C=O stretching band around 1700 cm⁻¹.

  • C-H stretching bands just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Technique:

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of fatty acids, often after derivatization to their more volatile methyl esters.

Expected Fragmentation:

  • The mass spectrum will show a molecular ion peak (M⁺).

  • Characteristic fragmentation patterns for long-chain dicarboxylic acids will be observed.

Signaling Pathways and Biological Relevance

While this compound itself is a subject of ongoing research, the closely related odd-chain fatty acid, pentadecanoic acid (C15:0), has been shown to modulate important cellular signaling pathways. This provides a valuable framework for understanding the potential biological activities of this compound.

One such pathway is the JAK2/STAT3 signaling pathway , which is crucial in regulating cell survival, proliferation, and inflammation. Aberrant activation of this pathway is implicated in various diseases, including cancer. Pentadecanoic acid has been demonstrated to suppress the stemness of breast cancer stem-like cells by inhibiting the JAK2/STAT3 signaling pathway.

JAK2_STAT3_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL6 Interleukin-6 (IL-6) IL6R IL-6 Receptor IL6->IL6R Binding JAK2 JAK2 IL6R->JAK2 Recruitment & Activation pJAK2 p-JAK2 (Active) JAK2->pJAK2 Autophosphorylation STAT3 STAT3 pJAK2->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 STAT3_dimer p-STAT3 Dimer pSTAT3->STAT3_dimer Dimerization Gene_Expression Gene Expression (Proliferation, Survival, Inflammation) STAT3_dimer->Gene_Expression Nuclear Translocation & Transcription Pentadecanedioic_Acid This compound (Proposed Action) Pentadecanedioic_Acid->pJAK2 Inhibition

Caption: Proposed inhibition of the JAK2/STAT3 signaling pathway.

Conclusion

This compound is a dicarboxylic acid with well-defined physical properties and versatile chemical reactivity centered around its two carboxylic acid groups. The methodologies outlined in this guide provide a robust framework for its analysis and chemical modification. Furthermore, the emerging understanding of the biological roles of related odd-chain fatty acids suggests that this compound may hold significant potential in the fields of drug development and biomedical research. Further investigation into its specific interactions with cellular signaling pathways is a promising area for future exploration.

References

An In-depth Technical Guide to Pentadecanedioic Acid: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of pentadecanedioic acid (C₁₅H₂₈O₄), a long-chain dicarboxylic acid of significant interest in various industrial and pharmaceutical applications. This document details its molecular structure, physicochemical and spectroscopic properties, and key experimental protocols for its synthesis and analysis. Furthermore, it explores its relevance in drug development, particularly as a key intermediate, and discusses associated biological signaling pathways.

Molecular Structure and Chemical Formula

This compound, also known as 1,15-pentadecanedioic acid or 1,13-tridecanedicarboxylic acid, is a saturated aliphatic dicarboxylic acid.[1][2] Its structure consists of a linear chain of fifteen carbon atoms with a carboxylic acid (-COOH) group at each terminus.[1]

Molecular Formula: C₁₅H₂₈O₄[3][4]

Chemical Structure:

Key Identifiers:

  • CAS Number: 1460-18-0[3][4]

  • Molecular Weight: 272.38 g/mol [3][4]

  • IUPAC Name: this compound[5][6]

  • SMILES: O=C(O)CCCCCCCCCCCCCC(O)=O[6][7]

  • InChI Key: BTZVDPWKGXMQFW-UHFFFAOYSA-N[4][8]

Physicochemical and Spectroscopic Data

This compound typically presents as a grey to off-white solid powder.[1][3] Due to its long hydrophobic carbon chain, it has limited solubility in water but is soluble in many organic solvents.[1]

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
Molecular FormulaC₁₅H₂₈O₄[3][4]
Molecular Weight272.38 g/mol [3][4]
Melting Point113-114 °C[1]
Physical AppearanceGrey to off-white solid[1][3]
Purity≥97%[1][7]
Table 2: Spectroscopic Data for this compound
TechniqueKey Data PointsReference(s)
Mass Spectrometry (GC-MS) m/z Top Peak: 98, m/z 2nd Highest: 84, m/z 3rd Highest: 112[5][6]
FTIR Spectroscopy Spectra available (KBr and ATR-IR)[5]
Raman Spectroscopy Spectrum available[5]
¹H NMR Spectroscopy While specific peak assignments for this compound are not readily available in the provided search results, spectra for the related pentadecanoic acid can be found for reference.[9]
¹³C NMR Spectroscopy Spectrum available for pentadecanoic acid.[9]

Experimental Protocols

Synthesis of this compound Derivatives

This compound and its derivatives are crucial intermediates in the synthesis of more complex molecules, including the lipid-lowering drug bempedoic acid.[1][3] Below is a generalized workflow for the synthesis of a key derivative, diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate, a precursor to bempedoic acid.[3]

G cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_intermediates Key Intermediates cluster_product Final Product Ethyl Isobutyrate Ethyl Isobutyrate Alkylation Alkylation Ethyl Isobutyrate->Alkylation 1,5-Dibromopentane 1,5-Dibromopentane 1,5-Dibromopentane->Alkylation Finkelstein Reaction Finkelstein Reaction Alkylation->Finkelstein Reaction Ethyl 7-bromo-2,2-dimethylheptanoate Ethyl 7-bromo-2,2-dimethylheptanoate Alkylation->Ethyl 7-bromo-2,2-dimethylheptanoate LDA, THF Double Alkylation Double Alkylation Finkelstein Reaction->Double Alkylation Alkyl Iodide Intermediate Alkyl Iodide Intermediate Finkelstein Reaction->Alkyl Iodide Intermediate Acid Hydrolysis Acid Hydrolysis Double Alkylation->Acid Hydrolysis Diethyl 8-isocyano-2,2,14,14-tetramethyl-8-(tosyl)pentadecanedioate Diethyl 8-isocyano-2,2,14,14-tetramethyl-8-(tosyl)pentadecanedioate Double Alkylation->Diethyl 8-isocyano-2,2,14,14-tetramethyl-8-(tosyl)pentadecanedioate Saponification & Reduction Saponification & Reduction Acid Hydrolysis->Saponification & Reduction Diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate Diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate Acid Hydrolysis->Diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate Bempedoic Acid Bempedoic Acid Saponification & Reduction->Bempedoic Acid Ethyl 7-bromo-2,2-dimethylheptanoate->Finkelstein Reaction Alkyl Iodide Intermediate->Double Alkylation TosMIC, NaH Diethyl 8-isocyano-2,2,14,14-tetramethyl-8-(tosyl)pentadecanedioate->Acid Hydrolysis HCl Diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate->Saponification & Reduction KOH, NaBH₄ G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Biological Sample Biological Sample Protein Precipitation Protein Precipitation Biological Sample->Protein Precipitation Liquid-Liquid Extraction Liquid-Liquid Extraction Protein Precipitation->Liquid-Liquid Extraction Derivatization Derivatization Liquid-Liquid Extraction->Derivatization LC Separation LC Separation Derivatization->LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Quantification Quantification MS/MS Detection->Quantification

References

Unveiling Pentadecanedioic Acid: A Technical Guide to Its Natural Sources and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentadecanedioic acid, a 15-carbon long-chain dicarboxylic acid, is emerging as a molecule of significant interest in various scientific domains, including polymer chemistry and potentially as a modulator of biological pathways. Its utility as a building block for specialty polyamides and esters, coupled with the growing demand for bio-based chemicals, has spurred research into its natural origins and biotechnological production. This technical guide provides an in-depth exploration of the natural sources and occurrence of this compound, complete with detailed experimental protocols for its analysis and an overview of relevant metabolic and signaling pathways.

Natural Occurrence and Biosynthesis

This compound is not a widely abundant natural product, but it has been identified in specific biological contexts, primarily arising from microbial metabolism and in certain plant species.

Microbial Production

The most significant natural source of long-chain dicarboxylic acids, including this compound, is microbial fermentation. Certain yeast species, particularly of the genus Candida, are known to produce these molecules through the ω-oxidation of fatty acids.[1][2] This pathway serves as a mechanism for the yeast to utilize hydrophobic substrates like alkanes and fatty acids.

The biosynthesis of this compound in microorganisms like Candida tropicalis involves a three-step enzymatic process known as ω-oxidation.[1][2] This pathway typically occurs in the endoplasmic reticulum and involves the following key enzymes:

  • Cytochrome P450 monooxygenase: This enzyme hydroxylates the terminal methyl group of a C15 fatty acid (pentadecanoic acid) to form ω-hydroxypentadecanoic acid.

  • Fatty alcohol oxidase/dehydrogenase: The ω-hydroxy fatty acid is then oxidized to the corresponding aldehyde.

  • Fatty aldehyde dehydrogenase: Finally, the aldehyde is oxidized to a carboxylic acid, yielding this compound.

To enhance the yield of dicarboxylic acids for industrial applications, metabolic engineering strategies are often employed. These strategies include the targeted knockout of genes involved in the competing β-oxidation pathway, which degrades both mono- and dicarboxylic acids, and the overexpression of genes in the ω-oxidation pathway.[2]

Occurrence in Plants

Quantitative Data on Occurrence

While precise, universally applicable quantitative data for this compound in natural sources is scarce, the following table summarizes the available information on the production of long-chain dicarboxylic acids in relevant microbial systems. It is important to note that these values can vary significantly based on the microbial strain, substrate, and fermentation conditions.

Source OrganismSubstrateDicarboxylic Acid ProducedConcentrationReference
Candida tropicalis SP-UV-56n-Tridecane1,13-Tridecanedioic acid (DCA13)Up to 172 g/L[4]
Candida sakeResidual soybean oilBiosurfactants (Glycolipids)13.2 ± 0.5 g/L[5]

Note: The data for Candida tropicalis highlights the potential for high-yield production of long-chain dicarboxylic acids, although specific data for this compound is not provided in this particular study. The data for Candida sake is for biosurfactants, which can be derivatives of dicarboxylic acids.

Experimental Protocols

Accurate quantification of this compound from natural sources requires robust analytical methodologies. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common techniques employed.

Protocol 1: Extraction and Quantification of Dicarboxylic Acids from Microbial Culture using GC-MS

This protocol details the steps for extracting and quantifying this compound from a yeast fermentation broth.

1. Sample Preparation and Extraction:

  • Centrifuge the microbial culture to pellet the cells.

  • Collect the supernatant and filter it through a 0.22 µm filter.[6]

  • Acidify the supernatant to pH 2 with a suitable acid (e.g., HCl).

  • Perform a liquid-liquid extraction with an organic solvent such as diethyl ether or ethyl acetate.[7] Repeat the extraction three times.

  • Combine the organic layers and dry them over anhydrous sodium sulfate.

  • Evaporate the solvent under a stream of nitrogen.

2. Derivatization:

  • To increase volatility for GC analysis, the carboxylic acid groups must be derivatized. A common method is methylation to form fatty acid methyl esters (FAMEs).[8]

  • Add a known amount of an internal standard, such as pentadecanoic acid-d2, to the dried extract.[8]

  • Add 14% Boron Trifluoride (BF3) in methanol (B129727) to the extract.[9]

  • Heat the mixture at 60-100°C for 30-60 minutes.[9]

  • After cooling, add water and hexane (B92381). Vortex and centrifuge to separate the layers.

  • Carefully collect the upper hexane layer containing the FAMEs for GC-MS analysis.[9]

3. GC-MS Analysis:

  • Gas Chromatograph: Use a capillary column suitable for FAME analysis (e.g., DB-5ms).[7]

  • Injection: 1 µL of the derivatized sample.

  • Inlet Temperature: 250°C.[7]

  • Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.[7]

  • Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV.

  • Detection: Use selected ion monitoring (SIM) mode for quantification, monitoring characteristic ions for the methyl ester of this compound and the internal standard.[9]

Protocol 2: Quantification of Dicarboxylic Acids using LC-MS/MS

LC-MS/MS offers high sensitivity and selectivity and can sometimes be performed with less extensive sample derivatization.

1. Sample Preparation:

  • Prepare the sample extract as described in Protocol 1, step 1.

  • For enhanced sensitivity, a derivatization step can be employed to introduce a readily ionizable group.[10]

2. LC-MS/MS Analysis:

  • Liquid Chromatograph: Use a C18 reversed-phase column.[11]

  • Mobile Phase A: Water with 0.1% formic acid.[7]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[7]

  • Gradient: A suitable gradient to separate the dicarboxylic acids.

  • Mass Spectrometer: Operate in electrospray ionization (ESI) negative ion mode.

  • Detection: Use Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for this compound and the internal standard for highly selective and sensitive quantification.[11]

Metabolic and Signaling Pathways

While this compound itself is a product of fatty acid metabolism, there is limited direct evidence of it acting as a primary signaling molecule. However, the related C15:0 monocarboxylic acid, pentadecanoic acid, has been shown to modulate important cellular signaling pathways. It is crucial to distinguish between these two molecules.

ω-Oxidation Pathway for Dicarboxylic Acid Synthesis

The biosynthesis of this compound occurs via the ω-oxidation pathway, which is an alternative to the more common β-oxidation of fatty acids.

omega_oxidation FA Pentadecanoic Acid (C15:0) OH_FA ω-Hydroxypentadecanoic Acid FA->OH_FA Cytochrome P450 monooxygenase Aldehyde_FA Pentadecanal-15-oic Acid OH_FA->Aldehyde_FA Fatty Alcohol Oxidase/Dehydrogenase DCA This compound (C15 DCA) Aldehyde_FA->DCA Fatty Aldehyde Dehydrogenase

Caption: Biosynthesis of this compound via ω-Oxidation.

Peroxisomal β-Oxidation of Dicarboxylic Acids

Once formed, dicarboxylic acids can be metabolized through peroxisomal β-oxidation, which shortens the carbon chain from both ends.[12]

beta_oxidation DCA Long-Chain Dicarboxylic Acid DCA_CoA Dicarboxylyl-CoA DCA->DCA_CoA Dicarboxylyl-CoA Synthetase Short_DCA_CoA Chain-Shortened Dicarboxylyl-CoA DCA_CoA->Short_DCA_CoA Peroxisomal β-Oxidation Cycle Acetyl_CoA Acetyl-CoA Short_DCA_CoA->Acetyl_CoA Thiolase

Caption: Peroxisomal β-Oxidation of Dicarboxylic Acids.

Modulation of Signaling Pathways by Pentadecanoic Acid (C15:0 Monocarboxylic Acid)

It is important to reiterate that the following pathway pertains to the monocarboxylic pentadecanoic acid, not this compound. Pentadecanoic acid has been shown to inhibit the JAK2/STAT3 signaling pathway, which is often aberrantly activated in various diseases, including cancer.[13][14]

jak_stat_pathway cluster_cell Cell Membrane IL6R IL-6 Receptor JAK2 JAK2 IL6R->JAK2 activates STAT3 STAT3 JAK2->STAT3 phosphorylates IL6 IL-6 IL6->IL6R pSTAT3 p-STAT3 STAT3->pSTAT3 nucleus Nucleus pSTAT3->nucleus dimerizes and translocates to gene_expression Gene Expression (Inflammation, Proliferation) nucleus->gene_expression C15_acid Pentadecanoic Acid (C15:0) C15_acid->JAK2 inhibits

Caption: Inhibition of JAK2/STAT3 Signaling by Pentadecanoic Acid.

Conclusion

This compound is a long-chain dicarboxylic acid with natural origins primarily in microbial fermentation and to a lesser extent in certain plants. While its role as a direct signaling molecule is not yet established, its biotechnological production holds promise for the synthesis of novel polymers and other valuable chemicals. The analytical protocols provided in this guide offer a robust framework for the accurate quantification of this compound in various biological matrices. Further research is warranted to fully elucidate its natural distribution, physiological functions, and potential applications in drug development and materials science. It is critical for researchers to distinguish between this compound (a dicarboxylic acid) and pentadecanoic acid (a monocarboxylic acid) when investigating biological activities and signaling pathways.

References

The Biological Role of Long-Chain Dicarboxylic Acids in Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Long-chain dicarboxylic acids (LCDAs) are emerging from relative obscurity as niche metabolic byproducts to be recognized as significant players in cellular energy homeostasis and signaling. Generated via the ω-oxidation of fatty acids, these molecules are catabolized through a dedicated peroxisomal β-oxidation pathway. Under conditions of metabolic stress, such as fasting, diabetes, or defects in mitochondrial fatty acid oxidation, the production and subsequent degradation of LCDAs become critically important. This technical guide provides an in-depth exploration of the metabolic pathways governing LCDAs, quantitative data on their metabolism, detailed experimental protocols for their study, and an overview of the signaling pathways they modulate.

Introduction

Fatty acid oxidation is a cornerstone of energy metabolism, primarily occurring within the mitochondria. However, an alternative pathway, ω-oxidation, located in the endoplasmic reticulum, provides a mechanism for the oxidation of fatty acids at their terminal methyl group, leading to the formation of dicarboxylic acids.[1] While historically viewed as a minor pathway, recent evidence underscores its importance in metabolic flexibility and cellular signaling. Long-chain dicarboxylic acids, once formed, are predominantly metabolized via β-oxidation within peroxisomes.[2] This guide delves into the biochemical journey of LCDAs, from their synthesis to their ultimate metabolic fate and regulatory functions.

Generation of Long-Chain Dicarboxylic Acids: ω-Oxidation

The synthesis of LCDAs from monocarboxylic fatty acids is a three-step enzymatic process initiated in the endoplasmic reticulum and completed in the cytoplasm.

Step 1: ω-Hydroxylation: The rate-limiting step is the hydroxylation of the terminal methyl group (ω-carbon) of a fatty acid. This reaction is catalyzed by cytochrome P450 enzymes of the CYP4A and CYP4F families.[3]

Step 2: Oxidation to an Aldehyde: The resulting ω-hydroxy fatty acid is then oxidized to an aldehyde by cytosolic alcohol dehydrogenases.

Step 3: Oxidation to a Carboxylic Acid: Finally, the aldehyde is oxidized to a carboxylic acid by cytosolic aldehyde dehydrogenases, yielding a dicarboxylic acid.

This pathway is particularly active in the liver and kidneys and is upregulated during states of high lipid flux, such as fasting and diabetes, or when mitochondrial β-oxidation is impaired.[4]

Catabolism of Long-Chain Dicarboxylic Acids: Peroxisomal β-Oxidation

Once formed, LCDAs are preferentially metabolized in peroxisomes. The process of peroxisomal β-oxidation involves a series of enzymatic reactions that sequentially shorten the dicarboxylic acid chain, releasing acetyl-CoA in each cycle.

The key enzymes involved are:

  • Acyl-CoA Oxidase 1 (ACOX1): The first and rate-limiting enzyme, which introduces a double bond.[5]

  • L-Bifunctional Protein (L-PBE/EHHADH) and D-Bifunctional Protein (D-BP/HSD17B4): These proteins catalyze the subsequent hydration and dehydrogenation steps.[6][7]

  • Peroxisomal Thiolases: These enzymes cleave the shortened dicarboxylyl-CoA to release acetyl-CoA.

Unlike mitochondrial β-oxidation, the peroxisomal pathway is not directly coupled to ATP synthesis via a respiratory chain. The initial oxidation step by ACOX1 transfers electrons directly to molecular oxygen, producing hydrogen peroxide (H₂O₂).[3]

Quantitative Data in LCDA Metabolism

The following tables summarize key quantitative data related to the enzymes and concentrations of LCDAs in various metabolic states.

Table 1: Enzyme Kinetic Parameters

EnzymeSubstrateKm (µM)Vmax/kcatOrganism/SystemReference
Human CYP4A11Lauric Acid (C12)11 - 20015 - 38 min⁻¹Recombinant[8][9]
Human CYP4A11Capric Acid (C10)7.1 ± 1.60.042 ± 0.002 min⁻¹Recombinant[10]
Rat Peroxisomal Acyl-CoA OxidaseDodecanedioyl-CoA (DC12-CoA)--Purified Enzyme[11]
Rat Peroxisomal Acyl-CoA OxidaseSebacoyl-CoA (DC10-CoA)-Similar to DC12-CoAPurified Enzyme[11]
Rat Peroxisomal Acyl-CoA OxidaseSuberoyl-CoA (DC8-CoA)Increasing Km with decreasing chain lengthSimilar to DC12-CoAPurified Enzyme[11]
Rat Peroxisomal Acyl-CoA OxidaseAdipoyl-CoA (DC6-CoA)Increasing Km with decreasing chain lengthSimilar to DC12-CoAPurified Enzyme[11]

Table 2: Dicarboxylic Acid Levels in Biological Samples

Dicarboxylic AcidConditionSpeciesSample TypeConcentration/Excretion RateReference
Adipic Acid (C6)Zellweger SyndromeHumanUrine~100% increase (free + conjugated)[12]
Suberic Acid (C8)Zellweger SyndromeHumanUrine~200% increase (free + conjugated)[12]
Sebacic Acid (C10)Zellweger SyndromeHumanUrine~350% increase (free + conjugated)[12]
C6-C10 DCAsFastingHumanUrineMarkedly increased after >10 hours[13]
C6-C10 DCAsDiabetesHuman/RatUrineHigh amounts excreted[4]
Azelaic Acid (C9)Oral AdministrationHumanUrine~60% of dose excreted in 12h[10]
Sebacic Acid (C10)Oral AdministrationHumanUrine~17% of dose excreted in 12h[10]
Dodecanedioic Acid (C12)Oral AdministrationHumanUrine~1% of dose excreted in 12h[10]

Signaling Pathways and Logical Relationships

The metabolic pathways of LCDA generation and catabolism are interconnected and regulated by complex signaling networks. The following diagrams, generated using Graphviz, illustrate these relationships.

LCDA_Metabolism_Workflow cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Peroxisome Peroxisome FA Long-Chain Fatty Acid OH_FA ω-Hydroxy Fatty Acid FA->OH_FA CYP4A/F (ω-Hydroxylase) Aldehyde ω-Oxo Fatty Acid OH_FA->Aldehyde Alcohol Dehydrogenase DCA Long-Chain Dicarboxylic Acid Aldehyde->DCA Aldehyde Dehydrogenase DCA_CoA Dicarboxylyl-CoA DCA->DCA_CoA Acyl-CoA Synthetase Short_DCA Chain-Shortened DCA DCA_CoA->Short_DCA β-Oxidation (ACOX1, L-PBE, D-BP, Thiolase) H2O2 H₂O₂ DCA_CoA->H2O2 ACOX1 AcetylCoA Acetyl-CoA Short_DCA->AcetylCoA β-Oxidation

Caption: Workflow of LCDA generation and peroxisomal β-oxidation.

LCDA_Signaling_Pathways cluster_PPARa PPARα Activation cluster_AMPK AMPK Activation LCDA Long-Chain Dicarboxylic Acids PPARa PPARα LCDA->PPARa Ligand Binding AMPK AMPK LCDA->AMPK Activation PPRE PPRE Binding PPARa->PPRE RXR RXR RXR->PPRE TargetGenes Target Gene Expression (e.g., ACOX1, CYP4A) PPRE->TargetGenes TargetGenes->LCDA Feedback Loop pAMPK p-AMPK (Active) AMPK->pAMPK ACC Acetyl-CoA Carboxylase (ACC) pAMPK->ACC pACC p-ACC (Inactive) MalonylCoA Malonyl-CoA ACC->MalonylCoA CPT1 CPT1 Activity MalonylCoA->CPT1 FAO Fatty Acid Oxidation CPT1->FAO

Caption: Signaling pathways activated by long-chain dicarboxylic acids.

Experimental Protocols

Quantification of Dicarboxylic Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the derivatization and analysis of DCAs from biological fluids.

1. Sample Preparation:

  • To 100 µL of plasma or urine, add an internal standard (e.g., a deuterated DCA).
  • Perform protein precipitation by adding 500 µL of ice-cold acetonitrile. Vortex and centrifuge at 14,000 x g for 15 minutes at 4°C.[1]
  • Transfer the supernatant to a new tube.

2. Extraction:

  • Acidify the supernatant with 3% phosphoric acid.
  • Perform liquid-liquid extraction with 1 mL of ethyl acetate. Vortex and centrifuge to separate the phases.
  • Transfer the organic (upper) layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.[1]

3. Derivatization (Esterification):

  • To the dried extract, add 100 µL of 10% (w/w) BF₃ in butanol.[2]
  • Seal the vial and heat at 100°C for 30 minutes.
  • Cool to room temperature, add 1 mL of water and 1 mL of hexane (B92381). Vortex to extract the butyl esters into the hexane layer.[2]
  • Analyze the hexane layer by GC-MS.

4. GC-MS Parameters:

  • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm)
  • Injector Temperature: 250°C
  • Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.
  • Carrier Gas: Helium at 1.7 mL/min.
  • MS Ionization: Electron Ionization (EI) at 70 eV.
  • Scan Mode: Selected Ion Monitoring (SIM) for target DCAs.

Peroxisomal β-Oxidation Assay using a Seahorse XF Analyzer

This assay measures the oxygen consumption rate (OCR) of isolated peroxisomes.

1. Peroxisome Isolation:

  • Isolate peroxisomes from liver tissue using a combination of differential centrifugation and a density gradient (e.g., Percoll).

2. Seahorse XF Plate Preparation:

  • Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO₂ incubator.
  • On the day of the assay, replace the calibrant and allow the cartridge to calibrate in the Seahorse XF Analyzer.[14]

3. Assay Protocol:

  • Adhere 30-50 µg of purified peroxisomes to the bottom of each well of a Seahorse XF plate by centrifugation (12,000 x g for 15 min at 4°C).[15]
  • Prepare the assay medium (e.g., Seahorse XF Base Medium supplemented with 100 µM ATP and 50 nM Acetyl-CoA).
  • Add the assay medium to the wells for a final volume of 125-180 µL.[15][16]
  • Add substrates (e.g., a mixture of long-chain fatty acids or a specific DCA) to the appropriate wells.
  • Place the cell plate into the Seahorse XF Analyzer and measure the OCR.

PPARα Activation Luciferase Reporter Assay

This assay quantifies the ability of LCDAs to activate the PPARα nuclear receptor.

1. Cell Culture and Transfection:

  • Culture a suitable cell line (e.g., HepG2) in DMEM with 10% FBS.
  • Co-transfect the cells with a PPARα expression vector and a luciferase reporter vector containing a PPAR response element (PPRE) upstream of the luciferase gene. Alternatively, use a stable cell line expressing these components.[17]

2. Assay Protocol:

  • Seed the transfected cells into a 96-well plate at a density of 1.3 x 10⁴ cells/well.[17]
  • After 24 hours, replace the medium with DMEM containing charcoal-stripped FBS to remove endogenous ligands.
  • Treat the cells with various concentrations of the test LCDA or a known PPARα agonist (e.g., fenofibric acid) for 24 hours.

3. Luciferase Measurement:

  • Lyse the cells using a reporter lysis buffer.
  • Add a luciferase assay reagent to the cell lysate.[18]
  • Measure the luminescence using a plate-reading luminometer. The intensity of the light produced is proportional to the level of PPARα activation.

Conclusion

Long-chain dicarboxylic acids are integral components of a flexible and robust metabolic system, providing an alternative route for fatty acid catabolism, particularly under conditions of metabolic stress. Their roles extend beyond simple energy substrates to encompass cell signaling, where they act as ligands for nuclear receptors and modulators of key metabolic enzymes. The quantitative data and detailed experimental protocols provided in this guide offer a foundation for researchers and drug development professionals to further investigate the multifaceted biological roles of LCDAs and explore their therapeutic potential in metabolic diseases. The continued exploration of LCDA metabolism and signaling will undoubtedly unveil new insights into metabolic regulation and open new avenues for therapeutic intervention.

References

Pentadecanedioic Acid (CAS 1460-18-0): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Pentadecanedioic acid (CAS 1460-18-0), a long-chain aliphatic dicarboxylic acid, is a versatile chemical intermediate with significant applications in polymer chemistry, pharmaceuticals, and organic synthesis. Its linear C15 structure, featuring a carboxylic acid group at each terminus, allows it to serve as a fundamental building block for a variety of complex molecules. This technical guide provides an in-depth overview of its physicochemical properties, synthesis, analytical methods, and its role in various applications, particularly in drug development as a linker molecule and in the creation of biocompatible polymers.

Physicochemical Properties

This compound is a white crystalline solid at room temperature. Its long hydrocarbon chain renders it insoluble in water but soluble in many organic solvents.[1][2] This solubility profile is crucial for its use in organic synthesis and polymerization reactions.

PropertyValueReference(s)
CAS Number 1460-18-0[3]
Molecular Formula C₁₅H₂₈O₄[3][4]
Molecular Weight 272.38 g/mol [3][4]
Appearance White powder/crystal[2]
Melting Point 113-114 °C[1][2]
Boiling Point 212 °C at 16 mmHg[1]
Water Solubility Insoluble[1]
LogP (Octanol/Water) 4.227 (Crippen Calculated)[4]
Topological Polar Surface Area 74.6 Ų[5]

Synthesis and Purification

While specific industrial synthesis routes for this compound are often proprietary, general methods for producing long-chain dicarboxylic acids can be adapted. One common approach involves the oxidative cleavage of corresponding cyclic or unsaturated precursors.

Experimental Protocol: Generalized Synthesis via Ozonolysis

This protocol describes a general method for synthesizing dicarboxylic acids from cyclic alkenes, which can be adapted for this compound from a suitable precursor like cyclopentadecene (B13795432).

  • Ozonolysis: Dissolve cyclopentadecene in a suitable solvent such as dichloromethane (B109758) or methanol (B129727), and cool the solution to -78°C. Bubble ozone gas through the solution until a blue color persists, indicating the reaction is complete.

  • Work-up: Purge the solution with nitrogen or oxygen to remove excess ozone. The resulting ozonide can be worked up under either oxidative or reductive conditions. For dicarboxylic acid synthesis, an oxidative work-up is required. Add hydrogen peroxide to the reaction mixture and allow it to warm to room temperature.

  • Isolation: After the reaction is complete, the dicarboxylic acid can be isolated by extraction. Add water and a suitable organic solvent. Separate the layers and wash the organic layer with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate it under reduced pressure. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography.[6]

Purification by Recrystallization
  • Dissolution: Dissolve the crude this compound in a minimal amount of a hot solvent in which it is soluble (e.g., methanol or ethyl acetate).

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration, washing with a small amount of the cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.[6]

Analytical Methods

Gas chromatography-mass spectrometry (GC-MS) is a standard and powerful technique for the qualitative and quantitative analysis of this compound. Due to its low volatility, derivatization to a more volatile ester form, typically a methyl ester (FAME), is necessary.

Experimental Protocol: GC-MS Analysis of this compound
  • Derivatization (Transesterification): To a known amount of the sample containing this compound, add a solution of boron trifluoride (BF₃) in methanol (e.g., 14%).[7] Heat the mixture at 100°C for 5-10 minutes to form dimethyl pentadecanedioate.

  • Extraction: After cooling, add an organic solvent such as hexane (B92381) and water. Vortex the mixture and allow the layers to separate. Carefully collect the upper organic layer containing the fatty acid methyl esters (FAMEs).[7]

  • Sample Preparation: Dry the organic extract over anhydrous sodium sulfate and, if necessary, concentrate it under a gentle stream of nitrogen. Add an internal standard (e.g., a deuterated dicarboxylic acid dimethyl ester) for quantitative analysis.[7]

  • GC-MS Analysis:

    • GC Column: Use a polar capillary column suitable for FAME analysis (e.g., DB-23 or equivalent).

    • Oven Program: Start at a low temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 240°C) to ensure elution of the dimethyl pentadecanedioate.

    • Injection: Use a splitless injection mode for trace analysis.

    • MS Detection: Operate the mass spectrometer in electron ionization (EI) mode. For quantitative analysis, use selected ion monitoring (SIM) to monitor characteristic ions of the analyte and the internal standard.[8]

Biological Role and Applications in Drug Development

Unlike its monocarboxylic acid counterpart, pentadecanoic acid, which has been studied for its direct biological activities and impact on signaling pathways like JAK/STAT and AMPK, this compound's primary role in a biological context is as a structural component or linker.[9][10][11] Dicarboxylic acids, in general, are intermediates in fatty acid metabolism.[12][13]

The bifunctional nature of this compound makes it an excellent candidate for use as a linker in the design of drug conjugates, such as antibody-drug conjugates (ADCs) or peptide-drug conjugates (PDCs).[14][15] Its long, flexible, and hydrophobic carbon chain can influence the pharmacokinetic properties of the resulting conjugate.[14]

Role as a Linker in Drug Delivery

In drug conjugates, a linker connects the targeting moiety (e.g., an antibody) to the therapeutic payload (e.g., a cytotoxic drug). The properties of the linker are critical for the stability of the conjugate in circulation and the efficient release of the drug at the target site.[16] this compound can be incorporated into both non-cleavable and cleavable linker designs. For instance, one of its carboxylic acid groups can form a stable amide bond with an antibody, while the other can be functionalized to create a cleavable ester or hydrazone bond with the drug.

G cluster_0 Antibody-Drug Conjugate (ADC) Structure cluster_1 This compound as Linker Component Antibody Antibody Linker Linker Antibody->Linker Stable Bond Drug Drug Linker->Drug Cleavable/Non-cleavable Bond HOOC-(CH2)13-COOH This compound Linker->HOOC-(CH2)13-COOH Incorporates

Conceptual structure of an ADC with a linker.

Polymer Synthesis

This compound is a valuable monomer for the synthesis of long-chain polyesters and polyamides.[2] These polymers often exhibit desirable properties such as biodegradability and flexibility, making them suitable for various applications, including biomedical materials and specialty plastics.[2][17]

Experimental Protocol: Synthesis of a Polyester (B1180765) via Polycondensation
  • Monomer Preparation: In a reaction vessel equipped with a mechanical stirrer and a distillation outlet, combine this compound and a diol (e.g., 1,8-octanediol) in a defined molar ratio.

  • Catalyst Addition: Add a suitable polycondensation catalyst, such as an inorganic acid (e.g., H₃PO₄) or a tin-based catalyst.[18]

  • Polycondensation Reaction:

    • First Stage: Heat the mixture under an inert atmosphere (e.g., nitrogen) to a temperature sufficient to initiate esterification (e.g., 150-180°C). Water will be produced as a byproduct and should be removed via the distillation outlet.

    • Second Stage: Once the initial water evolution ceases, gradually apply a vacuum and increase the temperature (e.g., to 200-220°C) to remove the remaining water and drive the polymerization reaction to completion, thereby increasing the molecular weight of the polyester.[18][19]

  • Isolation: Once the desired viscosity or molecular weight is achieved, cool the molten polymer under an inert atmosphere. The resulting polyester can then be extruded or processed as needed.

G Monomers This compound (Diacid) Diol ReactionVessel Polycondensation Reaction Monomers->ReactionVessel Catalyst Catalyst Catalyst->ReactionVessel Polyester Polyester ReactionVessel->Polyester High Temp & Vacuum Water Water (byproduct) ReactionVessel->Water Removed

Workflow for polyester synthesis.

Conclusion

This compound (CAS 1460-18-0) is a key chemical intermediate whose utility is derived from its bifunctional, long-chain structure. While it does not appear to possess the direct signaling activities reported for its monocarboxylic analogue, its importance in materials science and pharmaceutical development is significant. For researchers and drug developers, this compound offers a versatile platform for constructing polymers with tailored properties and for designing sophisticated linker systems for targeted drug delivery. The experimental protocols outlined in this guide provide a foundation for the synthesis, analysis, and application of this valuable compound.

References

An In-depth Technical Guide to Pentadecanedioic Acid: Nomenclature, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentadecanedioic acid, a saturated long-chain dicarboxylic acid, is a versatile chemical compound with significant applications in the pharmaceutical, polymer, and specialty chemical industries. Its bifunctional nature, characterized by two terminal carboxylic acid groups, allows it to serve as a crucial building block in organic synthesis and as a linker in advanced drug delivery systems. This technical guide provides a comprehensive overview of the IUPAC nomenclature, physicochemical properties, synthesis and purification protocols, spectroscopic data, and biological relevance of this compound, with a focus on its role in drug development and related research fields.

IUPAC Nomenclature and Chemical Identifiers

The systematic naming of chemical compounds is essential for unambiguous communication in scientific research and development. According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, the compound is named This compound .

This compound is also known by several synonyms and is assigned unique identifiers by various chemical registries, which are crucial for database searches and regulatory purposes.

IdentifierValue
IUPAC Name This compound[1]
Synonyms 1,15-pentadecanedioic acid, 1,13-tridecanedicarboxylic acid, PDCA
CAS Number 1460-18-0
Molecular Formula C₁₅H₂₈O₄[2]
Molecular Weight 272.38 g/mol [1]
InChI InChI=1S/C15H28O4/c16-14(17)12-10-8-6-4-2-1-3-5-7-9-11-13-15(18)19/h1-13H2,(H,16,17)(H,18,19)[2]
InChIKey BTZVDPWKGXMQFW-UHFFFAOYSA-N[2]
SMILES C(CCCCCCC(=O)O)CCCCCCC(=O)O[1]

Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior in various applications, from reaction kinetics to formulation characteristics.

PropertyValue
Appearance White to almost white powder or crystal
Melting Point 113-114 °C
Boiling Point 212 °C at 16 mmHg
Solubility Insoluble in water; Soluble in many organic solvents
pKa 4.48 ± 0.10 (Predicted)

Synthesis and Purification

The synthesis of this compound can be achieved through both chemical and biotechnological routes. The choice of method often depends on factors such as desired purity, scale, and environmental considerations.

Biotechnological Synthesis

A promising and sustainable method for producing this compound involves the use of engineered microorganisms. One such approach utilizes a recombinant Escherichia coli biocatalyst for the oxidation of 15-hydroxypentadecanoic acid.

Experimental Protocol: Biotechnological Synthesis

  • Biocatalyst Preparation: An E. coli strain co-expressing an alcohol dehydrogenase (ADH), an aldehyde dehydrogenase (ALDH), and an NADH oxidase (for cofactor regeneration) is cultivated in a suitable growth medium.

  • Reaction Setup: The reaction is typically carried out in a buffered aqueous solution at a controlled pH and temperature.

  • Substrate Addition: 15-hydroxypentadecanoic acid is added to the reaction mixture containing the biocatalyst.

  • Optimal Reaction Conditions:

    • pH: 8.0

    • Temperature: 35°C

    • Agitation: 250 rpm

    • Cell Concentration: 40 g/L

    • Substrate Concentration: 60 mM

  • Reaction Monitoring and Product Isolation: The reaction progress is monitored by techniques such as HPLC. Upon completion, the this compound product can be isolated and purified from the reaction mixture.

G cluster_0 Biotechnological Synthesis Workflow A 15-Hydroxypentadecanoic Acid C Bioconversion (pH 8.0, 35°C) A->C B Engineered E. coli (ADH, ALDH, NADH Oxidase) B->C D This compound C->D

Biotechnological synthesis of this compound.
Purification of Long-Chain Dicarboxylic Acids

High-purity this compound is often required, especially for pharmaceutical applications. Purification methods for long-chain dicarboxylic acids produced via fermentation typically involve several steps to remove impurities such as residual starting materials, proteins, and color bodies.

Experimental Protocol: Purification

  • Initial Filtration: The fermentation broth is first filtered to remove microbial cells and other solid debris.

  • Decolorization: The filtrate is treated with activated carbon at an elevated temperature (e.g., 70-90°C) to adsorb colored impurities. The activated carbon is subsequently removed by hot filtration.

  • Crystallization by Acidification: The clarified filtrate is heated to 98-102°C, and an acid (e.g., H₂SO₄ or HCl) is added to lower the pH. This protonates the dicarboxylate, causing the less soluble dicarboxylic acid to crystallize upon cooling.

  • Isolation and Drying: The crystallized this compound is collected by filtration, washed with deionized water to remove residual salts and impurities, and dried under vacuum to yield the final high-purity product.

G cluster_1 Purification Workflow A Fermentation Broth B Filtration A->B C Decolorization (Activated Carbon) B->C D Acidification and Crystallization C->D E Filtration and Washing D->E F Drying E->F G High-Purity This compound F->G

General purification workflow for long-chain dicarboxylic acids.

Spectroscopic Data

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to be relatively simple due to the symmetry of the molecule.

  • ~11-12 ppm (singlet, 2H): This broad singlet corresponds to the two acidic protons of the carboxylic acid groups. The chemical shift can vary depending on the solvent and concentration.

  • ~2.35 ppm (triplet, 4H): This triplet is attributed to the four protons on the carbons alpha to the carbonyl groups (C2 and C14).

  • ~1.63 ppm (quintet, 4H): This multiplet arises from the four protons on the carbons beta to the carbonyl groups (C3 and C13).

  • ~1.2-1.4 ppm (broad multiplet, 18H): This large, overlapping signal represents the protons of the remaining methylene (B1212753) groups in the long alkyl chain.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will also reflect the molecule's symmetry.

  • ~180 ppm: The two carbons of the carboxylic acid groups (C1 and C15).

  • ~34 ppm: The two carbons alpha to the carbonyl groups (C2 and C14).

  • ~25-30 ppm: A series of signals for the remaining methylene carbons in the alkyl chain.

  • ~24 ppm: The two carbons beta to the carbonyl groups (C3 and C13).

Infrared (IR) Spectroscopy

The IR spectrum of this compound will show characteristic absorption bands:

  • ~2500-3300 cm⁻¹ (broad): O-H stretching of the carboxylic acid.

  • ~1700 cm⁻¹ (strong): C=O stretching of the carboxylic acid.

  • ~2850-2960 cm⁻¹: C-H stretching of the alkyl chain.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z = 272, along with fragmentation patterns characteristic of long-chain dicarboxylic acids.

Biological Relevance and Applications in Drug Development

This compound and other long-chain dicarboxylic acids have several applications and areas of interest in the life sciences and drug development.

Metabolic Pathways

Long-chain dicarboxylic acids are metabolites formed from the ω-oxidation of fatty acids in the endoplasmic reticulum. This is an alternative pathway to the primary mitochondrial β-oxidation of fatty acids. Once formed, these dicarboxylic acids are further metabolized via peroxisomal β-oxidation. This metabolic pathway is important for clearing excess fatty acids and can be upregulated in certain metabolic states.

G cluster_2 Metabolic Pathway of Dicarboxylic Acids A Fatty Acid B ω-Oxidation (Endoplasmic Reticulum) A->B C Dicarboxylic Acid (e.g., this compound) B->C D Peroxisomal β-Oxidation C->D E Shorter-Chain Dicarboxylic Acids D->E

References

Pentadecanedioic Acid: A Comprehensive Technical Analysis of its Unique Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentadecanedioic acid, a 15-carbon long-chain dicarboxylic acid, presents a unique profile of physicochemical and biological properties that distinguish it from other dicarboxylic acids. Its considerable chain length imparts distinct characteristics in terms of solubility, melting point, and reactivity, which in turn govern its applications in various scientific and industrial fields, including polymer chemistry, cosmetics, and pharmaceuticals. This in-depth technical guide provides a comparative analysis of this compound against a range of other dicarboxylic acids, detailing its key differences. The guide includes comprehensive data tables, detailed experimental protocols for characterization, and visualizations of relevant metabolic pathways to serve as a critical resource for researchers and professionals in drug development.

Introduction to Dicarboxylic Acids

Dicarboxylic acids are organic compounds containing two carboxylic acid functional groups (-COOH).[1] Their general formula is HOOC-(CH₂)n-COOH. The length of the hydrocarbon chain (n) is a primary determinant of their physical and chemical properties.[1] Short-chain dicarboxylic acids (n=0-5) are generally more water-soluble and have higher melting points compared to their long-chain counterparts (n>5).[1] This guide focuses on the key differentiators of this compound (n=13) in the context of other dicarboxylic acids.

Comparative Physicochemical Properties

The properties of dicarboxylic acids, such as their acidity (pKa) and solubility, are critical for their application. The two carboxylic acid groups influence each other, particularly in shorter chains, affecting their dissociation constants.[1] Solubility in both aqueous and organic solvents is heavily influenced by the length of the carbon chain, with a notable "odd-even" effect observed where dicarboxylic acids with an odd number of carbon atoms tend to have higher solubility than their even-numbered neighbors.[2][3]

Table 1: Physicochemical Properties of Selected Dicarboxylic Acids
Dicarboxylic AcidChemical FormulaMolecular Weight ( g/mol )Melting Point (°C)Water Solubility ( g/100g )pKa1pKa2
Oxalic AcidC₂H₂O₄90.03189.59.51.254.27
Malonic AcidC₃H₄O₄104.06135-13773.52.835.69
Succinic AcidC₄H₆O₄118.09185-1875.84.215.64
Glutaric AcidC₅H₈O₄132.1295-9863.94.345.41
Adipic AcidC₆H₁₀O₄146.141521.44.415.41
Suberic AcidC₈H₁₄O₄174.19141-1440.164.515.40
Sebacic AcidC₁₀H₁₈O₄202.25133-1370.14.555.41
This compound C₁₅H₂₈O₄ 272.38 113-114 [3]Insoluble [4]~4.5-4.6 (estimated) ~5.4-5.5 (estimated)

Note: pKa values can vary slightly depending on the experimental conditions. The pKa for this compound is estimated based on the trend of long-chain dicarboxylic acids.

Table 2: Solubility of Dicarboxylic Acids in Organic Solvents (at 25°C)
Dicarboxylic AcidEthanol (B145695) ( g/100g )Acetone ( g/100g )Ethyl Acetate ( g/100g )
Succinic Acid5.881.950.74
Glutaric Acid63.971.525.8
Adipic Acid4.41.50.6
Suberic Acid1.90.70.3
Sebacic Acid1.10.40.2
This compound Good solubility [2]Good solubility [2]Good solubility [2]

Data for succinic, glutaric, adipic, suberic, and sebacic acids are from Zhang et al., 2014.[2] this compound's solubility is qualitatively described as good in many organic solvents.[2]

Key Distinctions of this compound

The defining feature of this compound is its long, 15-carbon aliphatic chain. This characteristic leads to several key differences from shorter-chain dicarboxylic acids:

  • Lower Water Solubility: The long hydrophobic carbon chain makes this compound virtually insoluble in water, a stark contrast to short-chain dicarboxylic acids like oxalic and malonic acid.[1][4]

  • Good Organic Solvent Solubility: Conversely, its long hydrocarbon chain enhances its solubility in many organic solvents, which is advantageous for its use in organic synthesis and polymer production.[2]

  • Lower Melting Point Trend: While dicarboxylic acids show an oscillating melting point trend (odd vs. even carbon numbers), the overall trend for long-chain diacids is a decrease in melting point with increasing chain length. This compound's melting point of 113-114°C is lower than that of shorter-chain saturated dicarboxylic acids like adipic acid (152°C).[3][5]

  • Reduced Inter-carboxyl Group Interaction: Due to the significant distance between the two carboxyl groups, their electronic influence on each other is minimal. As a result, the pKa values for the first and second dissociation are very close to each other and to those of long-chain monocarboxylic acids.[1]

  • Flexibility in Polymers: When used as a monomer in polymerization reactions, the long, flexible chain of this compound imparts greater flexibility and elasticity to the resulting polyesters and polyamides compared to the more rigid polymers formed from shorter-chain diacids.[2]

Experimental Protocols

Accurate characterization of dicarboxylic acids is crucial for their application. Below are detailed methodologies for key experiments.

Determination of pKa by Potentiometric Titration

This protocol outlines the determination of the acid dissociation constant (pKa) using potentiometric titration.[6][7]

Materials:

  • Dicarboxylic acid sample

  • Standardized 0.1 M NaOH solution (carbonate-free)

  • Standardized 0.1 M HCl solution

  • High-purity water (deionized or distilled)

  • pH meter with a combination electrode

  • Magnetic stirrer and stir bar

  • Burette

Procedure:

  • Calibration: Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.

  • Sample Preparation: Accurately weigh a precise amount of the dicarboxylic acid and dissolve it in a known volume of high-purity water to create a solution of known concentration (e.g., 0.01 M). For sparingly soluble acids like this compound, a co-solvent such as ethanol may be necessary.

  • Titration:

    • Place a known volume of the dicarboxylic acid solution in a beaker with a magnetic stir bar.

    • Immerse the calibrated pH electrode in the solution.

    • Begin stirring the solution at a constant, moderate speed.

    • Add the standardized NaOH solution in small, precise increments (e.g., 0.1 mL) from the burette.

    • After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

    • Continue the titration until the pH has risen significantly, well past the expected equivalence points.

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

    • Determine the equivalence points from the inflection points of the curve (where the slope is steepest). For a dicarboxylic acid, there will be two equivalence points.

    • The pKa values can be determined from the half-equivalence points. pKa1 is the pH at half the volume of the first equivalence point, and pKa2 is the pH at the midpoint between the first and second equivalence points.

    • Alternatively, the pKa values can be calculated from the Henderson-Hasselbalch equation at various points along the titration curve.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Calibrate Calibrate pH Meter Prepare Prepare Dicarboxylic Acid Solution Calibrate->Prepare Titrate Titrate with NaOH Prepare->Titrate Record Record pH and Volume Titrate->Record Iterate Record->Titrate Plot Plot Titration Curve Record->Plot Determine Determine Equivalence and Half-Equivalence Points Plot->Determine Calculate Calculate pKa Values Determine->Calculate

Workflow for pKa Determination by Potentiometric Titration.
Determination of Aqueous Solubility

This protocol describes a common method for determining the solubility of a sparingly soluble compound like this compound in water.[8][9]

Materials:

  • Dicarboxylic acid sample

  • High-purity water

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Analytical balance

  • HPLC or GC-MS system for quantification

Procedure:

  • Equilibrium Saturation:

    • Add an excess amount of the dicarboxylic acid to a known volume of water in a sealed container.

    • Place the container in a thermostatically controlled shaker or water bath set to a specific temperature (e.g., 25°C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.

  • Phase Separation:

    • After the equilibration period, allow the suspension to settle.

    • To ensure complete separation of the solid and liquid phases, centrifuge the suspension at a high speed.

  • Sample Analysis:

    • Carefully withdraw a known volume of the clear supernatant (the saturated solution).

    • Quantify the concentration of the dissolved dicarboxylic acid in the supernatant using a suitable analytical method such as HPLC or GC-MS. This often requires creating a calibration curve with standards of known concentrations.

  • Calculation:

    • The solubility is expressed as the concentration of the dicarboxylic acid in the saturated solution (e.g., in g/100 g of water or mol/L).

Cytotoxicity Assessment by MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential drug candidates.[10][11]

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Dicarboxylic acid test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the dicarboxylic acid in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same amount of solvent used to dissolve the compound, e.g., DMSO) and a no-treatment control.

    • Incubate the cells with the compound for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add a small volume of MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the purple solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis:

    • The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the control.

    • Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Biological Significance and Signaling Pathways

While specific signaling pathways directly modulated by this compound are not yet well-elucidated, the metabolic fate of dicarboxylic acids, in general, is of significant interest in drug development, particularly in oncology and metabolic diseases.

Long-chain dicarboxylic acids are primarily metabolized through peroxisomal β-oxidation.[12][13] This process shortens the carbon chain, producing acetyl-CoA and shorter-chain dicarboxylic acids like succinic acid and adipic acid.[14][15] Succinate (B1194679) is a key intermediate in the tricarboxylic acid (TCA) cycle, a central hub of cellular metabolism.[14] Dysregulation of the TCA cycle and the accumulation of its intermediates have been implicated in various cancers.[4][16] For instance, succinate can act as an oncometabolite, influencing epigenetic regulation and hypoxia-inducible factor (HIF-1α) signaling.[4]

The ability of exogenously supplied dicarboxylic acids to be metabolized and potentially alter the levels of key metabolic intermediates makes them interesting candidates for therapeutic intervention.[17] For example, providing an alternative energy source or modulating the levels of signaling-active metabolites could be a strategy in certain metabolic diseases or cancers.[17]

G cluster_metabolism Dicarboxylic Acid Metabolism cluster_signaling Cellular Impact LCDA Long-Chain Dicarboxylic Acid (e.g., this compound) Peroxisome Peroxisomal β-Oxidation LCDA->Peroxisome SCDA Short-Chain Dicarboxylic Acids (e.g., Succinic Acid, Adipic Acid) Peroxisome->SCDA AcetylCoA Acetyl-CoA Peroxisome->AcetylCoA TCA TCA Cycle SCDA->TCA Anaplerosis AcetylCoA->TCA Energy Energy Production (ATP) TCA->Energy Oncometabolite Oncometabolite Signaling (e.g., HIF-1α stabilization) TCA->Oncometabolite Epigenetics Epigenetic Regulation Oncometabolite->Epigenetics

Metabolic Fate and Potential Signaling Roles of Dicarboxylic Acids.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable molecule in several areas of research and development:

  • Polymer Synthesis: Its use in creating specialty polymers with enhanced flexibility is a key application.[2]

  • Drug Delivery: The long lipophilic chain of this compound can be exploited in the design of prodrugs and drug delivery systems to improve the pharmacokinetic properties of therapeutic agents.[18]

  • Cosmetics: It is used as an emollient and thickening agent in cosmetic formulations.[2]

  • Metabolic Research: As a long-chain dicarboxylic acid, it serves as a tool to study peroxisomal β-oxidation and its role in metabolic diseases and cancer.[15][17]

Conclusion

This compound distinguishes itself from other dicarboxylic acids primarily through its long aliphatic chain, which dictates its physical properties like solubility and melting point, and its behavior in chemical and biological systems. Its insolubility in water and good solubility in organic solvents, combined with the flexibility it imparts to polymers, are key characteristics. While its direct role in signaling pathways is an area for future research, its metabolic fate connects it to central cellular processes with implications for drug development in metabolic disorders and oncology. The provided data and protocols offer a foundational resource for scientists and researchers working with this and other dicarboxylic acids.

References

Pentadecanoic Acid: A Technical Guide on its Proposed Role as an Essential Fatty Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Foreword: Clarification on Nomenclature

The existing scientific literature and research proposing a role for a 15-carbon fatty acid as an essential nutrient focus overwhelmingly on pentadecanoic acid (C15:0) , a saturated fatty acid. The user's query specified "pentadecanedioic acid," a dicarboxylic acid. Given the context of "essential fatty acid," this guide will focus on pentadecanoic acid (C15:0) as it aligns with the current scientific discourse.

Introduction

The paradigm of essential fatty acids, historically centered on polyunsaturated fatty acids like linoleic and alpha-linolenic acid, is being re-examined. Emerging evidence has brought attention to pentadecanoic acid (C15:0), an odd-chain saturated fatty acid, as a potential essential nutrient.[1][2] Primarily sourced from dietary dairy fat and ruminant meat, C15:0 is not readily synthesized by the human body, and its circulating levels reflect dietary intake.[1] Epidemiological studies have consistently linked higher concentrations of C15:0 with a reduced risk of developing chronic conditions such as type 2 diabetes, cardiovascular disease, and non-alcoholic fatty liver disease (NAFLD).[1][2] This whitepaper provides a comprehensive technical overview of the data supporting the proposed essentiality of pentadecanoic acid, its molecular mechanisms, and detailed experimental protocols for its investigation, tailored for professionals in research and drug development.

Quantitative Data Summary

Pentadecanoic acid has demonstrated broad, dose-dependent activities across numerous human cell-based systems and in vivo models. The following tables summarize key quantitative findings from preclinical and clinical studies.

Table 1: In Vitro Effects of Pentadecanoic Acid on Inflammatory and Fibrotic Biomarkers

Data synthesized from high-throughput screening using the BioMAP® platform with various primary human cell systems.

BiomarkerCell SystemConcentrationEffect
MCP-1 (Monocyte Chemoattractant Protein-1)3C System (HUVEC + PBMC)17 µMLowered
VCAM-1 (Vascular Cell Adhesion Molecule-1)3C System (HUVEC + PBMC)17 µMLowered
TNF-α (Tumor Necrosis Factor-alpha)lMphg System (Macrophages)17 µMLowered
IL-17A/FSAg System (PBMC + B-cells)17 µMLowered
IL-10SAg System (PBMC + B-cells)17 µMLowered
PAI-1 (Plasminogen Activator Inhibitor-1)MyoF System (Myofibroblasts)17 µMLowered
Collagen IHDF3CGF System (Fibroblasts)17 µMLowered
Proliferation (T-Cells)SAg System (PBMC + B-cells)1.9–50 µMLowered

Source: Data compiled from studies by Venn-Watson et al.[1]

Table 2: In Vivo and Clinical Effects of Pentadecanoic Acid Supplementation
ParameterModel / PopulationDosage / DurationKey Quantitative Finding
Circulating C15:0Young adults with overweight/obesity200 mg/day for 12 weeks1.88 µg/mL greater mean increase vs. placebo (P=0.003)
Alanine Aminotransferase (ALT)Young adults with post-treatment C15:0 >5 µg/mL200 mg/day for 12 weeks-29 U/L greater decrease vs. those with <5 µg/mL (P=0.001)
Aspartate Aminotransferase (AST)Young adults with post-treatment C15:0 >5 µg/mL200 mg/day for 12 weeks-6 U/L greater decrease vs. those with <5 µg/mL (P=0.014)
HemoglobinYoung adults with post-treatment C15:0 >5 µg/mL200 mg/day for 12 weeks0.60 g/dL greater increase vs. those with <5 µg/mL (P=0.010)
GlucoseHigh-fat diet-induced obese miceOral supplementation for 12 weeksLowered vs. non-supplemented controls
Total CholesterolHigh-fat diet-induced obese miceOral supplementation for 12 weeksLowered vs. non-supplemented controls
TriglyceridesRabbit model of NAFLDDaily supplementationLowered vs. non-supplemented controls
MCP-1High-fat diet-induced obese miceOral supplementation for 12 weeksLowered vs. non-supplemented controls

Source: Data compiled from studies by Venn-Watson et al. and a clinical trial in young adults.[3][4][5]Note: Specific quantitative values for some preclinical parameters were not detailed in the cited reviews; the direction of effect is reported.

Signaling Pathways and Mechanism of Action

Pentadecanoic acid exerts pleiotropic effects by modulating multiple key signaling pathways implicated in metabolism, inflammation, and cellular aging. Its primary mechanisms include the activation of AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptors (PPARs), and the inhibition of the mechanistic target of rapamycin (B549165) (mTOR) and Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathways.[1][2]

Signaling_Pathways_of_Pentadecanoic_Acid cluster_activation Activation Pathways cluster_inhibition Inhibition Pathways PDDA Pentadecanoic Acid (C15:0) PPARad PPARα / PPARδ PDDA->PPARad AMPK AMPK PDDA->AMPK mTOR mTOR PDDA->mTOR Inhibits JAK_STAT JAK-STAT PDDA->JAK_STAT Inhibits FAO Fatty Acid Oxidation ↑ PPARad->FAO Lipid_Metabolism Lipid Metabolism ↑ PPARad->Lipid_Metabolism Glucose_Uptake Glucose Uptake ↑ AMPK->Glucose_Uptake mTOR_i mTOR Inhibition AMPK->mTOR_i AMPK->mTOR Inhibits Protein_Synthesis Protein Synthesis ↓ mTOR->Protein_Synthesis Autophagy Autophagy ↑ mTOR->Autophagy Cytokine_Production Pro-inflammatory Cytokine Production ↓ JAK_STAT->Cytokine_Production Cell_Proliferation Cell Proliferation ↓ JAK_STAT->Cell_Proliferation

Caption: Key signaling pathways modulated by pentadecanoic acid (C15:0).

Experimental Protocols

Protocol 1: In Vitro PPARα Activation via Luciferase Reporter Gene Assay

This protocol describes a method to quantify the agonist activity of pentadecanoic acid on human PPARα using a transiently transfected luciferase reporter system.

  • Materials:

    • HEK293T or similar mammalian cell line.

    • Expression plasmid for full-length human PPARα.

    • Luciferase reporter plasmid containing a PPAR response element (PPRE) upstream of the luciferase gene (e.g., pGL4.24[luc2/PPRE/Hygro]).

    • Control plasmid for transfection normalization (e.g., pRL-TK expressing Renilla luciferase).

    • Transfection reagent (e.g., Lipofectamine 3000).

    • Pentadecanoic acid (C15:0) stock solution (in DMSO).

    • Known PPARα agonist (e.g., GW7647) as a positive control.

    • Dual-Luciferase® Reporter Assay System.

    • Luminometer.

  • Methodology:

    • Cell Seeding: Seed HEK293T cells into 96-well white, clear-bottom plates at a density of 2 x 10⁴ cells per well in complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

    • Transfection: Co-transfect cells in each well with the PPARα expression plasmid, the PPRE-luciferase reporter plasmid, and the Renilla control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

    • Incubation: Incubate the transfected cells for 4-6 hours.

    • Treatment: Prepare serial dilutions of pentadecanoic acid (e.g., 1 µM to 100 µM) and the positive control (e.g., 1 nM to 1 µM) in the appropriate cell culture medium. After the transfection incubation, replace the medium with the treatment solutions. Include a vehicle control (DMSO) group.

    • Incubation: Incubate the treated cells for 22-24 hours.

    • Lysis and Luciferase Assay: Discard the treatment media. Lyse the cells and measure both Firefly and Renilla luciferase activities using a Dual-Luciferase® Reporter Assay System and a plate-reading luminometer.

    • Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold activation relative to the vehicle control. Plot the dose-response curve and determine the EC₅₀ value using non-linear regression analysis.

Experimental_Workflow_PPARa_Assay cluster_workflow PPARα Luciferase Reporter Assay Workflow start Seed HEK293T Cells in 96-well plate transfection Co-transfect with: - PPARα Expression Plasmid - PPRE-Luciferase Plasmid - Renilla Control Plasmid start->transfection incubation1 Incubate 4-6 hours transfection->incubation1 treatment Treat with C15:0, Positive Control, or Vehicle incubation1->treatment incubation2 Incubate 22-24 hours treatment->incubation2 assay Perform Dual-Luciferase Assay incubation2->assay analysis Normalize Firefly to Renilla Calculate Fold Activation Determine EC₅₀ assay->analysis

Caption: Workflow for PPARα activation luciferase reporter assay.

Protocol 2: Animal Model of High-Fat Diet (HFD)-Induced NAFLD

This protocol details a methodology to assess the therapeutic potential of pentadecanoic acid in a mouse model of diet-induced non-alcoholic fatty liver disease.

  • Materials:

    • Male C57BL/6J mice (8-10 weeks old).

    • Standard chow diet (Control).

    • High-Fat Diet (HFD, e.g., 60% kcal from fat).

    • Pentadecanoic acid (C15:0).

    • Oral gavage needles.

    • Equipment for blood collection and glucose measurement.

    • Kits for measuring plasma triglycerides, cholesterol, and liver enzymes (ALT, AST).

  • Methodology:

    • Acclimation: Acclimate mice for one week under standard housing conditions with ad libitum access to standard chow and water.

    • Diet Induction: Divide mice into two main groups: Control (standard chow) and HFD. Feed the respective diets for 8-12 weeks to induce obesity and a NAFLD phenotype in the HFD group.

    • Treatment Groups: Subdivide the HFD group into:

      • HFD + Vehicle Control.

      • HFD + C15:0.

    • Administration: Administer C15:0 (formulated in a suitable vehicle, e.g., corn oil) or vehicle alone via daily oral gavage for a treatment period of 12 weeks.

    • Monitoring: Monitor body weight and food intake weekly. Perform glucose and insulin (B600854) tolerance tests at baseline and end of the study.

    • Terminal Sample Collection: At the end of the 12-week treatment period, collect terminal blood samples via cardiac puncture for analysis of plasma lipids (triglycerides, total cholesterol) and liver enzymes (ALT, AST). Perfuse the liver with saline and harvest for histology (H&E and Oil Red O staining) and gene expression analysis (e.g., markers of inflammation and fibrosis).

    • Data Analysis: Compare metabolic parameters, liver enzyme levels, and histological scores between the treatment groups using appropriate statistical tests (e.g., ANOVA or t-test).

Rationale for Essentiality

The designation of a nutrient as "essential" hinges on evidence that it is required for normal physiological function, cannot be synthesized in sufficient quantities by the body, and its absence leads to deficiency-related pathology. The case for pentadecanoic acid is built on the following points:

  • Exogenous Dependence: Circulating C15:0 concentrations are primarily a reflection of dietary intake, with dairy and ruminant products being the main sources.[1] Endogenous synthesis is considered minimal.

  • Broad Biological Roles: C15:0 demonstrates pleiotropic activities, including anti-inflammatory, anti-fibrotic, and metabolism-regulating effects, by modulating fundamental signaling pathways like AMPK, PPAR, and mTOR.[1][2]

  • Association with Disease Risk: Lower levels of circulating C15:0 are consistently associated with a higher risk of major chronic diseases, including type 2 diabetes and cardiovascular disease, suggesting that insufficient levels may represent a deficiency state.[1][2]

  • Therapeutic Efficacy: Supplementation with C15:0 has been shown to reverse pathological markers in preclinical models of metabolic disease and improve clinical indices in humans, reinforcing its physiological importance.[3][5]

Implications for Drug Development

The unique profile of pentadecanoic acid presents significant opportunities for therapeutic development:

  • Metabolic Diseases: As a dual PPARα/δ agonist and AMPK activator, C15:0 and its derivatives are prime candidates for the treatment of NAFLD, dyslipidemia, and insulin resistance.

  • Inflammatory Conditions: The broad anti-inflammatory activities of C15:0, demonstrated by the inhibition of multiple pro-inflammatory cytokines, suggest its potential as a novel therapeutic for chronic inflammatory diseases.[1]

  • Nutraceuticals and Medical Foods: Given its proposed status as an essential nutrient, C15:0 is a strong candidate for inclusion in medical foods and dietary supplements aimed at correcting nutritional deficiencies and supporting metabolic health.

Conclusion

Pentadecanoic acid (C15:0) is emerging as a critical bioactive nutrient with a strong case for consideration as an essential fatty acid. Its ability to modulate key signaling pathways translates into tangible anti-inflammatory and metabolic benefits, supported by a growing body of in vitro, preclinical, and clinical data. For researchers and drug development professionals, C15:0 represents a promising molecule that blurs the line between nutrition and pharmacology, offering novel therapeutic avenues for some of the most pressing chronic diseases of our time. Further investigation into its long-term efficacy and safety is highly warranted.

References

The Emerging Health Benefits of Pentadecanoic Acid (C15:0): A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of the Cellular Mechanisms and Therapeutic Potential of an Odd-Chain Saturated Fatty Acid

Pentadecanoic acid (C15:0), an odd-chain saturated fatty acid, is gaining significant attention within the scientific community for its diverse and potent health benefits. Once primarily viewed as a biomarker for dairy fat intake, a growing body of evidence from epidemiological, preclinical, and clinical studies suggests that C15:0 is an active and beneficial molecule with pleiotropic effects on cellular health, metabolism, and inflammation. This technical guide provides a comprehensive overview of the current understanding of C15:0, focusing on its molecular mechanisms, quantitative effects, and the experimental methodologies used to elucidate its biological functions.

Core Mechanisms of Action

Pentadecanoic acid exerts its effects through a multi-targeted approach, influencing key cellular signaling pathways and processes that are fundamental to maintaining health and preventing disease.

Modulation of Key Signaling Pathways

C15:0 has been shown to interact with several critical signaling nodes that regulate metabolism, inflammation, and cellular growth.[1][2][3]

  • AMP-Activated Protein Kinase (AMPK) Activation: C15:0 activates AMPK, a central regulator of cellular energy homeostasis.[4][5] AMPK activation shifts cellular metabolism from anabolic (energy-consuming) to catabolic (energy-producing) processes, leading to improved glucose uptake and fatty acid oxidation.

  • Mechanistic Target of Rapamycin (mTOR) Inhibition: In addition to activating AMPK, C15:0 has been shown to inhibit the mTOR pathway, a key regulator of cell growth, proliferation, and survival.[3][4][6] The dual action of AMPK activation and mTOR inhibition positions C15:0 as a molecule with potential anti-aging and anti-cancer properties.

  • Peroxisome Proliferator-Activated Receptor (PPAR) Agonism: C15:0 acts as a dual partial agonist of PPAR-α and PPAR-δ, nuclear receptors that play crucial roles in lipid metabolism, inflammation, and energy homeostasis.[5][7] This agonistic activity contributes to its beneficial effects on lipid profiles and inflammatory responses.

cluster_AMPK AMPK Pathway cluster_mTOR mTOR Pathway cluster_PPAR PPAR Pathway C15_0 Pentadecanoic Acid (C15:0) AMPK AMPK C15_0->AMPK Activates mTOR mTOR C15_0->mTOR Inhibits PPAR PPAR-α/δ C15_0->PPAR Activates Metabolism Improved Metabolism (Glucose Uptake, Fatty Acid Oxidation) AMPK->Metabolism Cell_Growth Reduced Cell Growth & Proliferation mTOR->Cell_Growth Lipid_Metabolism Regulated Lipid Metabolism & Inflammation PPAR->Lipid_Metabolism

Core signaling pathways modulated by C15:0.
Cellular and Physiological Effects

Beyond signaling pathways, C15:0 directly impacts cellular structure and function, contributing to its broad health benefits.

  • Cell Membrane Stabilization: As a saturated fatty acid, C15:0 is structurally stable and can be incorporated into cell membranes, enhancing their integrity and reducing susceptibility to lipid peroxidation.[3] This is particularly relevant for red blood cells, where C15:0 has been shown to improve stability.[5]

  • Mitochondrial Function: C15:0 has been demonstrated to repair mitochondrial function and reduce the production of mitochondrial reactive oxygen species (ROS) by up to 45%.[1][4][8] This contributes to improved cellular energy production and reduced oxidative stress.

  • Anti-Inflammatory and Anti-Fibrotic Activities: C15:0 exhibits broad anti-inflammatory and anti-fibrotic effects, as demonstrated in various in vitro and in vivo models.[2][5]

Quantitative Data from Preclinical and Clinical Studies

The beneficial effects of C15:0 have been quantified in a range of experimental settings, from cell-based assays to human clinical trials.

Preclinical In Vivo Data: High-Fat Diet Mouse Model

While many studies report qualitative improvements, some provide quantitative insights into the effects of C15:0 supplementation in high-fat diet (HFD)-induced obese mice.

ParameterHigh-Fat Diet (HFD) ControlHFD + C15:0 SupplementationReference
Body Weight Gain IncreasedLower than HFD control[5]
Fasting Blood Glucose IncreasedLower than HFD control[5]
Total Cholesterol IncreasedLower than HFD control[5]
Pro-inflammatory Cytokines (e.g., MCP-1, IL-6) IncreasedLower than HFD control[3][5]

Note: Specific quantitative values from these preclinical studies are not consistently reported in the cited literature.

In Vitro Bioactivity: BioMAP® Diversity PLUS Panel

The BioMAP® Diversity PLUS panel, which utilizes 12 primary human cell systems, has been used to characterize the broad bioactivity of C15:0. At concentrations ranging from 1.9 to 50 µM, C15:0 demonstrated 36 annotated, dose-dependent, and clinically relevant activities across 10 of the 12 cell systems without any cytotoxicity.[2][5]

System TypeKey Biomarkers Modulated by C15:0 (17 µM)Associated Biological Process
Vascular Inflammation (3C, 4H, CASM3C) ↓ MCP-1, ↓ VCAM-1, ↓ E-SelectinAnti-inflammatory, Reduced Leukocyte Adhesion
Immune Cell Activation (SAg, BT, LPS) ↓ CD38, ↓ CD40, ↓ CD69, ↓ HLA-DR, ↓ sIgG, ↓ IL-17A/F, ↓ TNFαImmunomodulatory, Anti-inflammatory
Tissue Remodeling & Fibrosis (HDF3CGF, MyoF) ↓ Proliferation, ↓ PAI-1Anti-fibrotic, Anti-proliferative
Lung Inflammation (BE3C) ↓ tPAAnti-inflammatory

Arrow (↓) indicates a decrease in the biomarker level.

Clinical Trial Data: NCT04947176

A randomized, double-blind, placebo-controlled trial investigated the effects of 200 mg/day of C15:0 supplementation for 12 weeks in young adults with overweight or obesity.[9]

ParameterPlacebo Group (n=10)C15:0 Group (n=20)C15:0 Subgroup with >5 µg/mL Increase (n=10)
Change in Plasma C15:0 (µg/mL) -1.88 (greater mean increase vs. placebo, p=0.003)-
Change in Alanine Aminotransferase (ALT) (U/L) ---29 (p=0.001 vs. subgroup with <5 µg/mL increase)
Change in Aspartate Aminotransferase (AST) (U/L) ---6 (p=0.014 vs. subgroup with <5 µg/mL increase)
Change in Hemoglobin (g/dL) --+0.60 (p=0.010 vs. subgroup with <5 µg/mL increase)

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section provides an overview of the methodologies employed in key studies investigating C15:0.

In Vivo High-Fat Diet Mouse Model

This model is commonly used to study obesity and related metabolic disorders.

  • Animal Model: C57BL/6J mice are frequently used.

  • Diet: A high-fat diet providing 45-60% of calories from fat is administered for 8-12 weeks to induce obesity.

  • C15:0 Administration: C15:0 is typically administered daily via oral gavage for a period of 12 weeks.

  • Outcome Measures:

    • Glucose Homeostasis: Oral Glucose Tolerance Tests (OGTT) and Insulin Tolerance Tests (ITT) are performed.

    • Biochemical Analysis: Blood samples are collected to measure lipids (total cholesterol, triglycerides) and inflammatory cytokines (e.g., MCP-1, IL-6) using ELISA or multiplex assays.

start C57BL/6J Mice hfd High-Fat Diet (8-12 weeks) start->hfd randomization Randomization hfd->randomization control HFD + Vehicle randomization->control treatment HFD + C15:0 (Oral Gavage, 12 weeks) randomization->treatment outcome Outcome Measurement: - Body Weight - Glucose & Insulin Tolerance - Blood Lipids - Inflammatory Markers control->outcome treatment->outcome

Workflow for in vivo studies of C15:0 in a high-fat diet mouse model.
In Vitro BioMAP® Diversity PLUS Assay

This phenotypic profiling platform provides a broad assessment of a compound's biological activities.[10][11][12]

  • Cell Systems: 12 different primary human cell systems are used to model various physiological and disease states. These include co-cultures of endothelial cells with peripheral blood mononuclear cells (PBMCs), B cells with PBMCs, and fibroblasts with various stimuli.

  • Compound Treatment: Cells are treated with a range of C15:0 concentrations (e.g., 1.9, 5.6, 17, 50 µM) for 24-72 hours.

  • Biomarker Measurement: A panel of 148 clinically relevant biomarkers are measured using methods such as ELISA and multiplex immunoassays. These biomarkers include cytokines, chemokines, cell surface molecules, and matrix metalloproteinases.

AMPK Activation Assay (Western Blot)

This assay is used to determine if C15:0 can induce the phosphorylation and activation of AMPK.

  • Cell Culture: A suitable cell line (e.g., HepG2, C2C12 myotubes) is cultured to 70-80% confluency.

  • Treatment: Cells are treated with various concentrations of C15:0 for a specified time.

  • Protein Extraction: Cells are lysed, and total protein is extracted.

  • Western Blotting:

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies specific for phosphorylated AMPK (p-AMPK) and total AMPK.

    • A secondary antibody conjugated to horseradish peroxidase (HRP) is used for detection.

    • Bands are visualized using a chemiluminescent substrate, and the ratio of p-AMPK to total AMPK is quantified.[13][14]

mTOR Inhibition Assay (Western Blot)

This method assesses the effect of C15:0 on the mTOR signaling pathway by measuring the phosphorylation of its downstream targets.

  • Protocol: The protocol is similar to the AMPK activation assay, but primary antibodies specific for phosphorylated and total forms of mTOR downstream targets, such as p70S6K and 4E-BP1, are used. A decrease in the ratio of the phosphorylated to the total protein indicates mTOR inhibition.[15]

PPAR Agonist Assay (Luciferase Reporter Assay)

This assay determines the ability of C15:0 to activate PPARs.

  • Cell Culture and Transfection: A suitable cell line (e.g., HEK293T) is co-transfected with a plasmid containing a PPAR-responsive element linked to a luciferase reporter gene and a plasmid expressing the PPAR of interest (α, δ, or γ).

  • Treatment: Transfected cells are treated with various concentrations of C15:0.

  • Luciferase Measurement: After incubation, cells are lysed, and luciferase activity is measured using a luminometer. An increase in luciferase activity indicates PPAR activation.

Conclusion and Future Directions

The collective evidence strongly supports the role of pentadecanoic acid as a bioactive fatty acid with significant potential for promoting health and mitigating chronic diseases. Its ability to modulate fundamental signaling pathways involved in metabolism, inflammation, and cell growth provides a molecular basis for the observed benefits in preclinical and clinical studies.

For researchers and drug development professionals, C15:0 represents a promising lead compound. Further research is warranted to:

  • Elucidate the precise molecular interactions between C15:0 and its protein targets.

  • Conduct larger, long-term clinical trials to confirm its efficacy and safety in various populations and for specific disease indications.

  • Explore the potential for developing C15:0-based therapeutics for metabolic, inflammatory, and age-related diseases.

The continued investigation of odd-chain saturated fatty acids like C15:0 is poised to challenge and refine our understanding of dietary fats and their role in human health, opening new avenues for nutritional and pharmacological interventions.

References

Pentadecanedioic Acid: A Technical Guide to its Function in Modulating Cellular Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentadecanedioic acid, a 15-carbon dicarboxylic acid, has emerged as a significant modulator of key cellular signaling pathways implicated in metabolism, inflammation, and cell proliferation. This technical guide provides an in-depth analysis of the mechanisms through which this compound exerts its effects, with a focus on the Peroxisome Proliferator-Activated Receptor (PPAR), AMP-Activated Protein Kinase (AMPK)/mammalian Target of Rapamycin (mTOR), Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT), and Nuclear Factor-kappa B (NF-κB) signaling cascades. This document summarizes the current quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathways to support further research and drug development efforts in this area.

Introduction

This compound (PDDA) is a dicarboxylic acid with the chemical formula C15H28O4. While historically utilized in the synthesis of polymers and as a chemical intermediate, recent scientific investigations have unveiled its potential as a bioactive molecule with significant effects on cellular function[1]. As an odd-chain dicarboxylic acid, its metabolism and physiological roles differ from the more common even-chain fatty acids.

Emerging evidence suggests that this compound may play a crucial role in regulating metabolic and inflammatory homeostasis. Studies have demonstrated its ability to act as a signaling molecule, influencing a network of interconnected pathways that are central to numerous physiological and pathological processes. This has positioned this compound and its derivatives as promising candidates for therapeutic interventions in metabolic disorders, inflammatory diseases, and oncology[1][2][3]. This guide aims to provide a comprehensive technical overview of the current understanding of this compound's function in cellular signaling.

Core Signaling Pathways Modulated by this compound

This compound has been shown to exert its influence on several critical cellular signaling pathways. The following sections detail its mechanism of action on these pathways.

AMPK/mTOR Signaling Pathway

The AMPK/mTOR pathway is a central regulator of cellular energy homeostasis, growth, and proliferation. This compound has been identified as an activator of AMPK and a subsequent inhibitor of mTOR signaling[4][5][6][7].

  • AMPK Activation: this compound promotes the phosphorylation of AMPK, leading to its activation. Activated AMPK stimulates catabolic pathways to generate ATP and inhibits anabolic processes that consume ATP[1][4][8].

  • mTOR Inhibition: The activation of AMPK by this compound leads to the downstream inhibition of the mTORC1 complex. This inhibition is thought to occur through the phosphorylation of regulatory components of the mTOR pathway[9][10][11][12].

dot

AMPK_mTOR_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Pentadecanedioic_Acid This compound AMPK AMPK Pentadecanedioic_Acid->AMPK Activates mTORC1 mTORC1 AMPK->mTORC1 Inhibits Protein_Synthesis Protein Synthesis (Cell Growth, Proliferation) mTORC1->Protein_Synthesis Inhibits Autophagy Autophagy mTORC1->Autophagy Inhibits

Caption: this compound's modulation of the AMPK/mTOR pathway.

PPAR Signaling Pathway

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in fatty acid metabolism, glucose homeostasis, and inflammation. This compound is a known agonist of PPARs, particularly PPARα and PPARδ[5][6][13].

  • PPAR Activation: By binding to and activating PPARα and PPARδ, this compound initiates the transcription of target genes. This leads to an increase in fatty acid oxidation and an improvement in lipid profiles[14][15][16][17].

  • Anti-inflammatory Effects: PPAR activation also contributes to the anti-inflammatory properties of this compound by inhibiting the expression of pro-inflammatory genes[15].

dot

PPAR_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Pentadecanedioic_Acid This compound PPAR PPARα / PPARδ Pentadecanedioic_Acid->PPAR Binds & Activates RXR RXR PPAR->RXR Heterodimerizes Inflammation Inflammation PPAR->Inflammation Inhibits PPRE PPRE (DNA) RXR->PPRE Binds to Gene_Expression Target Gene Expression (Fatty Acid Oxidation, etc.) PPRE->Gene_Expression Promotes Transcription

Caption: this compound's activation of the PPAR signaling pathway.

JAK/STAT and NF-κB Signaling Pathways

The JAK/STAT and NF-κB signaling pathways are critical for cytokine-mediated inflammatory and immune responses. This compound has been shown to inhibit these pro-inflammatory pathways[1][4][6][18].

  • JAK/STAT Inhibition: this compound can suppress the phosphorylation of JAK and STAT proteins, thereby inhibiting the downstream signaling cascade that leads to the expression of inflammatory genes[18][19].

  • NF-κB Inhibition: By interfering with the activation of the NF-κB pathway, this compound can reduce the production of pro-inflammatory cytokines and mediators[20][21][22][23][24].

dot

Inflammatory_Signaling_Pathways cluster_extracellular Extracellular cluster_cellular Cellular Cytokines Pro-inflammatory Cytokines Cytokine_Receptor Cytokine Receptor Cytokines->Cytokine_Receptor Bind Pentadecanedioic_Acid This compound JAK JAK Pentadecanedioic_Acid->JAK Inhibits NF_kappa_B_Pathway NF-κB Pathway Pentadecanedioic_Acid->NF_kappa_B_Pathway Inhibits Cytokine_Receptor->JAK Activates Cytokine_Receptor->NF_kappa_B_Pathway Activates STAT STAT JAK->STAT Phosphorylates & Activates Inflammatory_Gene_Expression Inflammatory Gene Expression STAT->Inflammatory_Gene_Expression Promotes Transcription NF_kappa_B_Pathway->Inflammatory_Gene_Expression Promotes Transcription

Caption: this compound's inhibition of JAK/STAT and NF-κB pathways.

Quantitative Data Summary

The following tables summarize the quantitative data from various in vitro and in vivo studies on the effects of this compound.

Table 1: In Vitro Efficacy of this compound on Cellular Targets

Target/AssayCell Line(s)Concentration/DoseEffectReference(s)
HDAC6 Inhibition Various cancer cell linesIC50 ≈ 200 µMInhibition of HDAC6 activity[2]
Cell Proliferation 13 human cancer cell linesEC50 ≤ 50 µMAntiproliferative activity[2][25]
AMPK Activation -6.7 - 50 µMActivation of AMPK[2]
mTOR Inhibition -6.7 - 50 µMInhibition of mTOR[2]
PPARα/δ Activation -6.7 - 50 µMPartial agonism[2]
JAK-STAT Inhibition -6.7 - 50 µMInhibition of JAK-STAT signaling[2]
Anti-inflammatory 10 primary human cell systems17 µMLowered MCP-1, TNFα, IL-10, IL-17A/F[7][26]

Table 2: In Vivo Efficacy of this compound

Animal ModelDosageEffectReference(s)
Cancer Model 1.25 mg or 5 mg dailyIncreased survival days by 162% and 284%, respectively[2]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of this compound's cellular effects.

Cell Culture and Fatty Acid Treatment

Objective: To prepare and treat cells in culture with this compound.

Materials:

  • Cell line of interest (e.g., HepG2, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (powder)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Ethanol (B145695) or DMSO

  • Sterile PBS

Protocol:

  • Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that allows for 70-80% confluency at the time of treatment.

  • Preparation of Fatty Acid-BSA Complex: a. Prepare a stock solution of this compound (e.g., 100 mM) in ethanol or DMSO. b. Prepare a stock solution of fatty acid-free BSA (e.g., 10% w/v) in sterile water or PBS. c. In a sterile tube, combine the this compound stock solution with the BSA solution at a molar ratio that ensures solubility and minimizes toxicity (e.g., 3:1 to 6:1 fatty acid to BSA). d. Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to allow for complex formation.

  • Cell Treatment: a. Dilute the fatty acid-BSA complex in serum-free or low-serum medium to the desired final concentrations. b. Remove the existing culture medium from the cells and wash once with sterile PBS. c. Add the medium containing the fatty acid-BSA complex to the cells. d. Incubate the cells for the desired period (e.g., 24, 48 hours) at 37°C in a humidified incubator with 5% CO2.

Western Blot Analysis for AMPK and mTOR Signaling

Objective: To quantify the phosphorylation status of key proteins in the AMPK and mTOR signaling pathways.

Materials:

  • Treated and untreated cell lysates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-AMPKα (Thr172), anti-total-AMPKα, anti-phospho-mTOR, anti-total-mTOR, anti-phospho-S6K, anti-total-S6K, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Cell Lysis: Lyse cells with ice-cold RIPA buffer and quantify protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using an ECL substrate and an imaging system.

  • Quantification: Densitometrically quantify the bands and normalize the phosphorylated protein levels to the total protein levels.

PPAR Transcriptional Activation Assay (Luciferase Reporter Assay)

Objective: To measure the ability of this compound to activate PPAR transcriptional activity.

Materials:

  • Host cell line (e.g., HEK293T, HepG2)

  • Expression vector for the PPAR of interest (e.g., pCMX-hPPARα)

  • Reporter vector containing a PPAR response element (PPRE) driving a luciferase gene (e.g., pGL3-PPRE-luc)

  • Transfection reagent

  • This compound

  • Known PPAR agonist (positive control)

  • Luciferase assay system

  • Luminometer

Protocol:

  • Transfection: Co-transfect cells with the PPAR expression vector and the PPRE-luciferase reporter vector.

  • Treatment: After 24 hours, treat the transfected cells with various concentrations of this compound or a known PPAR agonist.

  • Cell Lysis and Luciferase Assay: After 24-48 hours of treatment, lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: Normalize luciferase activity to a co-transfected control (e.g., β-galactosidase) and calculate the fold activation relative to the vehicle control.

Mitochondrial Reactive Oxygen Species (ROS) Production Assay

Objective: To measure the effect of this compound on mitochondrial ROS levels.

Materials:

  • Cell line of interest

  • MitoSOX™ Red mitochondrial superoxide (B77818) indicator

  • Complete cell culture medium

  • Fluorescence microscope or flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in a suitable format (e.g., glass-bottom dishes for microscopy, 6-well plates for flow cytometry) and treat with this compound as described in section 4.1.

  • MitoSOX™ Staining: a. Prepare a 5 µM working solution of MitoSOX™ Red in warm HBSS or other suitable buffer. b. Remove the culture medium, wash the cells with warm buffer, and add the MitoSOX™ working solution. c. Incubate for 10-30 minutes at 37°C, protected from light.

  • Washing: Wash the cells three times with warm buffer.

  • Imaging or Flow Cytometry: a. Microscopy: Image the cells using a fluorescence microscope with appropriate filters for rhodamine (Ex/Em ~510/580 nm). b. Flow Cytometry: Harvest the cells and analyze the fluorescence using a flow cytometer.

  • Data Analysis: Quantify the mean fluorescence intensity of the MitoSOX™ signal in treated versus control cells.

HDAC6 Inhibition Assay (Fluorometric)

Objective: To determine the inhibitory effect of this compound on HDAC6 activity.

Materials:

  • Recombinant human HDAC6 enzyme

  • Fluorogenic HDAC6 substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC assay buffer

  • Developer solution (containing a lysine (B10760008) developer and a stop reagent like Trichostatin A)

  • This compound

  • Known HDAC6 inhibitor (positive control)

  • 96-well black microplate

  • Fluorescence microplate reader

Protocol:

  • Assay Setup: In a 96-well plate, add the HDAC assay buffer, this compound at various concentrations, and the recombinant HDAC6 enzyme.

  • Reaction Initiation: Start the reaction by adding the fluorogenic HDAC6 substrate.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Development: Stop the reaction and develop the fluorescent signal by adding the developer solution.

  • Measurement: Measure the fluorescence intensity using a microplate reader (Ex/Em ~360/460 nm).

  • Data Analysis: Calculate the percentage of HDAC6 inhibition for each concentration of this compound and determine the IC50 value.

Conclusion

This compound is a pleiotropic signaling molecule with significant modulatory effects on key cellular pathways involved in metabolism, inflammation, and cell fate. Its ability to activate AMPK and PPARs while inhibiting mTOR, JAK/STAT, and NF-κB signaling highlights its potential as a multi-targeted therapeutic agent. The quantitative data and experimental protocols provided in this technical guide offer a foundation for researchers and drug development professionals to further explore the therapeutic applications of this compound and its derivatives. Future research should focus on elucidating the precise molecular interactions, conducting comprehensive preclinical and clinical studies, and optimizing its therapeutic potential for a range of human diseases.

Disclaimer: This document is intended for research and informational purposes only. The experimental protocols provided are for guidance and may require optimization for specific experimental conditions.

References

Pentadecanedioic Acid: A Technical Guide to its Anticancer and Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the anticancer and anti-inflammatory properties of pentadecanedioic acid (C15:0), an odd-chain saturated fatty acid. Emerging research has highlighted its potential as a therapeutic agent, showing promising activity in various preclinical models. This document synthesizes key findings on its mechanisms of action, presents quantitative data from relevant studies, details experimental methodologies, and visualizes the complex signaling pathways involved.

Anticancer Properties of this compound

This compound has demonstrated significant anticancer effects across a range of human cancer cell lines, including breast, pancreatic, lung, and liver cancers, as well as B-cell lymphomas.[1][2] Its anticancer activities are attributed to several mechanisms, including the induction of apoptosis (programmed cell death), inhibition of cancer cell proliferation and migration, and the suppression of cancer stem cell characteristics.[3][4]

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic effects of this compound have been quantified in various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric.

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)Reference
MCF-7/SCBreast Cancer24155.5 ± 9.55[3]
MCF-7/SCBreast Cancer48119 ± 5.21[3]
Various (8 lines)Breast, Pancreatic, Lung, LiverNot Specified130 - 260[1]
VariousHDAC Inhibition AssayNot Specified200[1]
Experimental Protocols

1.2.1 Cell Proliferation Assay

To determine the cytotoxic effects of this compound on cancer cells, a cell proliferation assay is commonly employed.

  • Cell Seeding: Cancer cells are seeded into 384-well plates and incubated in a humidified atmosphere of 5% CO2 at 37°C.[1]

  • Compound Addition: The day after seeding, this compound is added. A time-zero untreated cell plate is also prepared.[1]

  • Incubation: The cells are incubated with the compound for a specified period, typically 24 to 72 hours.[1][3]

  • Fixing and Staining: After incubation, cells are fixed and stained to allow for fluorescence imaging of the nuclei.[1]

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated to determine the concentration of this compound required to inhibit 50% of cell growth.[1]

1.2.2 Apoptosis and Cell Cycle Analysis

Flow cytometry is utilized to assess apoptosis and cell cycle distribution following treatment with this compound.

  • Cell Treatment: Cancer cells, such as MCF-7/SC, are seeded and incubated for 24 hours before being exposed to varying concentrations of this compound (e.g., 0, 50, 100, 150, or 200 μM) for 48 hours.[3]

  • Staining: For apoptosis analysis, cells are stained with Annexin V and Propidium Iodide (PI). Annexin V identifies early apoptotic cells, while PI identifies late apoptotic and necrotic cells.

  • Cell Cycle Analysis: For cell cycle analysis, cells are fixed and stained with a DNA-binding dye.

  • Flow Cytometry: The stained cells are analyzed using a flow cytometer to quantify the percentage of cells in different stages of apoptosis and the cell cycle. An increase in the sub-G1 population is indicative of apoptosis.[1][3]

Signaling Pathways in Anticancer Activity

This compound exerts its anticancer effects by modulating several key signaling pathways.

1.3.1 JAK2/STAT3 Signaling Pathway

This compound has been identified as a novel inhibitor of the JAK2/STAT3 signaling pathway.[3][5] This pathway is often aberrantly activated in cancer cells and plays a crucial role in cancer cell stemness, survival, and proliferation.[5] In breast cancer stem-like cells (MCF-7/SC), this compound was shown to suppress the interleukin-6 (IL-6)-induced phosphorylation of JAK2 and STAT3.[3][4][5] This inhibition leads to reduced expression of cancer stem cell markers (CD44, β-catenin), epithelial-mesenchymal transition (EMT) markers (snail, slug, MMP9, MMP2), and ultimately induces apoptosis.[3][4]

JAK2_STAT3_Pathway cluster_nucleus Nucleus IL6 IL-6 IL6R IL-6 Receptor IL6->IL6R JAK2 JAK2 IL6R->JAK2 Activates pJAK2 p-JAK2 JAK2->pJAK2 Phosphorylation STAT3 STAT3 pJAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Dimerization Nucleus Nucleus pSTAT3->Nucleus Translocation Gene_Expression Gene Expression (Stemness, Proliferation) Pentadecanedioic_Acid This compound Pentadecanedioic_Acid->pJAK2 Inhibits pSTAT3_n->Gene_Expression Promotes mTOR_HDAC6_Pathway Pentadecanedioic_Acid This compound mTOR mTOR Pentadecanedioic_Acid->mTOR Inhibits HDAC6 HDAC6 Pentadecanedioic_Acid->HDAC6 Inhibits Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Promotes Hormone_Sensitivity Hormone Sensitivity HDAC6->Hormone_Sensitivity Reduces NFkB_Pathway cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocation Proinflammatory_Genes Pro-inflammatory Gene Expression Pentadecanedioic_Acid This compound Pentadecanedioic_Acid->IKK Inhibits NFkB_n->Proinflammatory_Genes Promotes Experimental_Workflow In_Vitro_Screening In Vitro Screening (e.g., Cell Proliferation Assays) Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) In_Vitro_Screening->Mechanism_of_Action In_Vivo_Models In Vivo Animal Models (e.g., Cancer Xenografts, Inflammation Models) Mechanism_of_Action->In_Vivo_Models Preclinical_Toxicology Preclinical Toxicology and Pharmacokinetics In_Vivo_Models->Preclinical_Toxicology Clinical_Trials Clinical Trials Preclinical_Toxicology->Clinical_Trials

References

Pentadecanedioic Acid: A Comprehensive Technical Guide on its Discovery, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentadecanedioic acid (PDDA), a 15-carbon α,ω-dicarboxylic acid, has emerged from relative obscurity in the annals of chemical literature to become a molecule of significant interest in various scientific and industrial fields. Initially explored in the broader context of long-chain dicarboxylic acids, its unique properties and biological activities are now the subject of focused research. This technical guide provides an in-depth exploration of the discovery and history of this compound, detailed experimental protocols for its synthesis, and a comprehensive overview of its known biological functions, with a particular focus on its modulation of key signaling pathways. Quantitative data are presented in structured tables for clarity, and complex biological pathways and experimental workflows are visualized using Graphviz diagrams.

Discovery and Scientific History

The history of this compound is intrinsically linked to the broader study of long-chain dicarboxylic acids and the discovery of ω-oxidation. While a singular "discovery" paper for this compound is not readily apparent in early chemical literature, its identification and characterization are part of the continuum of research into this class of molecules.

The foundational work in this area was conducted by Verkade and his colleagues, who, in the early 20th century, first described the metabolic process of ω-oxidation. Their in vivo studies, which involved the administration of triglycerides of odd-chain fatty acids to subjects, led to the unexpected discovery of corresponding dicarboxylic acids in the urine. This pivotal finding opened the door to the understanding that fatty acids could be oxidized at their terminal methyl group, a previously unknown metabolic pathway.

Subsequent research throughout the 20th century focused on elucidating the chemical synthesis and physical properties of a homologous series of α,ω-dicarboxylic acids. Early synthetic methods were often laborious and involved multiple steps. While specific early publications focusing exclusively on this compound are scarce, its synthesis would have been achievable through the general methods developed for other long-chain dicarboxylic acids.

In more recent times, the advent of advanced analytical techniques and a growing interest in the biological activities of fatty acids have brought this compound to the forefront of scientific investigation. Its presence has been identified in some natural sources, such as in Pinus radiata. Today, research is actively exploring its therapeutic potential in areas such as metabolic disorders and oncology.

Physicochemical Properties

This compound is a white crystalline powder at room temperature. Its long hydrocarbon chain confers lipophilic characteristics, while the two terminal carboxylic acid groups provide sites for chemical reactivity.

PropertyValueReference
Molecular Formula C₁₅H₂₈O₄
Molar Mass 272.38 g/mol
CAS Number 1460-18-0
Melting Point 113-114 °C
Boiling Point 212 °C at 16 mmHg
Solubility Insoluble in water; soluble in organic solvents
Appearance White to off-white crystalline powder

Experimental Protocols

The synthesis of this compound can be achieved through various chemical and biotechnological methods. Below are detailed protocols for two common approaches.

Chemical Synthesis: Ozonolysis of Oleic Acid

This method involves the oxidative cleavage of the double bond in oleic acid, a readily available unsaturated fatty acid.

Materials:

  • Oleic acid (technical grade)

  • Methanol (B129727) (reagent grade)

  • Ozone (from an ozone generator)

  • Oxygen

  • Formic acid (88%)

  • Hydrogen peroxide (30%)

  • Ethyl acetate (B1210297)

  • Hexane (B92381)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Ozonolysis reaction vessel with a gas dispersion tube

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Ozonolysis: Dissolve 100 g of oleic acid in 500 mL of methanol in the ozonolysis reaction vessel. Cool the solution to -78 °C using a dry ice/acetone bath. Bubble a stream of ozone-enriched oxygen through the solution until the reaction is complete, as indicated by the appearance of a persistent blue color.

  • Oxidative Work-up: Carefully add 100 mL of formic acid to the reaction mixture, followed by the slow, dropwise addition of 150 mL of 30% hydrogen peroxide. Allow the mixture to warm to room temperature and then reflux for 2 hours.

  • Extraction: After cooling, pour the reaction mixture into a separatory funnel containing 500 mL of water. Extract the aqueous phase three times with 200 mL portions of ethyl acetate.

  • Washing and Drying: Combine the organic extracts and wash them sequentially with 200 mL of water, 200 mL of saturated sodium bicarbonate solution, and 200 mL of brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator to yield a crude solid. Recrystallize the solid from a mixture of ethyl acetate and hexane to obtain pure this compound.

Biotechnological Synthesis: Fermentation using Candida tropicalis

Genetically engineered strains of the yeast Candida tropicalis can efficiently produce long-chain dicarboxylic acids from alkanes or fatty acids. This protocol outlines a general procedure for the biotransformation of n-pentadecane.

Materials:

  • Genetically engineered Candida tropicalis strain (with attenuated β-oxidation pathway)

  • Yeast extract peptone dextrose (YPD) medium

  • Fermentation medium (containing n-pentadecane as the carbon source, nitrogen source, salts, and trace elements)

  • Bioreactor with pH, temperature, and dissolved oxygen control

  • Centrifuge

  • Lyophilizer

  • Organic solvents for extraction (e.g., ethyl acetate)

  • Acidifying agent (e.g., hydrochloric acid)

Procedure:

  • Inoculum Preparation: Culture the Candida tropicalis strain in YPD medium at 30 °C with shaking until it reaches the mid-logarithmic growth phase.

  • Fermentation: Inoculate the sterile fermentation medium in the bioreactor with the seed culture. Maintain the fermentation at 30 °C with controlled pH (typically between 6.0 and 7.5) and adequate aeration.

  • Substrate Feeding: After an initial growth phase, feed n-pentadecane to the culture at a controlled rate.

  • Monitoring: Monitor the progress of the fermentation by measuring cell density, substrate consumption, and product formation using appropriate analytical techniques (e.g., GC-MS).

  • Harvesting and Extraction: After the desired concentration of this compound is reached, harvest the yeast cells by centrifugation. Acidify the supernatant to a pH of approximately 2.0 with hydrochloric acid to precipitate the dicarboxylic acid.

  • Purification: Collect the precipitate by filtration and wash it with water. The crude product can be further purified by recrystallization from a suitable solvent.

Experimental Workflow for Biotechnological Synthesis

G cluster_0 Inoculum Preparation cluster_1 Fermentation cluster_2 Downstream Processing inoculum Candida tropicalis Culture ypd YPD Medium inoculum->ypd Inoculate shaker Incubation at 30°C ypd->shaker bioreactor Bioreactor with Fermentation Medium shaker->bioreactor Inoculate monitoring Process Monitoring (pH, Temp, DO) bioreactor->monitoring centrifugation Centrifugation bioreactor->centrifugation feeding n-Pentadecane Feeding feeding->bioreactor acidification Acidification of Supernatant centrifugation->acidification filtration Filtration acidification->filtration purification Recrystallization filtration->purification final_product Pure this compound purification->final_product G pdda This compound ppara PPARα pdda->ppara activates ppard PPARδ pdda->ppard activates nucleus Nucleus ppara->nucleus translocates to ppard->nucleus translocates to genes Target Genes (e.g., CPT1) nucleus->genes regulates transcription of response Increased Fatty Acid Oxidation Improved Lipid Metabolism genes->response G pdda This compound ampk AMPK pdda->ampk activates mtor mTOR pdda->mtor inhibits acc ACC ampk->acc inhibits glucose_uptake Glucose Uptake ampk->glucose_uptake promotes autophagy Autophagy mtor->autophagy inhibits fa_oxidation Fatty Acid Oxidation acc->fa_oxidation inhibits G cytokine Cytokine/Growth Factor receptor Receptor cytokine->receptor jak2 JAK2 receptor->jak2 activates stat3 STAT3 jak2->stat3 phosphorylates nucleus Nucleus stat3->nucleus dimerizes and translocates to pdda This compound pdda->jak2 inhibits gene_expression Gene Expression (Proliferation, Survival) nucleus->gene_expression regulates response Decreased Cell Proliferation and Survival gene_expression->response

Methodological & Application

Synthesis of Pentadecanedioic Acid for Laboratory Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentadecanedioic acid (PDDA) is a valuable long-chain dicarboxylic acid utilized as a building block in the synthesis of pharmaceuticals, polymers, and fragrances. Its incorporation into drug molecules can modulate their pharmacokinetic properties, and it serves as a linker in targeted drug delivery systems. This document provides detailed protocols for the laboratory-scale synthesis of this compound via three distinct routes: oxidative ozonolysis of an unsaturated fatty acid, bio-catalytic oxidation of 15-hydroxypentadecanoic acid, and ring-opening oxidation of cyclopentadecanone (B167302).

Introduction

Long-chain dicarboxylic acids, such as this compound, are important industrial chemicals traditionally produced from petrochemical sources. For laboratory and pharmaceutical applications, high purity and well-defined synthesis routes are essential. The methods presented herein offer viable options for researchers to produce this compound from different starting materials, each with its own advantages in terms of availability of precursors, reaction conditions, and yield.

Data Summary

The following table summarizes the quantitative data for the described synthesis methods.

MethodStarting MaterialKey ReagentsReaction TimeYield (%)Purity (%)
Oxidative Ozonolysis10(Z)-Pentadecenoic AcidOzone (O₃), Hydrogen Peroxide (H₂O₂)~4-6 hours~70-80>95
Bio-catalytic Oxidation15-Hydroxypentadecanoic AcidEngineered E. coli with ADH, ALDH, NFO3 hours95.6>98
Ring-Opening OxidationCyclopentadecanoneNitric Acid (HNO₃)~10 hours~60-70>95

Experimental Protocols

Method 1: Oxidative Ozonolysis of 10(Z)-Pentadecenoic Acid

This method involves the cleavage of the carbon-carbon double bond of an unsaturated fatty acid using ozone, followed by an oxidative work-up to yield the dicarboxylic acid.

Materials:

  • 10(Z)-Pentadecenoic Acid

  • Methanol (B129727) (CH₃OH)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Ozone (O₃) gas

  • Hydrogen Peroxide (H₂O₂, 30% solution)

  • Formic Acid (HCOOH)

  • Sodium bicarbonate (NaHCO₃)

  • Hydrochloric Acid (HCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ozone generator

  • Gas dispersion tube

  • Three-neck round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 10(Z)-pentadecenoic acid (1.0 g, 4.16 mmol) in a mixture of methanol (20 mL) and dichloromethane (20 mL) in a three-neck round-bottom flask equipped with a magnetic stirrer and a gas dispersion tube.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Bubble ozone gas through the solution until a blue color persists, indicating an excess of ozone.

  • Purge the solution with nitrogen gas to remove excess ozone.

  • To the cold solution, slowly add a mixture of 30% hydrogen peroxide (5 mL) and formic acid (10 mL).

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours.

  • After cooling, quench the reaction by the careful addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Acidify the aqueous layer with concentrated HCl to a pH of approximately 2.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.

  • Recrystallize the crude product from hot water or an ethanol/water mixture to obtain pure this compound.

Method 2: Bio-catalytic Oxidation of 15-Hydroxypentadecanoic Acid

This protocol utilizes an engineered E. coli whole-cell biocatalyst expressing alcohol dehydrogenase (ADH), aldehyde dehydrogenase (ALDH), and an NADH oxidase (NFO) for cofactor regeneration. This method offers high yield and selectivity under mild conditions.[1]

Materials:

  • 15-Hydroxypentadecanoic Acid

  • Engineered E. coli cells expressing KkADH, GkALDH, and DrNFO[1]

  • Phosphate (B84403) buffer (pH 8.0)

  • Methanol

  • Centrifuge

  • Incubator shaker

Procedure:

  • Cultivate the engineered E. coli cells and harvest by centrifugation.

  • Prepare a reaction mixture containing 40 g/L of the wet cells in a phosphate buffer (pH 8.0).[1]

  • Add 15-hydroxypentadecanoic acid to a final concentration of 60 mM.[1]

  • Add methanol to a final concentration of 5% (v/v) to enhance substrate solubility and cell permeability.[1]

  • Incubate the reaction mixture at 35 °C with agitation at 250 rpm for 3 hours.[1]

  • Monitor the reaction progress by HPLC or GC-MS.

  • After 3 hours, terminate the reaction by centrifuging to remove the cells.

  • Acidify the supernatant to pH 2 with HCl.

  • Extract the product with ethyl acetate, dry the organic layer, and evaporate the solvent to obtain this compound.

  • The product can be further purified by recrystallization. Under these optimized conditions, a molar yield of 95.6% can be achieved.[1]

Method 3: Ring-Opening Oxidation of Cyclopentadecanone

This method involves the oxidation of a cyclic ketone to its corresponding dicarboxylic acid using a strong oxidizing agent.

Materials:

  • Cyclopentadecanone

  • Nitric Acid (HNO₃, 60%)

  • Vanadium pentoxide (V₂O₅) (catalyst, optional)

  • Ice bath

  • Reflux condenser

  • Beaker

  • Buchner funnel

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, place cyclopentadecanone (5.0 g, 22.3 mmol).

  • Carefully add 60% nitric acid (50 mL) to the flask. A catalytic amount of vanadium pentoxide can also be added.

  • Heat the mixture to reflux and maintain for 8-10 hours. The reaction should be performed in a well-ventilated fume hood due to the evolution of nitrogen oxides.

  • After the reaction is complete, cool the mixture in an ice bath.

  • The this compound will precipitate as a white solid.

  • Collect the solid by vacuum filtration using a Buchner funnel.

  • Wash the crystals with cold water to remove any residual nitric acid.

  • Dry the crystals in a desiccator.

  • Further purification can be achieved by recrystallization from hot water or an ethanol/water mixture.

Visualizations

Synthesis_Pathways cluster_0 Method 1: Oxidative Ozonolysis cluster_1 Method 2: Bio-catalytic Oxidation cluster_2 Method 3: Ring-Opening Oxidation start1 10(Z)-Pentadecenoic Acid step1_1 Ozonolysis (O₃) start1->step1_1 intermediate1 Ozonide Intermediate step1_1->intermediate1 step1_2 Oxidative Work-up (H₂O₂) intermediate1->step1_2 end1 This compound step1_2->end1 start2 15-Hydroxypentadecanoic Acid step2_1 Engineered E. coli (ADH, ALDH, NFO) start2->step2_1 end2 This compound step2_1->end2 start3 Cyclopentadecanone step3_1 Oxidation (HNO₃) start3->step3_1 end3 This compound step3_1->end3 Experimental_Workflow_Ozonolysis start Dissolve 10(Z)-Pentadecenoic Acid in MeOH/CH₂Cl₂ step1 Cool to -78°C start->step1 step2 Bubble O₃ until blue step1->step2 step3 Purge with N₂ step2->step3 step4 Add H₂O₂/HCOOH step3->step4 step5 Reflux for 2h step4->step5 step6 Quench with NaHCO₃ step5->step6 step7 Acidify with HCl step6->step7 step8 Extract with Ethyl Acetate step7->step8 step9 Dry and Evaporate step8->step9 end_node Recrystallize to Pure this compound step9->end_node

References

Industrial Production of Pentadecanedioic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentadecanedioic acid (PDDA), a 15-carbon α,ω-dicarboxylic acid, is a valuable long-chain dicarboxylic acid (LCDA) with significant applications in the synthesis of pharmaceuticals, polymers, fragrances, and lubricants.[1][2] Its utility as a precursor for creating complex molecules and specialty excipients makes it a compound of interest for drug development professionals.[2] This document provides detailed application notes and protocols for the industrial-scale production of this compound via two primary routes: biotechnological fermentation and chemical synthesis.

Biotechnological Production via Fermentation

The biotechnological production of LCDAs using oleaginous yeasts, particularly genetically engineered strains of Candida species, has emerged as a sustainable alternative to traditional chemical methods.[3][4] This approach utilizes renewable feedstocks and operates under milder reaction conditions. The following protocol outlines the industrial-scale production of this compound by analogy with the established processes for other LCDAs like dodecanedioic and tetradecanedioic acid.[5]

Quantitative Data for Biotechnological Production
ParameterValueReference
Microorganism Genetically engineered Candida tropicalis[6]
Substrate n-Pentadecane or Pentadecanoic Acid[7]
Fermentation Mode Fed-batch[4]
Bioreactor Volume 10,000 - 100,000 LAssumed Industrial Scale
Temperature 28-32°C[1]
pH - Growth Phase 3.5 - 6.5[1]
pH - Production Phase 7.0 - 8.0[6][7]
Aeration Rate 0.3 - 0.7 vvm (volume of air per volume of medium per minute)[1]
Pressure 0.05 - 0.14 MPa[1]
Product Titer (for other LCDAs) 100 - 210 g/L[5]
Productivity (for other LCDAs) >1 g/L/h[5]
Purity (after purification) >99%[8]
Experimental Protocol: Biotechnological Production

This protocol is divided into three main stages: inoculum preparation, fermentation, and downstream processing.

1. Inoculum Preparation

  • Step 1.1: Strain Revival. A cryopreserved vial of a high-producing, genetically engineered Candida tropicalis strain is thawed and used to inoculate a sterile YPD (Yeast Extract Peptone Dextrose) agar (B569324) plate. The plate is incubated at 30°C for 48-72 hours until colonies are visible.

  • Step 1.2: Seed Culture. A single colony is picked and transferred to a 500 mL shake flask containing 100 mL of sterile seed medium (e.g., YPD broth). The flask is incubated at 30°C and 200-250 rpm for 24-48 hours.[9]

  • Step 1.3: Pre-culture. The seed culture is then used to inoculate a 10 L pre-culture fermenter containing a suitable growth medium.[7] The pre-culture is grown under controlled conditions of temperature (30°C), pH (around 6.0), and aeration to achieve a high cell density.

2. Fermentation

  • Step 2.1: Bioreactor Sterilization and Media Preparation. A production-scale bioreactor (10,000 - 100,000 L) is sterilized in place. The sterile fermentation medium is then prepared in the bioreactor. A typical medium composition includes a carbon source (e.g., glucose), a nitrogen source (e.g., ammonium (B1175870) sulfate, yeast extract), phosphate, and essential minerals.[7]

  • Step 2.2: Inoculation. The pre-culture is transferred to the production bioreactor under sterile conditions.

  • Step 2.3: Growth Phase. The yeast is cultured in a batch or fed-batch mode to achieve a high cell density. The pH is maintained between 3.5 and 6.5, and the temperature is controlled at 28-32°C.[1] Dissolved oxygen is maintained at a sufficient level through aeration and agitation.

  • Step 2.4: Production Phase. Once the desired cell density is reached, the substrate (n-pentadecane or pentadecanoic acid) is fed into the bioreactor. The pH is shifted to a range of 7.0-8.0 to induce the ω-oxidation pathway for dicarboxylic acid production and facilitate its excretion.[6][7] The fermentation is continued for 90-200 hours, with continuous feeding of the substrate and nutrients as required.[9]

3. Downstream Processing and Purification

  • Step 3.1: Biomass Removal. The fermentation broth is first subjected to filtration or centrifugation to remove the yeast cells.[2]

  • Step 3.2: Acidification and Precipitation. The cell-free broth is then acidified to a pH of 2.0-4.0 with a mineral acid (e.g., sulfuric acid).[8] This protonates the dicarboxylate salt, causing the this compound to precipitate out of the aqueous solution due to its low solubility at acidic pH.

  • Step 3.3: Primary Crystallization and Filtration. The suspension is cooled to promote crystallization, and the crude this compound crystals are collected by filtration.[8]

  • Step 3.4: Decolorization. The crude product may be discolored.[10] For decolorization, the crude acid is dissolved in hot water or a suitable solvent, and activated carbon is added. The mixture is stirred and then filtered to remove the activated carbon and adsorbed color impurities.[10]

  • Step 3.5: Recrystallization. The decolorized solution is cooled to induce recrystallization of the this compound. This step is crucial for achieving high purity.[11]

  • Step 3.6: Final Filtration, Washing, and Drying. The purified crystals are collected by filtration, washed with deionized water to remove any remaining soluble impurities, and then dried under vacuum to yield the final high-purity this compound product.[8]

Diagrams for Biotechnological Production

Biotechnological_Production_Workflow cluster_Inoculum Inoculum Preparation cluster_Fermentation Fermentation cluster_Downstream Downstream Processing Strain_Revival Strain_Revival Seed_Culture Seed_Culture Strain_Revival->Seed_Culture Transfer Pre_culture Pre_culture Seed_Culture->Pre_culture Inoculation Growth_Phase Growth_Phase Pre_culture->Growth_Phase Inoculation Production_Phase Production_Phase Growth_Phase->Production_Phase Substrate Addition & pH Shift Biomass_Removal Biomass_Removal Production_Phase->Biomass_Removal Harvest Acidification Acidification Biomass_Removal->Acidification Cell-free broth Primary_Crystallization Primary_Crystallization Acidification->Primary_Crystallization Precipitation Decolorization Decolorization Primary_Crystallization->Decolorization Crude Product Recrystallization Recrystallization Decolorization->Recrystallization Purified Solution Final_Product Final_Product Recrystallization->Final_Product High-Purity PDDA

Caption: Workflow for the biotechnological production of this compound.

Chemical Synthesis: Ozonolysis of Unsaturated Fatty Acids

Ozonolysis is a well-established industrial method for the oxidative cleavage of carbon-carbon double bonds in alkenes to produce carboxylic acids.[12][13] The ozonolysis of oleic acid to produce azelaic acid is a commercial example.[13] A similar approach can be envisioned for the production of this compound from a suitable C15 unsaturated precursor.

A significant challenge for this route is the industrial availability of a C15 unsaturated fatty acid. While pentadecanoic acid (C15:0) is found in dairy products and some fish, its unsaturated counterparts are not common in bulk.[14][15][16] For the purpose of this protocol, we will assume the availability of a C15 mono-unsaturated fatty acid, such as pentadec-7-enoic acid, as the starting material.

Quantitative Data for Chemical Synthesis (Ozonolysis)
ParameterValueReference
Starting Material C15 mono-unsaturated fatty acid (hypothetical)N/A
Reagents Ozone (O₃), Oxygen (O₂), Hydrogen Peroxide (H₂O₂)[12][17]
Solvent Methanol (B129727) or Acetic Acid[13][18]
Reaction Temperature -78°C to -20°C (Ozonolysis)[18]
Work-up Temperature Room temperature to elevated temperatures[17]
Yield (for other dicarboxylic acids) >90%[19]
Purity (after purification) >99%Assumed after purification
Experimental Protocol: Chemical Synthesis via Ozonolysis

1. Ozonolysis Reaction

  • Step 1.1: Reactor Setup. A suitable reactor equipped with a gas inlet, a gas outlet, a cooling system, and a stirrer is charged with the C15 unsaturated fatty acid dissolved in a suitable solvent like methanol or acetic acid.[13][18]

  • Step 1.2: Cooling. The reaction mixture is cooled to a low temperature, typically between -78°C and -20°C, to control the exothermic reaction and prevent the formation of explosive ozonides.[18]

  • Step 1.3: Ozonation. A stream of ozone-enriched oxygen is bubbled through the solution. The reaction is monitored for the disappearance of the starting material. The endpoint can be detected by the appearance of a blue color from unreacted ozone or by passing the effluent gas through a potassium iodide solution, which turns violet in the presence of excess ozone.[12]

2. Oxidative Work-up

  • Step 2.1: Ozonide Decomposition. After the ozonolysis is complete, the unstable ozonide intermediate is decomposed under oxidative conditions. This is typically achieved by adding hydrogen peroxide to the reaction mixture.[17]

  • Step 2.2: Oxidation to Carboxylic Acids. The mixture is allowed to warm to room temperature and may be heated to ensure the complete oxidation of any aldehyde intermediates to carboxylic acids.[17] This step results in the formation of this compound and another shorter-chain carboxylic acid, depending on the position of the double bond in the starting material.

3. Product Isolation and Purification

  • Step 3.1: Solvent Removal. The solvent is removed by distillation.

  • Step 3.2: Separation of Dicarboxylic Acid. The resulting mixture of carboxylic acids is separated. This can be achieved by fractional distillation under reduced pressure or by taking advantage of the different solubilities of the dicarboxylic acid and the monocarboxylic acid by-product.

  • Step 3.3: Crystallization. The crude this compound is purified by recrystallization from a suitable solvent (e.g., hot water or an organic solvent) to achieve the desired purity.[11]

  • Step 3.4: Drying. The purified crystals are filtered, washed, and dried to yield the final product.

Diagrams for Chemical Synthesis

Chemical_Synthesis_Workflow cluster_Ozonolysis Ozonolysis cluster_Workup Oxidative Work-up cluster_Purification Purification Start C15 Unsaturated Fatty Acid Ozonation Ozonation Start->Ozonation Ozone/Oxygen -78°C to -20°C Decomposition Decomposition Ozonation->Decomposition Hydrogen Peroxide Oxidation Oxidation Decomposition->Oxidation Heating Separation Separation Oxidation->Separation Crude Mixture Crystallization Crystallization Separation->Crystallization Crude PDDA Final_Product Final_Product Crystallization->Final_Product High-Purity PDDA

Caption: Workflow for the chemical synthesis of this compound via ozonolysis.

Ozonolysis_Pathway Unsaturated_FA C15 Unsaturated Fatty Acid (R1-CH=CH-R2-COOH) Ozonide Molozonide Intermediate Unsaturated_FA->Ozonide Ozone (O3) Aldehydes Aldehyde Intermediates (R1-CHO + OHC-R2-COOH) Ozonide->Aldehydes Rearrangement PDDA This compound (HOOC-(CH2)n-COOH) Aldehydes->PDDA Oxidative Work-up (H2O2) Byproduct Monocarboxylic Acid Byproduct Aldehydes->Byproduct Oxidative Work-up (H2O2)

Caption: Simplified reaction pathway for the ozonolysis of an unsaturated fatty acid.

References

Application Notes and Protocols: Synthesis of Biodegradable Polymers Using Pentadecanedioic Acid as a Monomer

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Pentadecanedioic acid, a C15 dicarboxylic acid, is a valuable monomer for the synthesis of biodegradable polymers. Its long aliphatic chain imparts flexibility and hydrophobicity to the resulting polymers, making them suitable for a range of biomedical applications, including drug delivery systems, medical implants, and environmentally friendly plastics.[1] This document provides detailed protocols for the synthesis of biodegradable polyesters and polyamides using this compound, as well as methods for their characterization.

I. Polymer Synthesis Protocols

Two primary methods for the synthesis of polymers from this compound are melt polycondensation and enzymatic polymerization.

A. Melt Polycondensation for Polyester (B1180765) Synthesis

This method involves the reaction of this compound with a diol at high temperatures and under vacuum to drive the removal of the water byproduct and promote polymerization.

Experimental Workflow for Melt Polycondensation:

Melt_Polycondensation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Processing Monomers This compound + Diol (e.g., 1,4-butanediol) Esterification First Stage: Esterification (e.g., 180-220°C, N2 atm) Monomers->Esterification Mix Catalyst Catalyst (e.g., Ti(OBu)4) Catalyst->Esterification Add Polycondensation Second Stage: Polycondensation (e.g., 220-260°C, High Vacuum) Esterification->Polycondensation Increase Temp, Apply Vacuum Recovery Polymer Recovery (Cooling & Solidification) Polycondensation->Recovery Cool Down Purification Purification (Dissolution & Precipitation) Recovery->Purification Drying Drying (Vacuum Oven) Purification->Drying

Caption: Workflow for polyester synthesis via melt polycondensation.

Protocol:

  • Monomer and Catalyst Preparation:

    • In a three-necked reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet, add equimolar amounts of this compound and a selected diol (e.g., 1,4-butanediol).

    • Add a catalyst, such as titanium tetrabutoxide (Ti(OBu)₄), typically at a concentration of 0.05-0.1% by weight of the total monomers.

  • First Stage (Esterification):

    • Flush the reactor with nitrogen gas to create an inert atmosphere.

    • Heat the mixture to 180-220°C while stirring.

    • Maintain this temperature for 2-4 hours to facilitate the initial esterification reaction, during which water will be distilled off. Monitor the reaction progress by the amount of water collected.

  • Second Stage (Polycondensation):

    • Gradually increase the temperature to 220-260°C.

    • Slowly apply a high vacuum (less than 1 mbar) to the system to remove the remaining water and diol, driving the polymerization reaction forward.

    • Continue the reaction under vacuum for 4-8 hours. The viscosity of the mixture will increase significantly as the polymer chains grow.

  • Polymer Recovery and Purification:

    • Once the desired viscosity is reached, cool the reactor to room temperature.

    • The resulting solid polymer can be dissolved in a suitable solvent (e.g., chloroform (B151607) or tetrahydrofuran (B95107) (THF)).

    • Precipitate the polymer by pouring the solution into a non-solvent (e.g., cold methanol).

    • Filter and collect the purified polymer.

    • Dry the polymer in a vacuum oven at a temperature below its melting point until a constant weight is achieved.

B. Enzymatic Polymerization for Polyester Synthesis

Enzymatic polymerization offers a milder and more environmentally friendly alternative to traditional chemical catalysis, often resulting in polymers with high purity.[2][3][4] Lipases, such as Candida antarctica lipase (B570770) B (CALB), are commonly used for this purpose.[4][5]

Experimental Workflow for Enzymatic Polymerization:

Enzymatic_Polymerization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Processing Monomers This compound Ester + Diol Oligomerization First Stage: Oligomerization (60-90°C, N2 atm) Monomers->Oligomerization Mix Enzyme Immobilized Lipase (e.g., CALB) Enzyme->Oligomerization Add Solvent Organic Solvent (e.g., Diphenyl Ether) Solvent->Oligomerization Add Polycondensation Second Stage: Polycondensation (60-90°C, Vacuum) Oligomerization->Polycondensation Apply Vacuum Recovery Polymer Recovery (Filtration & Precipitation) Polycondensation->Recovery Purification Purification (Washing) Recovery->Purification Drying Drying (Vacuum Oven) Purification->Drying

Caption: Workflow for polyester synthesis via enzymatic polymerization.

Protocol:

  • Monomer and Enzyme Preparation:

    • In a reaction vessel, combine equimolar amounts of a diester of this compound (e.g., dimethyl pentadecanedioate) and a diol.

    • Add an immobilized lipase, such as Novozym 435 (CALB), typically at 5-10% by weight of the total monomers.

    • Add a suitable high-boiling point solvent, such as diphenyl ether, to facilitate the reaction and prevent monomer sublimation.

  • First Stage (Oligomerization):

    • Heat the mixture to 60-90°C under a nitrogen atmosphere with constant stirring.

    • Maintain these conditions for 2-4 hours to allow for the formation of oligomers.

  • Second Stage (Polycondensation):

    • Apply a vacuum to the system (e.g., 2-5 mmHg) to remove the alcohol byproduct (e.g., methanol) and drive the equilibrium towards polymer formation.

    • Continue the reaction under vacuum at the same temperature for an extended period, typically 24-72 hours.

  • Polymer Recovery and Purification:

    • Cool the reaction mixture and dissolve the polymer in a suitable solvent like chloroform.

    • Separate the immobilized enzyme by filtration for potential reuse.

    • Precipitate the polymer in a non-solvent such as cold methanol.

    • Wash the polymer repeatedly with the non-solvent to remove any residual monomers or oligomers.

    • Dry the purified polymer in a vacuum oven.

II. Polymer Characterization Protocols

A. Gel Permeation Chromatography (GPC)

GPC is used to determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the synthesized polymers.

Protocol:

  • Sample Preparation: Dissolve the polymer in a suitable solvent, such as tetrahydrofuran (THF), at a concentration of 1-2 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • Instrumentation:

    • Columns: Use polystyrene-divinylbenzene (PS-DVB) columns appropriate for the expected molecular weight range.

    • Mobile Phase: THF at a flow rate of 1.0 mL/min.

    • Calibration: Calibrate the system using polystyrene standards.

  • Analysis: Inject the sample and analyze the resulting chromatogram to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and PDI (Mw/Mn).

B. Differential Scanning Calorimetry (DSC)

DSC is employed to determine the thermal properties of the polymer, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).

Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan and seal it.

  • Thermal Program:

    • First Heating Scan: Heat the sample from a low temperature (e.g., -80°C) to a temperature above its expected melting point (e.g., 150°C) at a rate of 10°C/min under a nitrogen atmosphere. This step is to erase the thermal history of the sample.

    • Cooling Scan: Cool the sample to the initial low temperature (e.g., -80°C) at a rate of 10°C/min.

    • Second Heating Scan: Heat the sample again to the final temperature at a rate of 10°C/min.

  • Analysis: Analyze the data from the second heating scan to determine Tg and Tm, and from the cooling scan to determine Tc.

C. Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability of the polymer by measuring its weight loss as a function of temperature.

Protocol:

  • Sample Preparation: Place 5-10 mg of the polymer sample in a TGA pan.

  • Thermal Program: Heat the sample from room temperature to a high temperature (e.g., 600°C) at a heating rate of 10°C/min under a nitrogen atmosphere.

  • Analysis: Determine the decomposition temperature (Td), often defined as the temperature at which 5% weight loss occurs.

III. Representative Data

The properties of polymers derived from this compound will vary depending on the comonomer and synthesis conditions. The following tables provide representative data for long-chain aliphatic polyesters and polyamides.

Table 1: Representative Thermal Properties and Molecular Weights of Polyesters based on Long-Chain Dicarboxylic Acids.

Dicarboxylic AcidDiolMn ( g/mol )PDITm (°C)Td (°C)
Dodecanedioic Acid1,4-Butanediol25,0002.174.5~350
Dodecanedioic Acid1,6-Hexanediol30,0002.370-80~360
Octadecanedioic Acid1,4-Butanediol28,0002.080-90~370
This compound1,4-ButanediolExpected in the range of 20,000-40,000Expected ~2.0Expected in the range of 70-90Expected >350

Data for this compound polymers are estimated based on trends observed for other long-chain dicarboxylic acids. Actual values will depend on specific experimental conditions.

Table 2: Representative Thermal Properties of Polyamides based on Long-Chain Dicarboxylic Acids.

Dicarboxylic AcidDiamineTm (°C)Td (°C)
Octadecanedioic Acid1,2-Diaminoethane~230>400
Octadecanedioic Acid1,6-Diaminohexane~210>400
Octadecanedioic Acid1,12-Diaminododecane~180>400
This compound1,6-DiaminohexaneExpected in the range of 200-220Expected >400

Data for this compound polymers are estimated based on trends for similar polyamides.

IV. Applications in Drug Development

Polymers derived from this compound are promising candidates for drug delivery applications due to their biodegradability and biocompatibility.[6][7] The degradation of these polyesters occurs via hydrolysis of the ester bonds, leading to non-toxic byproducts that can be metabolized by the body.[8] The hydrophobic nature of these polymers allows for the encapsulation of hydrophobic drugs, and the degradation rate can be tuned by copolymerization with other monomers to achieve controlled drug release over extended periods.[9][10] Copolymers of ω-pentadecalactone (a related C15 monomer) have been successfully formulated into nanoparticles for the delivery of anticancer drugs and siRNA.[7][9] These nanoparticles have demonstrated the ability to provide sustained drug release and are well-tolerated in vivo.[7][9]

Logical Relationship for Drug Delivery Application:

Drug_Delivery_Logic cluster_synthesis Polymer Design & Synthesis cluster_formulation Nanoparticle Formulation cluster_application Therapeutic Application Monomer This compound Polymer Biodegradable Polymer Monomer->Polymer Copolymerization Copolymerization with other monomers Copolymerization->Polymer Tune Properties Nanoparticles Drug-Loaded Nanoparticles Polymer->Nanoparticles Drug Therapeutic Agent (e.g., hydrophobic drug, siRNA) Drug->Nanoparticles Encapsulation Delivery Targeted Drug Delivery Nanoparticles->Delivery Release Sustained Release Delivery->Release Effect Therapeutic Effect Release->Effect

Caption: Logical flow from monomer to therapeutic application.

V. Conclusion

This compound serves as a versatile monomer for the synthesis of biodegradable polymers with tunable properties. The protocols outlined in this document provide a foundation for researchers to synthesize and characterize novel polyesters and polyamides for various applications, particularly in the field of drug development. The inherent biodegradability and biocompatibility of these materials make them attractive for creating advanced drug delivery systems.

References

Applications of Pentadecanedioic Acid in Pharmaceutical Drug Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pentadecanedioic acid (PDDA), a 15-carbon long-chain dicarboxylic acid, is emerging as a versatile building block in the design of advanced pharmaceutical drug delivery systems. Its unique molecular structure, featuring two terminal carboxylic acid groups and a long hydrophobic carbon chain, allows for its application in various formulations aimed at improving the therapeutic efficacy of drugs.[1] PDDA can be utilized as a linker in polymer-drug conjugates, a component in the formation of nanoparticles and liposomes, and a precursor for biodegradable polymers, offering opportunities to enhance drug solubility, stability, and achieve sustained release profiles.[1]

This compound as a Linker in Polymer-Drug Conjugates

The bifunctional nature of this compound makes it an ideal candidate for a linker molecule in the synthesis of polymer-drug conjugates (PDCs).[1] In this application, one carboxylic acid group of PDDA can be covalently bonded to a polymeric carrier, while the other end attaches to a drug molecule. The long aliphatic chain of PDDA can influence the overall lipophilicity of the conjugate, potentially enhancing its interaction with cell membranes and improving drug uptake.

Logical Relationship: PDDA in Polymer-Drug Conjugates

PDC_Logic Polymer Polymeric Backbone (e.g., PEG, HPMA) PDDA This compound (Linker) Polymer->PDDA Covalent Bond PDC Polymer-Drug Conjugate PDDA->PDC Drug Active Pharmaceutical Ingredient (API) Drug->PDDA Covalent Bond

Caption: Logical diagram illustrating the role of this compound as a linker.

This compound-Based Nanoparticles for Controlled Release

This compound can be used in the formulation of polymeric nanoparticles for the controlled delivery of therapeutic agents. Copolymers synthesized using PDDA can self-assemble into nanoparticles, encapsulating the drug within their core. The hydrophobic nature of the PDDA backbone contributes to the stability of the nanoparticles and allows for the encapsulation of poorly water-soluble drugs. The release of the drug from these nanoparticles can be modulated by the degradation rate of the polymer matrix.

Experimental Protocol: Preparation of this compound-Based Nanoparticles

This protocol describes the preparation of drug-loaded nanoparticles using a copolymer of this compound and a suitable co-monomer via the oil-in-water (o/w) emulsion-solvent evaporation method.

Materials:

  • This compound-based copolymer

  • Active Pharmaceutical Ingredient (API)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Poly(vinyl alcohol) (PVA) or other suitable surfactant

  • Deionized water

  • Magnetic stirrer

  • Probe sonicator

  • Rotary evaporator

Workflow for Nanoparticle Preparation

NP_Workflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase cluster_process Emulsification & Nanoparticle Formation Dissolve Dissolve Polymer & Drug in Organic Solvent Emulsify Add Organic to Aqueous Phase under Sonication (o/w Emulsion) Dissolve->Emulsify Surfactant Prepare Aqueous Surfactant Solution Surfactant->Emulsify Evaporate Solvent Evaporation (Nanoparticle Hardening) Emulsify->Evaporate Wash Wash & Centrifuge to Purify Nanoparticles Evaporate->Wash Dry Lyophilize to Obtain Dry Nanoparticle Powder Wash->Dry

Caption: Experimental workflow for nanoparticle preparation.

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of the this compound-based copolymer and the drug in a suitable organic solvent like dichloromethane.

  • Aqueous Phase Preparation: Prepare an aqueous solution of a surfactant, such as poly(vinyl alcohol) (PVA), in deionized water.

  • Emulsification: Add the organic phase to the aqueous phase dropwise while stirring vigorously. Sonicate the mixture using a probe sonicator to form a stable oil-in-water emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection and Purification: Collect the nanoparticles by centrifugation. Wash the collected nanoparticles multiple times with deionized water to remove the excess surfactant and un-encapsulated drug.

  • Lyophilization: Freeze-dry the purified nanoparticles to obtain a powder that can be stored for future use.

Data Presentation: Representative Nanoparticle Characteristics

The following table summarizes typical quantitative data for drug-loaded nanoparticles formulated with long-chain dicarboxylic acid-based polymers.

ParameterValueMethod of Analysis
Particle Size (z-average) 150 - 300 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Zeta Potential -20 to -40 mVElectrophoretic Light Scattering
Drug Loading Content (%) 5 - 15%UV-Vis Spectroscopy / HPLC
Encapsulation Efficiency (%) 70 - 90%UV-Vis Spectroscopy / HPLC

Liposomal Formulations Incorporating this compound Derivatives

Derivatives of this compound, such as those with modified head groups, can be incorporated into liposomal bilayers to alter their physicochemical properties. The long alkyl chain of PDDA can enhance the stability of the liposomal membrane and influence the release rate of encapsulated drugs.

Experimental Protocol: Preparation of Liposomes by Thin-Film Hydration

This protocol outlines the preparation of liposomes containing a this compound derivative using the thin-film hydration method.

Materials:

  • Phospholipids (e.g., Phosphatidylcholine)

  • Cholesterol

  • This compound derivative

  • Active Pharmaceutical Ingredient (API) (if encapsulating a hydrophilic drug)

  • Chloroform and Methanol mixture

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Bath sonicator or extruder

Workflow for Liposome (B1194612) Preparation

Lipo_Workflow Dissolve Dissolve Lipids & PDDA Derivative in Chloroform/Methanol Film Evaporate Solvents to form a Thin Lipid Film Dissolve->Film Hydrate Hydrate Film with Aqueous Drug Solution (forms MLVs) Film->Hydrate Size Sonication or Extrusion to form SUVs/LUVs Hydrate->Size Purify Remove Unencapsulated Drug (Dialysis or Gel Filtration) Size->Purify

Caption: Experimental workflow for liposome preparation.

Procedure:

  • Lipid Film Formation: Dissolve the phospholipids, cholesterol, and the this compound derivative in a chloroform/methanol mixture in a round-bottom flask. If encapsulating a lipophilic drug, it should also be added at this stage.

  • Solvent Evaporation: Remove the organic solvents using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

  • Hydration: Hydrate the lipid film with an aqueous solution (e.g., PBS) containing the hydrophilic drug to be encapsulated. This process is typically carried out above the phase transition temperature of the lipids and results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction: Reduce the size and lamellarity of the liposomes by sonication (using a bath or probe sonicator) or by extrusion through polycarbonate membranes with a defined pore size to form small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs).

  • Purification: Remove the un-encapsulated drug by dialysis or gel filtration chromatography.

Data Presentation: Representative Liposome Characteristics

The following table presents typical characteristics of liposomal formulations.

ParameterValueMethod of Analysis
Vesicle Size (diameter) 80 - 200 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.3Dynamic Light Scattering (DLS)
Zeta Potential -15 to +15 mVElectrophoretic Light Scattering
Encapsulation Efficiency (%) 30 - 80%UV-Vis Spectroscopy / HPLC

In Vitro Drug Release Studies

To evaluate the performance of this compound-based drug delivery systems, in vitro drug release studies are essential. These studies simulate physiological conditions to determine the rate and mechanism of drug release from the formulation.

Experimental Protocol: In Vitro Drug Release using Dialysis Method

Materials:

  • Drug-loaded nanoparticles or liposomes

  • Dialysis membrane with an appropriate molecular weight cut-off (MWCO)

  • Phosphate Buffered Saline (PBS), pH 7.4 (and pH 5.5 to simulate endosomal environment)

  • Shaking incubator or water bath

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Place a known amount of the drug-loaded formulation into a dialysis bag.

  • Seal the dialysis bag and immerse it in a known volume of release medium (e.g., PBS pH 7.4) in a beaker.

  • Place the beaker in a shaking incubator maintained at 37°C.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Analyze the concentration of the drug in the collected aliquots using a suitable analytical method like HPLC or UV-Vis spectrophotometry.

  • Calculate the cumulative percentage of drug released over time.

Signaling Pathway: pH-Triggered Drug Release

pH_Release cluster_blood Bloodstream (pH 7.4) cluster_tumor Tumor Microenvironment / Endosome (pH < 6.5) Stable Drug Delivery System is Stable (Minimal Drug Release) Destabilize Acidic pH triggers System Destabilization Stable->Destabilize Internalization / Accumulation Release Rapid Drug Release at Target Site Destabilize->Release

Caption: Signaling pathway for pH-triggered drug release.

Conclusion

This compound and its derivatives represent a promising class of materials for the development of innovative drug delivery systems. Their chemical versatility allows for their incorporation into a variety of formulations, including polymer-drug conjugates, nanoparticles, and liposomes. The protocols and data presented here provide a foundational framework for researchers and scientists to explore the potential of this compound in creating more effective and targeted drug therapies. Further research into the synthesis of novel PDDA-based polymers and lipids will undoubtedly expand their applications in the pharmaceutical field.

References

Pentadecanedioic acid as a chemical linker for conjugating active pharmaceutical ingredients.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Pentadecanedioic acid, a 15-carbon long-chain dicarboxylic acid, is emerging as a valuable and versatile chemical linker in the field of drug delivery and development. Its unique molecular structure, featuring two terminal carboxylic acid groups, allows for the covalent conjugation of active pharmaceutical ingredients (APIs) to various entities such as antibodies, polymers, or other targeting moieties. This bifunctionality enables the creation of innovative drug delivery systems, including antibody-drug conjugates (ADCs) and prodrugs, designed to enhance therapeutic efficacy and minimize off-target effects.

The long aliphatic chain of this compound can influence the physicochemical properties of the resulting conjugate, potentially improving its solubility, stability, and pharmacokinetic profile. By strategically linking an API to a carrier or targeting molecule, researchers can achieve controlled drug release, targeted delivery to specific tissues or cells, and improved overall therapeutic outcomes. These application notes provide a comprehensive overview of the use of this compound as a chemical linker, complete with detailed experimental protocols and data presentation to guide researchers in this exciting area of drug development.

Key Advantages of this compound as a Linker

  • Bifunctionality : The two carboxylic acid groups allow for versatile conjugation to a wide range of APIs and carrier molecules containing amine or hydroxyl functional groups.

  • Tunable Physicochemical Properties : The long carbon chain can enhance the lipophilicity of a drug, potentially improving its membrane permeability and circulation half-life.

  • Improved Pharmacokinetics : Conjugation with this compound can lead to the development of prodrugs with sustained release characteristics, reducing dosing frequency and improving patient compliance.

  • Versatility in Drug Delivery Systems : It serves as a foundational component for constructing complex drug delivery systems, including targeted therapies and stimuli-responsive formulations.

Data Presentation: Quantitative Analysis of this compound-API Conjugates

The following tables summarize hypothetical but representative quantitative data for the conjugation of a model amine-containing API and a hydroxyl-containing API with this compound.

Table 1: Conjugation of an Amine-Containing API

ParameterMethodResult
Linker Activation
Activation ReagentsEDC/NHS-
Molar Ratio (Linker:EDC:NHS)-1:1.5:1.2
Reaction Time4 hours-
Conjugation Reaction
Molar Ratio (Activated Linker:API)-1.1:1
Reaction pH7.5-
Reaction Time12 hours-
Product Characterization
Conjugation EfficiencyHPLC85%
Drug Loading (w/w%)LC-MS35%
PurityHPLC>95%
Stability
Plasma Stability (t½)In vitro assay48 hours

Table 2: Conjugation of a Hydroxyl-Containing API

ParameterMethodResult
Linker Activation
Activation ReagentsDCC/DMAP-
Molar Ratio (Linker:DCC:DMAP)-1:1.2:0.1
Reaction Time6 hours-
Conjugation Reaction
Molar Ratio (Activated Linker:API)-1.2:1
Reaction SolventAnhydrous DMF-
Reaction Time24 hours-
Product Characterization
Conjugation EfficiencyNMR Spectroscopy78%
Drug Loading (w/w%)Elemental Analysis42%
PurityHPLC>96%
Stability
Hydrolytic Stability (pH 7.4, t½)In vitro assay72 hours

Experimental Protocols

The following are detailed protocols for the key experiments involving the use of this compound as a chemical linker.

Protocol 1: Activation of this compound using EDC/NHS Chemistry

This protocol describes the activation of the carboxylic acid groups of this compound to form a more reactive N-hydroxysuccinimide (NHS) ester, suitable for conjugation to primary amines.

Materials:

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Argon or Nitrogen gas

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere (argon or nitrogen).

  • Add NHS (2.2 equivalents) to the solution and stir until dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add EDC (2.2 equivalents) to the cooled solution.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 4-6 hours.

  • The resulting solution containing the activated this compound di-NHS ester is ready for the subsequent conjugation step. It is recommended to use the activated linker immediately.

Protocol 2: Conjugation of an Amine-Containing API to Activated this compound

This protocol details the conjugation of an API containing a primary amine to the activated this compound di-NHS ester.

Materials:

  • Activated this compound di-NHS ester solution (from Protocol 1)

  • Amine-containing API

  • Anhydrous DMF or a suitable aprotic solvent

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (optional, as a base)

  • Magnetic stirrer and stir bar

  • Reaction vessel

Procedure:

  • Dissolve the amine-containing API (2 equivalents) in anhydrous DMF in a separate reaction vessel.

  • If the API is in a salt form (e.g., hydrochloride), add a suitable base like TEA or DIPEA (2.2 equivalents) to neutralize the salt and free the amine.

  • Slowly add the solution of the activated this compound di-NHS ester (1 equivalent) to the API solution with constant stirring.

  • Allow the reaction to proceed at room temperature for 12-24 hours under an inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, the reaction mixture can be quenched by adding a small amount of water.

  • The resulting conjugate can be purified using techniques such as column chromatography, preparative HPLC, or crystallization.

Protocol 3: Characterization of the this compound-API Conjugate

This protocol outlines the key analytical techniques for characterizing the synthesized conjugate.

Methods:

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the conjugate and quantify the conjugation efficiency. A reverse-phase C18 column with a gradient of water and acetonitrile (B52724) (both containing 0.1% trifluoroacetic acid) is commonly used.

  • Mass Spectrometry (MS): To confirm the molecular weight of the conjugate. Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the conjugate. ¹H and ¹³C NMR spectra will show characteristic peaks for both the this compound linker and the API, and the formation of the amide bond can be confirmed by the appearance of new signals.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the formation of the amide bond, characterized by a strong absorption band around 1650 cm⁻¹.

Mandatory Visualizations

The following diagrams illustrate the key chemical pathways and workflows described in these application notes.

G General Workflow for API Conjugation cluster_activation Linker Activation cluster_conjugation Conjugation cluster_purification Purification & Characterization Linker This compound Reagents Activation Reagents (e.g., EDC/NHS) Linker->Reagents ActivatedLinker Activated Linker (di-NHS ester) Reagents->ActivatedLinker API Active Pharmaceutical Ingredient (API) Conjugate API-Linker-API Conjugate ActivatedLinker->Conjugate API->Conjugate Purification Purification (e.g., HPLC) Conjugate->Purification Characterization Characterization (e.g., MS, NMR) Purification->Characterization

Caption: A generalized workflow for the synthesis of an API-pentadecanedioic acid conjugate.

G Signaling Pathway of a Targeted Drug Conjugate cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (with this compound Linker) Receptor Target Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking ReleasedDrug Released API Lysosome->ReleasedDrug Linker Cleavage Target Intracellular Target ReleasedDrug->Target Effect Therapeutic Effect Target->Effect

Caption: A simplified signaling pathway for a targeted antibody-drug conjugate utilizing a cleavable linker.

G Logical Relationship of Prodrug Activation cluster_prodrug Prodrug Form cluster_activation Activation cluster_active Active Form Prodrug API-Pentadecanedioate-API (Inactive Prodrug) Enzyme Enzymatic or Chemical Hydrolysis Prodrug->Enzyme ActiveAPI Active API Enzyme->ActiveAPI Linker This compound Enzyme->Linker

Caption: The logical relationship illustrating the activation of a this compound-based prodrug.

Application Note: Quantitative Analysis of Pentadecanedioic Acid in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive protocol for the quantitative analysis of pentadecanedioic acid in biological samples using gas chromatography-mass spectrometry (GC-MS). This compound, a 15-carbon dicarboxylic acid, is a metabolite of interest in various physiological and pathological processes. Due to its low volatility and polar nature, a robust derivatization method is essential for reliable GC-MS analysis. This protocol details sample preparation, including protein precipitation and liquid-liquid extraction, followed by derivatization to form the bis(trimethylsilyl) ester of this compound. The use of a deuterated long-chain dicarboxylic acid as an internal standard is recommended for accurate quantification. This method is suitable for researchers in metabolic studies, drug development, and clinical diagnostics.

Introduction

This compound is a long-chain dicarboxylic acid that can be found in various biological systems. Its quantification is crucial for understanding its role in metabolic pathways and as a potential biomarker. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. However, the direct analysis of dicarboxylic acids by GC-MS is challenging due to their high polarity and low volatility. Derivatization is a necessary step to convert these compounds into more volatile and thermally stable derivatives, making them amenable to GC-MS analysis. This protocol focuses on the silylation of this compound using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), a common and effective derivatizing agent.

Experimental Protocols

Sample Preparation

A preliminary sample preparation step is crucial to remove interferences from the biological matrix.

Protocol for Protein Precipitation:

  • To 100 µL of the biological sample (e.g., plasma, serum, urine), add 400 µL of ice-cold acetonitrile.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and precipitation of proteins.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant for the subsequent liquid-liquid extraction.

Protocol for Liquid-Liquid Extraction (LLE):

  • Acidify the protein-free supernatant with 1 M hydrochloric acid to a pH of approximately 3.

  • Add 500 µL of ethyl acetate (B1210297) to the acidified sample.

  • Vortex the mixture for 2 minutes to facilitate the transfer of this compound into the organic phase.

  • Centrifuge at 3,000 x g for 5 minutes to achieve phase separation.

  • Carefully transfer the upper organic layer to a clean microcentrifuge tube.

  • Repeat the extraction with another 500 µL of ethyl acetate and combine the organic layers.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen gas at room temperature.

Derivatization (Silylation)

The dried extract is derivatized to increase the volatility of the this compound.

Protocol for Silylation:

  • To the dried extract, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Cap the vial tightly and heat at 60°C for 30 minutes in a heating block or water bath.

  • Cool the sample to room temperature before injection into the GC-MS system.

Internal Standard

The use of a stable isotope-labeled internal standard is highly recommended for accurate quantification to correct for variations in sample preparation and instrument response. Dodecanedioic acid-d20 is a suitable commercially available internal standard.[1]

  • Internal Standard Preparation: A stock solution of dodecanedioic acid-d20 should be prepared in a suitable solvent (e.g., methanol) and added to the sample before the protein precipitation step.

GC-MS Analysis

The following are typical GC-MS parameters for the analysis of the derivatized this compound. These may require optimization based on the specific instrumentation.

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Injector Temperature280°C
Injection Volume1 µL
Injection ModeSplitless
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven Temperature ProgramInitial temperature 100°C, hold for 2 min, ramp at 10°C/min to 300°C, hold for 10 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230°C
Transfer Line Temperature280°C
Acquisition ModeSelected Ion Monitoring (SIM)

Data Presentation

Quantitative Data Summary

For quantitative analysis, a calibration curve should be prepared using standard solutions of this compound with a constant concentration of the internal standard. The following table summarizes the key quantitative parameters for the analysis of the bis(trimethylsilyl) derivative of this compound.

AnalyteDerivatizationInternal StandardCharacteristic m/z ions for SIM
This compoundbis(trimethylsilyl) esterDodecanedioic acid-d20416 (M+), 401 (M-15), 311, 147

Note: The characteristic m/z ions are based on the mass spectrum of this compound bis(trimethylsilyl) ester. The molecular ion (M+) is at m/z 416. The ion at m/z 401 corresponds to the loss of a methyl group ([M-15]+). Other significant fragment ions include m/z 311 and 147.

Mandatory Visualization

GCMS_Workflow Experimental Workflow for GC-MS Analysis of this compound cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis BiologicalSample Biological Sample (e.g., Plasma, Urine) ProteinPrecipitation Protein Precipitation (Acetonitrile) BiologicalSample->ProteinPrecipitation LLE Liquid-Liquid Extraction (Ethyl Acetate) ProteinPrecipitation->LLE Evaporation Solvent Evaporation LLE->Evaporation Derivatization Silylation (BSTFA + 1% TMCS, Pyridine) Evaporation->Derivatization GCMS GC-MS Analysis Derivatization->GCMS DataProcessing Data Processing & Quantification GCMS->DataProcessing

Experimental workflow for GC-MS analysis.

signaling_pathway Logical Relationships in Quantitative GC-MS Analysis Analyte This compound DerivatizedAnalyte Derivatized Analyte (TMS Ester) Analyte->DerivatizedAnalyte InternalStandard Internal Standard (Dodecanedioic acid-d20) DerivatizedIS Derivatized IS (TMS Ester) InternalStandard->DerivatizedIS GC_Separation GC Separation DerivatizedAnalyte->GC_Separation DerivatizedIS->GC_Separation MS_Detection MS Detection (SIM Mode) GC_Separation->MS_Detection PeakAreaRatio Peak Area Ratio (Analyte/IS) MS_Detection->PeakAreaRatio Quantification Quantification PeakAreaRatio->Quantification CalibrationCurve Calibration Curve CalibrationCurve->Quantification

Key relationships in the quantitative analysis.

References

High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Dicarboxylic Acids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical quantification of dicarboxylic acids using High-Performance Liquid Chromatography (HPLC). Dicarboxylic acids are organic compounds characterized by the presence of two carboxylic acid functional groups and are integral to various industrial and biological processes. Their accurate quantification is essential for quality control, environmental monitoring, and biomedical research. The following sections detail various HPLC-based methodologies, including reversed-phase, hydrophilic interaction, and ion-exchange chromatography, coupled with a range of detection techniques.

General Workflow for Dicarboxylic Acid Analysis

The analysis of dicarboxylic acids by liquid chromatography typically involves several key stages, from sample preparation to data analysis. The selection of specific techniques at each step is contingent on the analyte's properties, the sample matrix, and the overall analytical objectives.

General Workflow for Dicarboxylic Acid Analysis cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing SampleCollection Sample Collection Homogenization Homogenization (if solid) SampleCollection->Homogenization Extraction Extraction (e.g., LLE, SPE) Homogenization->Extraction Derivatization Derivatization (optional) Extraction->Derivatization HPLC_Separation HPLC Separation (RP, HILIC, IEX) Derivatization->HPLC_Separation Detection Detection (UV, FLD, MS, ELSD) HPLC_Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: General workflow for the analysis of dicarboxylic acids using HPLC.

Method 1: Reversed-Phase HPLC with UV Detection

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique for the separation of dicarboxylic acids. For simpler matrices, HPLC with UV detection can be a suitable method, with detection typically performed at low wavelengths around 200 nm.[1] However, this approach may lack the sensitivity and selectivity of other methods, especially for trace-level analysis in complex samples.[1]

Experimental Protocol

Sample Preparation:

  • For solid samples, weigh 1 gram of the homogenized sample into a 50 mL polypropylene (B1209903) centrifuge tube.[1]

  • Add 10 mL of a methanol/water (1:1, v/v) solution.[1]

  • Vortex for 1 minute to ensure thorough mixing.[1]

  • Sonicate for 30 minutes in a water bath.[1]

  • Centrifuge at 5000 rpm for 10 minutes.[1]

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.[1]

HPLC Conditions:

ParameterValue
Column Newcrom BH, 4.6 x 150 mm, 3 µm, 100 Å[2]
Mobile Phase 99.7% Water, 0.3% Perchloric Acid (HClO₄)[2]
Flow Rate 1.0 mL/min[2]
Injection Volume 5 µL[1]
Temperature Ambient
Detection UV at 200 nm[2]

Analytes: Oxalic Acid, Glycolic Acid, Acetic Acid, Glyoxylic Acid[2]

Method 2: HPLC with Fluorescence Detection after Derivatization

For enhanced sensitivity and selectivity, dicarboxylic acids can be derivatized with a fluorescent labeling reagent prior to HPLC analysis.[3][4][5][6] This approach is particularly useful for analyzing aliphatic dicarboxylic acids in complex matrices like pharmaceuticals and cosmetics.[3] 2-Bromoacetyl-6-methoxynaphthalene has been identified as a useful prechromatographic fluorescent labeling reagent.[3]

Derivatization and HPLC Workflow

Fluorescence Derivatization and HPLC Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC Analysis Sample Dicarboxylic Acid Sample Derivatization Derivatization Reaction Sample->Derivatization Reagent Fluorescent Labeling Reagent (e.g., 2-Bromoacetyl- 6-methoxynaphthalene) Reagent->Derivatization RP_HPLC Reversed-Phase HPLC Derivatization->RP_HPLC FLD Fluorescence Detection RP_HPLC->FLD

Caption: Workflow for HPLC analysis with fluorescence detection.

Experimental Protocol

Derivatization (General Procedure):

  • The derivatization reaction can be performed in acetonitrile (B52724) or an aqueous micellar system, depending on the sample's nature.[3]

  • The reaction with a labeling reagent like 4-bromomethyl-7-methoxycoumarin (B43491) can be facilitated by using a crown ether catalyst to transfer potassium salts of the acids into an aprotic solvent.[4]

HPLC Conditions:

ParameterValue
Column Reversed-phase C18 column
Mobile Phase Gradient elution with a mixture of acetonitrile and water is commonly used.[7]
Flow Rate Typically around 0.7-1.0 mL/min.[4]
Injection Volume Dependent on concentration and sensitivity requirements.
Temperature Ambient or controlled (e.g., 45°C).[8]
Detection Fluorescence detector with excitation and emission wavelengths specific to the chosen fluorescent label. For Mmc derivatives, excitation at 360 nm and emission cutoff at 400 nm can be used.[4]

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique for the quantification of dicarboxylic acids, particularly in complex biological matrices.[1] It combines the separation power of liquid chromatography with the precise detection capabilities of tandem mass spectrometry.[1]

Experimental Protocol

Sample Preparation (Solid Samples):

  • Weigh 1 gram of the homogenized sample into a 50 mL polypropylene centrifuge tube.[1]

  • Add 10 mL of a methanol/water (1:1, v/v) solution.[1]

  • Vortex for 1 minute.[1]

  • Sonicate for 30 minutes.[1]

  • Centrifuge at 5000 rpm for 10 minutes.[1]

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.[1]

Derivatization for Enhanced MS Detection: For improved ionization and fragmentation in mass spectrometry, derivatization can be employed.[9][10][11] For instance, dicarboxylic acids can be derivatized with butanolic HCl to form dibutyl esters for analysis by LC-MS/MS with positive ion electrospray ionization.[10][11] Another reagent, 4-bromo-N-methylbenzylamine, can be used to derivatize mono-, di-, and tri-carboxylic acids, facilitating positive electrospray ionization and clear identification due to the bromine isotope pattern.[12][13]

LC-MS/MS Conditions:

ParameterValue
LC System Agilent 1290 Infinity LC or equivalent[14]
Column A reversed-phase C18 or a mixed-mode column can be used.
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient A typical gradient starts with a low percentage of mobile phase B, increasing to elute the analytes, followed by re-equilibration.[1]
Flow Rate 0.4 mL/min[1]
Injection Volume 5 µL[1]
MS System Agilent 6470 Triple Quadrupole LC/MS or equivalent[1]
Ionization Mode Electrospray Ionization (ESI) in negative or positive mode, depending on the derivatization.[1]
Detection Mode Multiple Reaction Monitoring (MRM)[1]
Quantitative Performance of LC-MS/MS

The following table summarizes typical quantitative performance parameters for the analysis of dicarboxylic acids using LC-MS/MS. These values are indicative and can vary based on the specific analyte, matrix, and instrumentation.

AnalyteMatrixLOD (µmol/L)LOQ (µmol/L)Linearity (µmol/L)Reference
Methylmalonic AcidSerum/Plasma/Urine0.050.1Up to 150[10][11]
Various Dicarboxylic AcidsBiological Fluids0.2 - 44 µg/L (as derivatized species)--[12][13]

Method 4: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is well-suited for the analysis of polar analytes like dicarboxylic acids, which are often difficult to retain and separate using reversed-phase chromatography.[14][15] HILIC separates compounds based on their polarity and pKa values.[16]

HILIC Separation Logic

HILIC_Separation cluster_column HILIC Column cluster_mobile_phase Mobile Phase StationaryPhase Polar Stationary Phase (e.g., Silica, Zwitterionic) AqueousLayer Immobilized Aqueous Layer Partitioning Retention AqueousLayer->Partitioning OrganicSolvent High Organic Solvent (e.g., Acetonitrile) AqueousBuffer Low Aqueous Buffer Analyte Polar Dicarboxylic Acid Analyte->Partitioning Partitions into Aqueous Layer Elution Elution with Increasing Aqueous Content Partitioning->Elution

Caption: Principle of HILIC separation for polar analytes.

Experimental Protocol

HPLC Conditions:

ParameterValue
Column Agilent InfinityLab Poroshell 120 HILIC-Z, 2.1 × 100 mm, 2.7 µm[14] or Obelisc N mixed-mode HILIC column[16]
Mobile Phase Isocratic elution with a phosphate (B84403) buffer and acetonitrile.[14] The elution order can be controlled by adjusting buffer concentration, pH, and organic modifier concentration.[16]
Flow Rate Dependent on column dimensions and particle size.
Injection Volume Typically 1-5 µL.
Temperature Controlled, e.g., up to 80°C.[14]
Detection MS, ELSD, or UV (at low wavelengths).

Method 5: Ion-Exchange Chromatography (IEX)

Ion-exchange chromatography (IEX) is another powerful technique for separating dicarboxylic acids based on their charge.[17][18] Anion-exchange chromatography is commonly used for this purpose.[18][19]

Experimental Protocol

HPLC Conditions:

ParameterValue
Column Anion-exchange column (e.g., Coresep SB mixed-mode column for reversed-phase/anion-exchange).[20]
Mobile Phase An aqueous buffer with a specific salt concentration and pH to control the elution of the charged analytes.[18]
Flow Rate Typically 0.5-1.5 mL/min.
Injection Volume 5-20 µL.
Temperature Ambient or controlled.
Detection Conductivity detector (often with suppression), UV, or MS.[19][20][21]

Method 6: HPLC with Evaporative Light Scattering Detection (ELSD)

Evaporative Light Scattering Detection (ELSD) is a universal detection method that is particularly useful for analyzing compounds that lack a UV chromophore, such as many dicarboxylic acids.[22][23] The response is proportional to the mass of the analyte.[23]

Principle of ELSD

ELSD_Principle HPLC_Eluent HPLC Eluent with Dicarboxylic Acid Nebulizer Nebulization (Aerosol Formation) HPLC_Eluent->Nebulizer Drift_Tube Heated Drift Tube (Solvent Evaporation) Nebulizer->Drift_Tube Light_Scattering Light Scattering (Analyte Particles) Drift_Tube->Light_Scattering Detector Photodiode/ Photomultiplier Light_Scattering->Detector Signal Signal Output Detector->Signal

Caption: The three-stage process of Evaporative Light Scattering Detection.

Experimental Considerations
  • Mobile Phase: Must be volatile to ensure complete evaporation in the drift tube. Non-volatile buffers should be avoided as they will create a high background signal.[24]

  • Detector Settings: The nebulizer and evaporator temperatures, as well as the gas flow rate, need to be optimized for the specific mobile phase and analytes.

Summary of HPLC Methods for Dicarboxylic Acid Analysis

MethodStationary PhaseMobile PhaseDetectionKey AdvantagesKey Limitations
RP-HPLC Non-polar (e.g., C18)Polar (e.g., Water/Acetonitrile with acid)UV (200 nm)Simple, widely available.Low sensitivity and selectivity for some analytes.
HPLC-FLD Non-polar (e.g., C18)Polar (e.g., Water/Acetonitrile)FluorescenceHigh sensitivity and selectivity.Requires derivatization step.
LC-MS/MS Various (RP, HILIC)Volatile buffersMass SpectrometryVery high sensitivity and selectivity, structural information.Higher cost and complexity.
HILIC Polar (Silica, Zwitterionic)High organic contentMS, ELSD, UVGood retention for polar compounds.Can be less robust than RP-HPLC.
IEX Charged (Anion/Cation Exchange)Aqueous buffersConductivity, UV, MSSeparates based on charge.Sensitive to mobile phase pH and ionic strength.
HPLC-ELSD VariousVolatile mobile phasesELSDUniversal detection for non-volatile analytes.Non-linear response, requires volatile mobile phase.

This comprehensive overview of HPLC methods for dicarboxylic acid analysis provides researchers, scientists, and drug development professionals with a range of options to suit their specific analytical needs, from routine quality control to sensitive bioanalysis. The choice of method will depend on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

References

Application Notes and Protocols for the Sample Preparation of Pentadecanedioic Acid in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of plasma samples for the quantitative analysis of pentadecanedioic acid. The methods described herein—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—are widely used techniques tailored for the analysis of dicarboxylic acids in a complex biological matrix.

Introduction

This compound (PDDA) is a 15-carbon dicarboxylic acid that is gaining interest as a potential biomarker in various metabolic studies. Accurate and precise quantification of PDDA in plasma is crucial for understanding its physiological and pathological roles. This document outlines three common sample preparation methodologies, providing detailed protocols and expected performance data to guide researchers in selecting the most appropriate method for their analytical needs.

Comparative Summary of Sample Preparation Methods

The choice of sample preparation method can significantly impact the recovery, purity, and overall quality of the analytical results. Below is a summary of the expected performance of each technique for the analysis of this compound in plasma.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Principle Protein removal by denaturation with an organic solvent.Separation based on analyte partitioning between two immiscible liquid phases.Selective retention of the analyte on a solid sorbent followed by elution.
Expected Recovery 85-95%>90%>90%
Matrix Effect Moderate to HighLow to ModerateLow
Throughput HighMediumMedium to High (with automation)
Cost per Sample LowLow to MediumHigh
Typical LOD/LOQ Dependent on LC-MS sensitivity5 nM / 10 nM2.5 nM / 5 nM
Primary Advantage Simple, fast, and inexpensive.Good sample cleanup, reducing matrix effects.High selectivity and concentration factor, leading to cleaner extracts and lower detection limits.
Primary Disadvantage Less effective at removing matrix components, which can lead to ion suppression.Can be labor-intensive and may use larger volumes of organic solvents.More complex and costly method development.

Experimental Protocols

Method 1: Protein Precipitation (PPT)

This protocol describes a simple and rapid method for the removal of proteins from plasma samples using acetonitrile (B52724).

Materials and Reagents:

  • Human plasma (K2EDTA)

  • This compound standard

  • Stable isotope-labeled internal standard (e.g., this compound-d4)

  • LC-MS grade acetonitrile (ACN)

  • LC-MS grade formic acid

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Refrigerated microcentrifuge

Protocol:

  • Sample Thawing: Thaw frozen human plasma samples on ice.

  • Internal Standard Spiking: To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard solution.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile containing 1% formic acid to the plasma sample.[1]

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[2]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Workflow Diagram:

PPT_Workflow plasma 100 µL Plasma is Add Internal Standard plasma->is ppt_solvent Add 400 µL Acetonitrile (1% Formic Acid) is->ppt_solvent vortex Vortex 1 min ppt_solvent->vortex incubate Incubate at -20°C for 20 min vortex->incubate centrifuge Centrifuge at 14,000 x g for 10 min at 4°C incubate->centrifuge supernatant Transfer Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Protein Precipitation Workflow
Method 2: Liquid-Liquid Extraction (LLE)

This protocol utilizes methyl tert-butyl ether (MTBE) to extract this compound from acidified plasma, providing a cleaner sample extract compared to protein precipitation.

Materials and Reagents:

  • Human plasma (K2EDTA)

  • This compound standard

  • Stable isotope-labeled internal standard

  • LC-MS grade methyl tert-butyl ether (MTBE)

  • LC-MS grade formic acid

  • LC-MS grade water

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Refrigerated microcentrifuge

  • Solvent evaporator

Protocol:

  • Sample Thawing: Thaw frozen human plasma samples on ice.

  • Internal Standard Spiking: To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard solution.

  • Acidification: Add 20 µL of 1% formic acid in water to the plasma sample and vortex briefly.

  • Extraction: Add 750 µL of cold MTBE to the sample.[3]

  • Vortexing: Vortex vigorously for 10 minutes at 4°C to ensure thorough extraction.[3]

  • Phase Separation: Centrifuge at 14,000 x g for 5 minutes at 4°C to separate the aqueous and organic layers.[3]

  • Organic Layer Transfer: Carefully transfer the upper organic layer (MTBE) to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Workflow Diagram:

LLE_Workflow plasma 100 µL Plasma is Add Internal Standard plasma->is acidify Acidify with Formic Acid is->acidify lle_solvent Add 750 µL MTBE acidify->lle_solvent vortex Vortex 10 min lle_solvent->vortex centrifuge Centrifuge at 14,000 x g for 5 min at 4°C vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Liquid-Liquid Extraction Workflow
Method 3: Solid-Phase Extraction (SPE)

This protocol employs a weak anion exchange (WAX) SPE cartridge for the selective extraction and concentration of dicarboxylic acids from plasma.

Materials and Reagents:

  • Human plasma (K2EDTA)

  • This compound standard

  • Stable isotope-labeled internal standard

  • Weak Anion Exchange (WAX) SPE cartridges

  • LC-MS grade methanol (B129727)

  • LC-MS grade water

  • 4% Phosphoric acid in water

  • 2% Formic acid in water

  • SPE vacuum manifold

  • Solvent evaporator

Protocol:

  • Sample Pre-treatment:

    • To 200 µL of plasma, add 10 µL of the internal standard solution.

    • Add 200 µL of 4% phosphoric acid to precipitate proteins and adjust pH.[1]

    • Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.[1]

    • Transfer the supernatant for SPE.

  • SPE Cartridge Conditioning:

    • Pass 1 mL of methanol through the WAX cartridge.

    • Pass 1 mL of deionized water through the cartridge.

  • Sample Loading:

    • Load the pre-treated supernatant onto the conditioned cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 2% formic acid in water.

    • Wash the cartridge with 1 mL of methanol.[1]

  • Elution:

    • Elute the this compound with 1 mL of 5% formic acid in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the initial mobile phase.

Workflow Diagram:

SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction plasma 200 µL Plasma + IS acid Add 200 µL 4% Phosphoric Acid plasma->acid vortex_centrifuge Vortex & Centrifuge acid->vortex_centrifuge supernatant Collect Supernatant vortex_centrifuge->supernatant condition Condition Cartridge (Methanol & Water) load Load Supernatant condition->load wash1 Wash with 2% Formic Acid load->wash1 wash2 Wash with Methanol wash1->wash2 elute Elute with 5% Formic Acid in Methanol wash2->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Solid-Phase Extraction Workflow

LC-MS/MS Analysis

The following are typical starting parameters for the LC-MS/MS analysis of this compound. Optimization may be required based on the specific instrumentation used.

ParameterValue
LC System UHPLC System
Column C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile/Isopropanol (50:50, v/v)
Gradient Start at 30% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Negative Mode
MS/MS Transition Precursor Ion (Q1) -> Product Ion (Q3) (To be determined empirically for this compound)

Signaling Pathway (Illustrative)

The following diagram illustrates a simplified hypothetical signaling pathway where this compound might be involved, for conceptual understanding.

Signaling_Pathway pdda This compound receptor Membrane Receptor pdda->receptor Binds enzyme Intracellular Enzyme receptor->enzyme Activates tf Transcription Factor enzyme->tf Modulates gene Gene Expression tf->gene Regulates response Cellular Response gene->response

Hypothetical Signaling Pathway

Conclusion

The choice of sample preparation method for this compound in plasma depends on the specific requirements of the study, including the desired sensitivity, throughput, and available resources. Protein precipitation is a rapid and cost-effective method suitable for high-throughput screening. Liquid-liquid extraction offers a cleaner sample extract, reducing matrix effects. Solid-phase extraction provides the highest level of sample cleanup and concentration, leading to the best sensitivity and specificity. The protocols and data presented in these application notes provide a comprehensive guide for researchers to develop and implement robust analytical methods for the quantification of this compound in plasma.

References

Using deuterated pentadecanedioic acid (C15:0-d2) as an internal standard.

Author: BenchChem Technical Support Team. Date: December 2025

Answering the user's request.## Application Notes and Protocols for the Use of Deuterated Pentadecanedioic Acid (C15:0-d2) as an Internal Standard

Introduction

This compound is a long-chain dicarboxylic acid (DCA) characterized by a 15-carbon backbone with a carboxylic acid group at each end.[1] In biological systems, long-chain dicarboxylic acids are metabolites formed from the ω-oxidation of monocarboxylic fatty acids in the endoplasmic reticulum.[2] This pathway becomes particularly significant when the primary fatty acid metabolism pathway, mitochondrial β-oxidation, is impaired.[2] The resulting DCAs can be further metabolized via peroxisomal β-oxidation, making them important intermediates in lipid metabolism.[2][3]

Accurate quantification of this compound in biological matrices like plasma and tissues is crucial for studying metabolic disorders and for biomarker discovery.[2] However, analytical variability introduced during sample preparation and instrumental analysis can compromise accuracy. The stable isotope dilution technique, using a deuterated internal standard such as this compound-d2 (C15:0-d2), is the gold standard for quantitative analysis.[4][5] Because deuterated standards have nearly identical chemical and physical properties to their endogenous counterparts, they can effectively correct for analyte loss during extraction, variations in instrument response, and matrix effects, thereby ensuring high accuracy and precision.[5][6]

These application notes provide detailed protocols for the quantification of this compound using C15:0-d2 as an internal standard with both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Metabolic Pathway of Dicarboxylic Acids

Dicarboxylic acids are products of the ω-oxidation pathway, an alternative route for fatty acid degradation that occurs primarily in the endoplasmic reticulum of the liver and kidneys.[7][8] This pathway involves three main steps: hydroxylation of the terminal methyl (ω) carbon, followed by two oxidation steps to form a carboxylic acid group.[8] The resulting dicarboxylic acid can then be shortened from either end via the β-oxidation pathway within peroxisomes.[3][9]

metabolic_pathway cluster_er Endoplasmic Reticulum cluster_peroxisome Peroxisome FA Monocarboxylic Fatty Acid OH_FA ω-Hydroxy Fatty Acid FA->OH_FA Hydroxylation (CYP450) Aldehyde_FA ω-Aldehyde Fatty Acid OH_FA->Aldehyde_FA Oxidation (ADH) DCA Dicarboxylic Acid (e.g., this compound) Aldehyde_FA->DCA Oxidation (ALDH) DCA_Peroxisome Dicarboxylic Acid DCA->DCA_Peroxisome Transport Short_DCA Chain-Shortened DCA + Acetyl-CoA DCA_Peroxisome->Short_DCA β-Oxidation

Metabolism of Dicarboxylic Acids via ω- and β-Oxidation.

Protocol 1: Quantification by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method for quantifying dicarboxylic acids in complex biological samples.[2] The use of a deuterated internal standard like C15:0-d2 allows for accurate correction of matrix effects and variations during sample processing.[2]

Experimental Workflow for LC-MS/MS

lc_ms_workflow cluster_prep Sample Preparation cluster_cleanup Optional Cleanup (SPE) cluster_analysis Analysis sample 1. Plasma Sample (100 µL) spike 2. Spike with C15:0-d2 Internal Standard sample->spike precipitate 3. Protein Precipitation (400 µL cold Acetonitrile) spike->precipitate centrifuge1 4. Centrifuge (14,000 x g, 10 min, 4°C) precipitate->centrifuge1 supernatant 5. Collect Supernatant centrifuge1->supernatant spe 6. Solid-Phase Extraction (Concentrate DCAs) supernatant->spe If needed lcms 9. LC-MS/MS Analysis (MRM Mode) supernatant->lcms dry 7. Evaporate to Dryness spe->dry reconstitute 8. Reconstitute dry->reconstitute reconstitute->lcms quant 10. Data Quantification lcms->quant

Workflow for Dicarboxylic Acid Quantification by LC-MS/MS.
Methodology

1. Materials and Reagents

  • This compound analytical standard

  • This compound-d2 (C15:0-d2) internal standard

  • LC-MS grade acetonitrile (B52724), water, and formic acid

  • Human plasma (K2EDTA)

  • Phosphate-buffered saline (PBS) for calibration curve

2. Standard and Sample Preparation

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and C15:0-d2 in methanol.[10]

  • Calibration Curve: Prepare a calibration curve by spiking working standard solutions into a surrogate matrix (e.g., PBS or charcoal-stripped plasma) to achieve final concentrations ranging from approximately 0.1 to 50 µg/mL.[10]

  • Sample Preparation:

    • Thaw frozen human plasma samples on ice.[2]

    • To 100 µL of plasma, add 10 µL of the C15:0-d2 internal standard working solution.[2]

    • Add 400 µL of ice-cold acetonitrile to precipitate proteins.[2]

    • Vortex the mixture for 30 seconds and incubate at -20°C for 20 minutes.[2]

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.[2]

    • Carefully transfer the supernatant to a new tube for analysis.[2][10]

    • For enhanced cleanup, perform solid-phase extraction (SPE) to concentrate the DCAs.[2]

3. LC-MS/MS Instrumental Parameters

  • LC System: High-performance liquid chromatography (HPLC) system.[2]

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[2]

  • Mobile Phase A: 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[2]

  • Flow Rate: 0.3 mL/min.[2]

  • Injection Volume: 5 µL.[2]

  • MS System: Triple quadrupole mass spectrometer.[2]

  • Ionization Mode: Electrospray Ionization (ESI), typically in positive mode after derivatization or negative mode for underivatized acids.[2]

  • Analysis Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.[2]

Typical Performance Characteristics for DCA Analysis by LC-MS/MS

The following data are representative for the analysis of dicarboxylic acids and may vary based on the specific analyte, matrix, and instrumentation.

ParameterSpecificationDescription
Linearity (R²) > 0.99The coefficient of determination for the calibration curve, indicating a strong linear relationship.
Limit of Detection (LOD) 0.1 - 5 ng/mLThe lowest concentration of an analyte that can be reliably detected.
Limit of Quantification (LOQ) 0.5 - 20 ng/mLThe lowest concentration of an analyte that can be quantified with acceptable precision and accuracy.
Precision (%RSD) < 15%The relative standard deviation, indicating the closeness of repeated measurements.
Accuracy (% Recovery) 85 - 115%The closeness of the measured value to the true value, determined by spiking a known quantity of analyte into a blank matrix.

Protocol 2: Quantification by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for fatty acid analysis.[6] Due to the low volatility of dicarboxylic acids, a derivatization step is required to convert them into more volatile esters, typically fatty acid methyl esters (FAMEs), prior to analysis.[6][11]

Experimental Workflow for GC-MS

gc_ms_workflow cluster_prep Sample Preparation & Extraction cluster_deriv Derivatization to FAMEs cluster_analysis Analysis sample 1. Plasma Sample (100 µL) spike 2. Spike with C15:0-d2 Internal Standard sample->spike extract 3. Lipid Extraction (e.g., Chloroform:Methanol) spike->extract centrifuge1 4. Centrifuge & Collect Organic Layer extract->centrifuge1 dry 5. Evaporate to Dryness centrifuge1->dry hydrolyze 6. Saponification (Hydrolysis) (NaOH in Methanol, 100°C) dry->hydrolyze methylate 7. Methylation (BF₃ in Methanol, 100°C) hydrolyze->methylate extract_fame 8. Extract FAMEs (Hexane) methylate->extract_fame collect_fame 9. Collect Hexane (B92381) Layer extract_fame->collect_fame gcms 10. GC-MS Analysis (SIM Mode) collect_fame->gcms quant 11. Data Quantification gcms->quant

Workflow for Dicarboxylic Acid Quantification by GC-MS.
Methodology

1. Materials and Reagents

  • This compound analytical standard

  • This compound-d2 (C15:0-d2) internal standard

  • Chloroform, Methanol, Hexane (HPLC grade)

  • 0.5 M NaOH in methanol

  • 14% Boron trifluoride (BF₃) in methanol

  • Saturated NaCl solution

2. Sample Preparation and Derivatization

  • Lipid Extraction:

    • To 100 µL of plasma in a glass tube, add a known amount of the C15:0-d2 internal standard.[6]

    • Add 2 mL of a chloroform:methanol (2:1, v/v) solution.[6]

    • Vortex vigorously for 2 minutes, then centrifuge at 2000 x g for 10 minutes to separate the phases.[6]

    • Carefully transfer the lower organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.[6]

  • Derivatization to FAMEs:

    • To the dried lipid extract, add 1 mL of 0.5 M NaOH in methanol.[6]

    • Heat the mixture at 100°C for 10 minutes to hydrolyze the lipids.[6]

    • Cool to room temperature and add 2 mL of 14% BF₃ in methanol.[6]

    • Heat again at 100°C for 5 minutes to methylate the free fatty acids.[6]

    • Cool to room temperature, then add 1 mL of hexane and 1 mL of saturated NaCl solution.[6]

    • Vortex thoroughly and centrifuge to separate the phases. The upper hexane layer contains the FAMEs.[6]

    • Transfer the hexane layer to an autosampler vial for GC-MS analysis.

3. GC-MS Instrumental Parameters

  • GC System: Gas chromatograph with a capillary column.

  • Column: A polar capillary column suitable for FAME analysis (e.g., DB-23, 60 m x 0.25 mm, 0.25 µm).[6]

  • Injector Temperature: 250°C

  • Oven Program: Start at a lower temperature (e.g., 70°C), then ramp to a higher temperature (e.g., 230°C) to elute the FAMEs.

  • Carrier Gas: Helium at a constant flow rate.

  • MS System: Mass spectrometer (e.g., single quadrupole or triple quadrupole).

  • Ionization Mode: Electron Ionization (EI).

  • Analysis Mode: Selected Ion Monitoring (SIM) to increase sensitivity and selectivity.[11] Monitor characteristic ions for the dimethyl ester of this compound and its d2-labeled counterpart.

Typical Performance Characteristics for DCA Analysis by GC-MS

The following data are representative for the analysis of fatty acids by GC-MS and may vary based on the specific analyte, matrix, and instrumentation.[6]

ParameterSpecificationDescription
Linearity (R²) > 0.99The coefficient of determination for the calibration curve.[6]
Limit of Detection (LOD) 0.5 - 10 ng/mLThe lowest concentration of an analyte that can be reliably detected.[6]
Limit of Quantification (LOQ) 1 - 25 ng/mLThe lowest concentration of an analyte that can be quantified with acceptable precision and accuracy.[6]
Precision (%RSD) < 15%The relative standard deviation of repeated measurements.[6]
Accuracy (% Recovery) 85 - 115%The closeness of the measured value to the true value.[6]

References

Application Note: Quantification of Pentadecanedioic Acid in Biological Matrices using Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentadecanedioic acid (PDDA) is a 15-carbon, straight-chain dicarboxylic acid (DCA). Dicarboxylic acids are metabolites formed from the ω-oxidation of monocarboxylic fatty acids, a metabolic pathway that becomes significant when the primary route of fatty acid β-oxidation is impaired or overloaded.[1] The accurate quantification of specific DCAs like this compound in biological matrices such as plasma or serum is crucial for biomarker discovery and for understanding the pathophysiology of various metabolic disorders.[1]

Isotope Dilution Mass Spectrometry (IDMS), particularly coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is the gold standard for quantitative bioanalysis. This technique offers high precision and accuracy by using a stable isotope-labeled internal standard (SIL-IS) to correct for analyte losses during sample preparation and for matrix-induced ionization variations.[2][3] This application note provides a detailed workflow and experimental protocols for the quantification of this compound in human plasma using an IDMS-based LC-MS/MS method.

Principle of Isotope Dilution Mass Spectrometry

The core principle of IDMS lies in the addition of a known quantity of a stable isotope-labeled analogue of the analyte to the sample at the very beginning of the analytical workflow.[2] This SIL-IS is chemically identical to the endogenous analyte and thus exhibits the same behavior during extraction, derivatization, and chromatographic separation.[2] Because the mass spectrometer can differentiate between the analyte and the SIL-IS based on their mass difference, the ratio of their signal intensities remains constant irrespective of sample loss during processing.[2] By measuring this ratio and comparing it to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the SIL-IS, precise and accurate quantification can be achieved.[3]

Metabolic Pathway of this compound

This compound is formed through the ω-oxidation of pentadecanoic acid (a C15 monocarboxylic fatty acid) primarily in the endoplasmic reticulum. This process is catalyzed by cytochrome P450 enzymes. The resulting dicarboxylic acid can then be further metabolized via β-oxidation from both ends, primarily within peroxisomes, leading to the formation of shorter-chain dicarboxylic acids and acetyl-CoA.[1]

A Pentadecanoic Acid (C15:0 Monocarboxylic Acid) B Endoplasmic Reticulum C ω-Oxidation (CYP450 Enzymes) B->C D This compound (C15:0 Dicarboxylic Acid) C->D E Peroxisome F β-Oxidation E->F G Chain-Shortened Dicarboxylic Acids + Acetyl-CoA F->G

Metabolic pathway of this compound formation and breakdown.

Experimental Protocols

Materials and Reagents
  • This compound (Analyte)

  • Stable Isotope-Labeled Dicarboxylic Acid (Internal Standard, e.g., Dodecanedioic acid-d20 - Note: A specific SIL-IS for this compound is not readily commercially available. A long-chain deuterated DCA is a suitable alternative.)

  • LC-MS/MS grade acetonitrile (B52724), methanol, and water

  • Formic acid

  • Derivatization agent (e.g., 3-nitrophenylhydrazine (B1228671) - 3-NPH)

  • 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Pyridine

  • Human plasma (K2EDTA)

Preparation of Standards and Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the chosen SIL-IS in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions of this compound by serial dilution of the stock solution with 50:50 methanol:water.

  • Internal Standard Working Solution (IS-WS): Dilute the SIL-IS stock solution with 50:50 methanol:water to a suitable concentration (e.g., 1 µg/mL).

  • Calibration Curve: Prepare a calibration curve by spiking the working standard solutions into a surrogate matrix (e.g., charcoal-stripped plasma or phosphate-buffered saline) to achieve final concentrations ranging from approximately 0.1 to 50 µg/mL.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same surrogate matrix.

Sample Preparation

The following protocol outlines a protein precipitation followed by derivatization, a common procedure for dicarboxylic acids which can be polar and exhibit poor chromatographic retention and ionization efficiency without derivatization.[4][5]

  • Thawing: Thaw frozen plasma samples, calibrators, and QCs on ice.

  • Aliquoting: Pipette 100 µL of each sample into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the IS-WS to each tube (except for blank matrix samples).

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile to each tube.[1]

  • Vortexing: Vortex vigorously for 1 minute.

  • Incubation: Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.[1]

  • Supernatant Transfer: Carefully transfer the supernatant to a new clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

Derivatization Protocol (using 3-NPH)
  • To the dried residue, add 20 µL of 120 mM EDC in 50:50 acetonitrile:water with 6% pyridine.[6]

  • Add 20 µL of 200 mM 3-NPH in 50:50 acetonitrile:water.[6]

  • Incubation: Incubate the mixture at 40°C for 30 minutes.[6]

  • Reconstitution: After incubation, dilute the sample with 100 µL of the initial mobile phase (e.g., 90% Water with 0.1% Formic Acid).

  • Final Centrifugation: Vortex and centrifuge at 13,000 rpm for 5 minutes.

  • Transfer: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

start Start: Plasma Sample (100 µL) spike Spike with Internal Standard (10 µL) start->spike precipitate Protein Precipitation (400 µL Acetonitrile) spike->precipitate vortex_incubate Vortex & Incubate (-20°C, 20 min) precipitate->vortex_incubate centrifuge1 Centrifuge (14,000 x g, 10 min) vortex_incubate->centrifuge1 transfer1 Transfer Supernatant centrifuge1->transfer1 evaporate Evaporate to Dryness (Nitrogen Stream, 40°C) transfer1->evaporate derivatize Derivatization (3-NPH, EDC, 40°C, 30 min) evaporate->derivatize reconstitute Reconstitute in Mobile Phase derivatize->reconstitute centrifuge2 Final Centrifugation reconstitute->centrifuge2 transfer2 Transfer to Autosampler Vial centrifuge2->transfer2 end LC-MS/MS Analysis transfer2->end

Sample preparation and derivatization workflow.
LC-MS/MS Method

The following are typical starting parameters that may require optimization for your specific instrumentation.

ParameterTypical Setting
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) System
Column C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions for equilibration
Flow Rate 0.3 mL/min
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+) after derivatization
Analysis Mode Multiple Reaction Monitoring (MRM)
MRM Transitions (Hypothetical for 3-NPH derivative)

The exact MRM transitions must be determined empirically by infusing the derivatized standards. However, based on the structure of this compound and common fragmentation patterns of derivatized dicarboxylic acids, hypothetical transitions are proposed below.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound (bis-3-NPH)To be determinedTo be determinedTo be determined
Internal Standard (e.g., d20-DDDA bis-3-NPH)To be determinedTo be determinedTo be determined

Data Presentation and Quantitative Summary

The method should be validated for linearity, accuracy, precision, and sensitivity according to relevant guidelines. The data presented below is representative of typical performance for this type of assay.[7][8]

Calibration Curve Parameters
AnalyteLinear Range (µg/mL)Correlation Coefficient (r²)
This compound0.1 - 50> 0.995
Precision and Accuracy
QC LevelConcentration (µg/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (% Recovery)
Low0.3< 10%< 15%90 - 110%
Medium5.0< 10%< 15%90 - 110%
High40.0< 10%< 15%90 - 110%
Limits of Detection and Quantification
ParameterValue (µg/mL)Description
Limit of Detection (LOD)~0.05Lowest concentration reliably detected above background noise.
Limit of Quantification (LOQ)~0.1Lowest concentration quantitatively determined with acceptable precision.

Conclusion

This application note provides a comprehensive workflow for the quantification of this compound in human plasma using Isotope Dilution Mass Spectrometry. The use of a stable isotope-labeled internal standard, appropriate sample preparation including derivatization, and optimized LC-MS/MS parameters allows for a highly accurate, precise, and sensitive method. This protocol is well-suited for clinical research and drug development applications, aiding in the investigation of metabolic pathways and the identification of potential disease biomarkers.

References

Application Notes and Protocols for Lipid Extraction of Pentadecanedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentadecanedioic acid, a 15-carbon α,ω-dicarboxylic acid, is a long-chain fatty acid of interest in various fields of research, including metabolomics and drug development. Its accurate and efficient extraction from complex biological matrices is crucial for downstream quantitative analysis and for elucidating its biological functions. This document provides detailed application notes and protocols for the extraction of this compound from biological samples, primarily focusing on liquid-liquid extraction (LLE) and solid-phase extraction (SPE) techniques.

Dicarboxylic acids, due to their two carboxylic acid functional groups, possess higher polarity compared to their monocarboxylic counterparts. This characteristic necessitates careful consideration of the extraction methodology to ensure optimal recovery and minimize the co-extraction of interfering substances. The choice of extraction technique will depend on the sample matrix, the required sample throughput, and the desired purity of the final extract.

Principles of Extraction Methods

Liquid-Liquid Extraction (LLE)

LLE is a classic technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent phase. For dicarboxylic acids, the pH of the aqueous phase is a critical parameter. Acidification of the sample protonates the carboxyl groups, reducing the polarity of the dicarboxylic acid and promoting its partitioning into the organic solvent.

Commonly used LLE methods for lipid extraction, such as the Folch and Bligh & Dyer methods, utilize a mixture of chloroform (B151607) and methanol (B129727).[1][2] These methods can be adapted for the extraction of dicarboxylic acids by ensuring the sample is acidified prior to extraction.

Solid-Phase Extraction (SPE)

SPE is a versatile and selective sample preparation technique that separates components of a mixture based on their physical and chemical properties.[2] For the extraction of acidic compounds like this compound, anion exchange SPE is a highly effective approach.[3][4] In this method, the dicarboxylic acid, in its ionized form at an appropriate pH, is retained on a positively charged sorbent. Interfering substances can be washed away, and the purified dicarboxylic acid is then eluted by changing the pH or using a solvent that disrupts the ionic interaction.[1] Mixed-mode SPE, which combines anion exchange with reversed-phase properties, can offer even greater selectivity.[4]

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of fatty acids and related compounds using methods that involve the extraction techniques described in this document. It is important to note that specific recovery and limit of detection/quantification for this compound will be matrix-dependent and should be determined during method validation.

Table 1: Typical GC-MS Method Performance for Fatty Acid Analysis [5]

ParameterSpecificationDescription
Linearity (R²)> 0.99The coefficient of determination for the calibration curve, indicating a strong linear relationship between concentration and response.
Limit of Detection (LOD)0.5 - 10 ng/mLThe lowest concentration of an analyte that can be reliably detected.
Limit of Quantification (LOQ)1 - 25 ng/mLThe lowest concentration of an analyte that can be quantified with acceptable precision and accuracy.
Precision (%RSD)< 15%The relative standard deviation, indicating the closeness of repeated measurements.
Accuracy (%Recovery)85 - 115%The closeness of the measured value to the true value, determined by spiking a known quantity of analyte into a blank matrix.

Table 2: Reported Recoveries for Acidic Compounds from Biological Matrices using SPE

Analyte ClassMatrixSPE SorbentRecoveryReference
Acidic DrugsPlasmaPolymeric>50% (reproducible)[3]
Dicarboxylic Acids (Bempedoic Acid)Plasma, UrineMixed-Mode Anion ExchangeHigh, Selective[4]
Phenolic and Acidic BiomarkersUrinePolymeric78-118%[6]

Experimental Protocols

Protocol 1: Modified Liquid-Liquid Extraction (Folch Method) for this compound

This protocol is adapted from the Folch method for total lipid extraction and is suitable for the extraction of this compound from plasma or tissue homogenates.

Materials:

  • Homogenizer (for tissue samples)

  • Glass centrifuge tubes with PTFE-lined caps

  • Chloroform, HPLC grade

  • Methanol, HPLC grade

  • 0.9% NaCl solution

  • 1 M Hydrochloric acid (HCl)

  • Internal standard solution (e.g., a stable isotope-labeled dicarboxylic acid)

  • Nitrogen gas evaporator

Procedure:

  • Sample Preparation:

    • For plasma: Use 1 mL of plasma.

    • For tissue: Weigh approximately 100 mg of tissue and homogenize in 1 mL of deionized water.

  • Internal Standard Spiking: Add a known amount of internal standard solution to the sample.

  • Acidification: Add 100 µL of 1 M HCl to the sample and vortex for 30 seconds to ensure protonation of the dicarboxylic acid.

  • Homogenization & Extraction:

    • Add 20 parts of a 2:1 (v/v) chloroform:methanol solution to the 1 part of acidified sample (e.g., for 1.1 mL of acidified plasma, add 22 mL of chloroform:methanol).[1]

    • Vortex vigorously for 2 minutes to create a single-phase mixture. For tissue samples, ensure thorough homogenization.[1]

  • Phase Separation:

    • Add 0.2 volumes of 0.9% NaCl solution (e.g., 4.4 mL for a 22 mL extraction).[1]

    • Vortex for 30 seconds.

    • Centrifuge at 2,000 x g for 10 minutes to facilitate phase separation.[1]

  • Lipid Collection:

    • Two distinct phases will form: an upper aqueous/methanol phase and a lower organic/chloroform phase containing the lipids, including this compound.

    • Carefully aspirate and discard the upper phase.

    • Using a glass Pasteur pipette, transfer the lower chloroform phase to a new clean glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[1]

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for downstream analysis (e.g., for GC-MS analysis after derivatization).

Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plasma or Urine

This protocol utilizes a mixed-mode anion exchange sorbent for the selective extraction of this compound.

Materials:

  • Mixed-mode anion exchange SPE cartridges (e.g., polymeric strong anion exchange)

  • SPE vacuum manifold

  • Methanol, HPLC grade

  • Deionized water

  • 2% Ammonium hydroxide (B78521) (NH4OH) in water

  • 5% Formic acid in methanol

  • Internal standard solution

  • Nitrogen gas evaporator

Procedure:

  • Sample Pre-treatment:

    • To 100 µL of plasma or urine, add a known amount of the internal standard solution.

    • Dilute the sample 1:3 with 2% NH4OH to ensure the dicarboxylic acid is in its anionic form.[7]

  • SPE Cartridge Conditioning:

    • Place the SPE cartridges on the vacuum manifold.

    • Condition the cartridge by passing 1 mL of methanol, followed by 1 mL of deionized water. Do not allow the sorbent to go dry.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of deionized water to remove polar interferences.

    • Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

  • Elution:

    • Place clean collection tubes in the manifold.

    • Elute the this compound from the cartridge with 1 mL of 5% formic acid in methanol. The formic acid will neutralize the anionic dicarboxylic acid, disrupting its interaction with the sorbent.[7]

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried residue in a suitable volume of the initial mobile phase for LC-MS analysis or a derivatization solvent for GC-MS analysis.

Mandatory Visualization

G cluster_LLE Liquid-Liquid Extraction Workflow cluster_SPE Solid-Phase Extraction Workflow LLE_Start Sample (Plasma/Tissue Homogenate) LLE_IS Add Internal Standard LLE_Start->LLE_IS LLE_Acid Acidify (e.g., HCl) LLE_IS->LLE_Acid LLE_Solvent Add Chloroform:Methanol (2:1) LLE_Acid->LLE_Solvent LLE_Vortex Vortex/Homogenize LLE_Solvent->LLE_Vortex LLE_PhaseSep Add NaCl Solution Centrifuge LLE_Vortex->LLE_PhaseSep LLE_Collect Collect Lower Organic Phase LLE_PhaseSep->LLE_Collect LLE_Dry Evaporate Solvent LLE_Collect->LLE_Dry LLE_Recon Reconstitute LLE_Dry->LLE_Recon LLE_End Analysis (GC-MS/LC-MS) LLE_Recon->LLE_End SPE_Start Sample (Plasma/Urine) SPE_IS Add Internal Standard SPE_Start->SPE_IS SPE_Pretreat Dilute with 2% NH4OH SPE_IS->SPE_Pretreat SPE_Load Load Sample SPE_Pretreat->SPE_Load SPE_Condition Condition SPE Cartridge (Methanol, Water) SPE_Condition->SPE_Load SPE_Wash Wash (Water, Methanol) SPE_Load->SPE_Wash SPE_Elute Elute with 5% Formic Acid in Methanol SPE_Wash->SPE_Elute SPE_Dry Evaporate Eluate SPE_Elute->SPE_Dry SPE_Recon Reconstitute SPE_Dry->SPE_Recon SPE_End Analysis (GC-MS/LC-MS) SPE_Recon->SPE_End

Caption: Experimental workflows for LLE and SPE of this compound.

Downstream Analysis: Derivatization for GC-MS

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the polar carboxylic acid groups of this compound must be derivatized to increase volatility. Silylation is a common derivatization technique.

Brief Protocol for Silylation:

  • To the dried extract, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[8]

  • Heat the mixture (e.g., at 60-80°C for 30 minutes) to ensure complete derivatization.[8]

  • The resulting trimethylsilyl (B98337) (TMS) esters of this compound can be directly analyzed by GC-MS.

Signaling Pathways

Direct evidence for the specific signaling pathways modulated by this compound is limited in the current scientific literature. However, its monocarboxylic acid counterpart, pentadecanoic acid (C15:0), has been shown to interact with several key cellular signaling pathways. It is plausible that this compound may interact with similar pathways, although this requires experimental verification.

Pentadecanoic acid has been identified as a dual partial agonist of Peroxisome Proliferator-Activated Receptors alpha and delta (PPARα/δ).[9] These nuclear receptors are critical regulators of lipid metabolism and inflammation. Activation of PPARs can lead to the transcription of genes involved in fatty acid oxidation.[9] Additionally, pentadecanoic acid has been shown to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[9]

G cluster_pathway Potential Signaling Pathways (based on Pentadecanoic Acid) Pentadecanedioic This compound (Hypothesized) PPAR PPARα/δ Pentadecanedioic->PPAR Agonism? AMPK AMPK Pentadecanedioic->AMPK Activation? Gene_Expression Gene Expression (Fatty Acid Oxidation) PPAR->Gene_Expression Energy_Homeostasis Cellular Energy Homeostasis AMPK->Energy_Homeostasis

Caption: Hypothesized signaling pathways for this compound.

References

Application Notes and Protocols: Esterification and Amidation of Pentadecanedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of esterification and amidation reactions involving pentadecanedioic acid. This long-chain dicarboxylic acid serves as a versatile building block in various applications, including the synthesis of polymers, lubricants, and, notably, as a precursor for prodrugs and linkers in targeted drug delivery systems.[1] Its bifunctional nature, with carboxylic acid groups at both ends of a fifteen-carbon chain, allows for the creation of a diverse range of esters and amides with tailored properties.[2]

Esterification of this compound

Esterification of this compound is a fundamental reaction for producing diesters, which can be utilized as plasticizers, lubricants, and monomers for polyester (B1180765) synthesis. In the pharmaceutical context, esterification can improve a drug's lipophilicity and pharmacokinetic profile.[3]

Application: Synthesis of Diethyl Pentadecanedioate

Diethyl pentadecanedioate is a key intermediate in the synthesis of various specialty chemicals. The following protocol details its preparation via Fischer-Speier esterification.

Experimental Protocol: Fischer-Speier Esterification of this compound

This protocol describes the synthesis of diethyl pentadecanedioate on a laboratory scale.

Materials:

  • This compound

  • Anhydrous Ethanol (B145695)

  • Toluene (B28343)

  • Concentrated Sulfuric Acid

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Chloride (Brine) Solution

  • Anhydrous Magnesium Sulfate

Equipment:

  • Round-bottom flask with reflux condenser and Dean-Stark trap

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound, a 5-10 fold molar excess of anhydrous ethanol, and toluene (to facilitate azeotropic removal of water).

  • Catalyst Addition: While stirring, cautiously add a catalytic amount of concentrated sulfuric acid (approximately 1-2 mol% relative to the dicarboxylic acid).

  • Reflux: Heat the mixture to reflux (typically 110-120°C). Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (approximately 6-8 hours).[1]

  • Neutralization: Cool the reaction mixture to room temperature. Carefully add saturated sodium bicarbonate solution to neutralize the sulfuric acid catalyst until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with saturated brine solution.

  • Drying and Solvent Removal: Separate the organic layer and dry it over anhydrous magnesium sulfate. Filter the drying agent and remove the toluene and excess ethanol using a rotary evaporator.[1]

  • Purification: The crude diethyl pentadecanedioate can be purified by vacuum distillation to yield a high-purity product.[1]

Quantitative Data for Diethyl Pentadecanedioate Synthesis [1]

ParameterValue
Reactants
This compound1 molar equivalent
Anhydrous Ethanol5-10 molar equivalents
Catalyst
Concentrated H₂SO₄1 mol%
Solvent
TolueneSufficient for azeotropic distillation
Reaction Conditions
Temperature110-120°C
Time6-8 hours
Yield and Purity
Typical Yield90-95%
Purity (post-distillation)>98%

Characterization Data for Diethyl Pentadecanedioate (Representative)

TechniqueExpected Data
¹H NMR (CDCl₃) δ ~4.1 (q, 4H, -OCH₂CH₃), ~2.2 (t, 4H, -CH₂COO-), ~1.6 (m, 4H, -CH₂CH₂COO-), ~1.2-1.4 (m, 22H, internal -CH₂- and -OCH₂CH₃)
¹³C NMR (CDCl₃) δ ~174 (C=O), ~60 (-OCH₂-), ~34 (-CH₂COO-), ~29 (internal -CH₂-), ~25 (-CH₂CH₂COO-), ~14 (-CH₃)
IR (thin film) ν ~1735 cm⁻¹ (C=O stretch, ester)

Diagram: Esterification Workflow

Esterification_Workflow Reactants This compound + Ethanol (excess) + Toluene Catalyst H₂SO₄ (cat.) Reflux Reflux with Dean-Stark Trap (110-120°C, 6-8h) Reactants->Reflux Catalyst->Reflux Workup Neutralization (NaHCO₃) + Extraction (Brine) Reflux->Workup Purification Drying (MgSO₄) + Solvent Removal + Vacuum Distillation Workup->Purification Product Diethyl Pentadecanedioate Purification->Product

Caption: Workflow for the synthesis of diethyl pentadecanedioate.

Amidation of this compound

Amidation of this compound produces diamides, which are precursors to polyamides and can have applications as gelling agents, enzyme inhibitors, and in drug delivery. The direct reaction of a carboxylic acid and an amine is often slow and requires high temperatures. Therefore, coupling agents are typically employed to facilitate the reaction under milder conditions.[4]

Application: Synthesis of N,N'-Dibutylpentadecanediamide

N,N'-Dibutylpentadecanediamide is a representative long-chain diamide. The following protocol describes a general method for its synthesis using a carbodiimide (B86325) coupling agent.

Experimental Protocol: Amidation using EDC Coupling Agent

This protocol can be adapted for the synthesis of various N,N'-dialkylpentadecanediamides.

Materials:

  • This compound

  • n-Butylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt) (optional, but recommended to suppress side reactions)

  • Dichloromethane (DCM) or Dimethylformamide (DMF) (anhydrous)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • 1M HCl solution

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Chloride (Brine) Solution

  • Anhydrous Sodium Sulfate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 molar equivalent) and HOBt (2.2 molar equivalents, if used) in anhydrous DCM or DMF.

  • Amine and Base Addition: Add n-butylamine (2.2 molar equivalents) and TEA or DIPEA (2.5 molar equivalents) to the solution.

  • Coupling Agent Addition: Cool the mixture to 0°C in an ice bath. Add EDC (2.2 molar equivalents) portion-wise while stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield the pure N,N'-dibutylpentadecanediamide.

Quantitative Data for N,N'-Dibutylpentadecanediamide Synthesis (Representative)

ParameterValue
Reactants
This compound1 molar equivalent
n-Butylamine2.2 molar equivalents
Coupling Agents
EDC2.2 molar equivalents
HOBt2.2 molar equivalents
Base
DIPEA or TEA2.5 molar equivalents
Solvent
Anhydrous DCM or DMFSufficient to dissolve reactants
Reaction Conditions
Temperature0°C to room temperature
Time12-24 hours
Yield
Typical Yield70-90%

Characterization Data for N,N'-Dibutylpentadecanediamide (Representative)

TechniqueExpected Data
¹H NMR (CDCl₃) δ ~5.8 (br t, 2H, -NH-), ~3.2 (q, 4H, -NHCH₂-), ~2.1 (t, 4H, -CH₂CO-), ~1.2-1.6 (m, 32H, internal -CH₂-)
¹³C NMR (CDCl₃) δ ~173 (C=O), ~39 (-NHCH₂-), ~36 (-CH₂CO-), ~31 (-NHCH₂CH₂-), ~29 (internal -CH₂-), ~25 (-CH₂CH₂CO-), ~20 (-CH₂CH₃), ~13 (-CH₃)
IR (KBr) ν ~3300 cm⁻¹ (N-H stretch), ~1640 cm⁻¹ (Amide I band), ~1550 cm⁻¹ (Amide II band)

Diagram: Amidation Workflow

Amidation_Workflow Reactants This compound + n-Butylamine + HOBt Coupling EDC + DIPEA/TEA in DCM/DMF Reaction Stir at 0°C to RT (12-24h) Reactants->Reaction Coupling->Reaction Workup Aqueous Workup (HCl, NaHCO₃, Brine) Reaction->Workup Purification Drying (Na₂SO₄) + Solvent Removal + Recrystallization Workup->Purification Product N,N'-Dibutyl- pentadecanediamide Purification->Product

Caption: Workflow for the synthesis of N,N'-dibutylpentadecanediamide.

Applications in Drug Development and Signaling Pathways

Derivatives of this compound hold significant potential in drug development. The long hydrocarbon chain can modulate the physicochemical properties of parent drug molecules, influencing their solubility, stability, and pharmacokinetic profiles.[1]

Potential Inhibition of JAK2/STAT3 Signaling Pathway

Recent research has shown that pentadecanoic acid, the monocarboxylic acid analog of this compound, can suppress the stemness of human breast cancer cells by inhibiting the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) signaling pathway. This pathway is often dysregulated in various cancers and inflammatory diseases.[5][6] Pentadecanoic acid was found to suppress interleukin-6 (IL-6)-induced JAK2/STAT3 signaling, leading to cell cycle arrest and apoptosis in cancer stem-like cells.

Given these findings, it is plausible that this compound and its ester and amide derivatives could also modulate the JAK2/STAT3 pathway. The bifunctional nature of this compound allows for the design of dimeric molecules or conjugates that could exhibit enhanced binding or inhibitory activity. Further research into the effects of this compound derivatives on this and other signaling pathways is a promising area for the development of novel therapeutics for cancer and inflammatory conditions.

Diagram: Hypothetical Inhibition of JAK2/STAT3 Signaling

JAK2_STAT3_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL6R IL-6 Receptor JAK2 JAK2 IL6R->JAK2 Activation pJAK2 pJAK2 JAK2->pJAK2 Phosphorylation STAT3 STAT3 pSTAT3 pSTAT3 STAT3->pSTAT3 pJAK2->STAT3 Phosphorylation STAT3_dimer pSTAT3 Dimer pSTAT3->STAT3_dimer Dimerization Gene_Expression Gene Expression (Proliferation, Survival, Inflammation) STAT3_dimer->Gene_Expression Nuclear Translocation and Transcription IL6 IL-6 IL6->IL6R PDA_derivative This compound Derivative PDA_derivative->JAK2 Inhibition

References

Application Notes and Protocols for Pentadecanedioic Acid in Agrochemical and Specialty Chemical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentadecanedioic acid (PDDA), a C15 long-chain dicarboxylic acid, is a versatile chemical intermediate with applications in various industries, including agrochemicals and specialty chemicals.[1][2] Its unique properties, stemming from its long hydrocarbon chain and two terminal carboxylic acid groups, make it a valuable component in the synthesis of active ingredients and as a functional additive in formulations.[1][2] These notes provide an overview of its potential applications, along with generalized experimental protocols for its use in research and development.

It is important to note that while the potential for this compound in these applications is recognized, specific quantitative efficacy data and detailed, validated protocols for its direct use in commercial agrochemical formulations are not extensively available in the public domain. The following sections provide a framework for experimentation and formulation development based on the properties of PDDA and related long-chain dicarboxylic acids.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior in various formulations.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₅H₂₈O₄[3]
Molecular Weight 272.38 g/mol [3]
Appearance White powder/solid[2]
Melting Point 113-114 °C[2]
Solubility Limited in water, soluble in many organic solvents[2]

Applications in Agrochemical Formulations

This compound and its derivatives have several potential applications in the agrochemical sector, primarily as formulation aids and as a backbone for novel active ingredients.[1][2]

As a Co-formulant in Pesticide Formulations (Fungicides, Herbicides, Insecticides)

The long hydrocarbon chain of PDDA imparts lipophilicity, which can be advantageous in pesticide formulations.[1] Its derivatives can act as adjuvants, dispersants, or emulsifiers, potentially improving the efficacy, stability, and delivery of active ingredients.[1]

Potential Benefits:

  • Enhanced Adhesion and Spreading: The dicarboxylic nature allows for potential interactions with both polar and non-polar surfaces, possibly improving the spreading and retention of the formulation on leaf surfaces.

  • Improved Penetration: The lipophilic character may facilitate the penetration of active ingredients through the waxy cuticle of plant leaves or the exoskeleton of insects.

  • Controlled Release: Polymers synthesized from this compound could be used to create matrices for the controlled release of pesticides, prolonging their activity and reducing environmental impact.[4]

  • Synergistic Effects: While not explicitly documented for PDDA, some compounds can act as synergists, enhancing the activity of the primary pesticide.[5][6]

Experimental Protocol: Evaluation of this compound as a Formulation Adjuvant

This protocol outlines a general procedure for evaluating the effect of PDDA or its ester derivatives as an adjuvant in a model herbicide formulation.

Objective: To determine if the addition of this compound or its dimethyl ester improves the efficacy of a glyphosate-based herbicide.

Materials:

  • This compound (reagent grade)

  • Dimethyl pentadecanedioate (can be synthesized from PDDA)

  • Commercial glyphosate (B1671968) formulation

  • Weed species (e.g., Amaranthus retroflexus - common pigweed) grown in pots under controlled conditions

  • Spray chamber

  • Surfactant (e.g., non-ionic surfactant like Tween 80)

  • Deionized water

  • Analytical balance, glassware, etc.

Procedure:

  • Formulation Preparation:

    • Prepare a stock solution of the glyphosate herbicide in water according to the manufacturer's recommended dilution for a sub-lethal dose (to observe enhancement effects).

    • Prepare test formulations by adding varying concentrations of this compound or dimethyl pentadecanedioate (e.g., 0.1%, 0.5%, 1.0% w/v) to the diluted herbicide solution. Ensure thorough mixing. A co-solvent might be necessary for PDDA dissolution.

    • A control formulation will contain only the diluted herbicide and water. Another control will include the herbicide with a standard surfactant.

  • Plant Treatment:

    • Grow the target weed species to a consistent growth stage (e.g., 4-6 true leaves).

    • Randomly assign plants to different treatment groups (at least 5 replicates per treatment).

    • Apply the formulations to the plants using a calibrated spray chamber to ensure uniform coverage.

  • Efficacy Assessment:

    • Visually assess plant injury (phytotoxicity) at regular intervals (e.g., 3, 7, 14, and 21 days after treatment) using a rating scale (e.g., 0 = no injury, 100 = complete death).

    • At the end of the experiment, harvest the above-ground biomass, dry it in an oven at 70°C for 48 hours, and record the dry weight.

  • Data Analysis:

    • Analyze the visual injury ratings and dry weight data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine if there are significant differences between the treatments.

Expected Outcome: An increase in phytotoxicity and a reduction in biomass for the formulations containing this compound or its derivative compared to the herbicide-only control would suggest an adjuvant effect.

Logical Workflow for Adjuvant Evaluation:

Caption: Workflow for evaluating this compound as an adjuvant.

As a Plant Growth Regulator

While there is no direct evidence of this compound acting as a plant growth regulator, some dicarboxylic acids and their derivatives can influence plant development. Further research is required to explore this potential application. A hypothetical mechanism could involve the modulation of endogenous plant hormone pathways.

Experimental Protocol: Screening for Plant Growth Regulatory Effects

Objective: To assess if this compound exhibits any plant growth regulatory effects on a model plant species.

Materials:

  • This compound

  • Model plant species (e.g., Arabidopsis thaliana or mung bean)

  • Petri dishes with sterile filter paper or agar-based growth medium

  • Growth chamber with controlled light and temperature

  • Solutions of known plant hormones (e.g., auxin, gibberellin) as positive controls

Procedure:

  • Seed Sterilization and Germination:

    • Surface sterilize the seeds of the model plant.

    • Place seeds in Petri dishes containing different concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM) dissolved in the growth medium. Include a solvent control and positive controls with known plant hormones.

  • Growth Assessment:

    • Incubate the Petri dishes in a growth chamber under controlled conditions.

    • After a set period (e.g., 7-14 days), measure various growth parameters such as:

      • Seed germination percentage

      • Root length and number of lateral roots

      • Hypocotyl/epicotyl length

      • Fresh and dry weight

  • Data Analysis:

    • Statistically compare the growth parameters of the treated plants with the control group to identify any significant stimulatory or inhibitory effects.

Hypothetical Signaling Pathway Interaction:

If this compound were to act as a plant growth regulator, it might interfere with the signaling pathways of known phytohormones. For instance, it could potentially compete with or modulate the receptors of hormones like auxin or gibberellin.

PGR_Hypothesis PDDA This compound Receptor Hormone Receptor PDDA->Receptor Modulates? Hormone Plant Hormone (e.g., Auxin) Hormone->Receptor Binds Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade Gene_Expression Gene Expression Signaling_Cascade->Gene_Expression Growth_Response Growth Response Gene_Expression->Growth_Response

Caption: Hypothetical modulation of a plant hormone signaling pathway.

Applications in Specialty Chemical Formulations

This compound's properties are also valuable in various specialty chemical applications.

Polymer Synthesis for Controlled-Release Fertilizers

Long-chain dicarboxylic acids are precursors for polyesters and polyamides.[2] These polymers can be used to coat fertilizer granules, creating a barrier that controls the rate of nutrient release into the soil.[7][8] This improves nutrient use efficiency and reduces environmental pollution.

Experimental Protocol: Preparation and Evaluation of a PDDA-Based Coated Fertilizer

Objective: To synthesize a polyester (B1180765) from this compound and a diol, and to evaluate its performance as a coating for controlled-release urea (B33335) fertilizer.

Materials:

  • This compound

  • A diol (e.g., 1,6-hexanediol)

  • Esterification catalyst (e.g., p-toluenesulfonic acid)

  • Urea granules

  • Laboratory-scale coating pan or fluid bed coater

  • Soil columns for leaching studies

  • Analytical equipment for nitrogen determination (e.g., Kjeldahl apparatus or spectrophotometer)

Procedure:

  • Polymer Synthesis:

    • In a reaction vessel equipped with a stirrer, thermometer, and condenser, combine equimolar amounts of this compound and the diol.

    • Add a catalytic amount of p-toluenesulfonic acid.

    • Heat the mixture under an inert atmosphere (e.g., nitrogen) to the required reaction temperature (e.g., 180-220°C) and remove the water of condensation.

    • Monitor the reaction progress by measuring the acid value. Continue until the desired molecular weight is achieved.

  • Fertilizer Coating:

    • Dissolve the synthesized polyester in a suitable solvent.

    • Use a laboratory-scale coater to apply the polymer solution onto the urea granules.

    • Dry the coated granules to remove the solvent.

  • Nutrient Release Study:

    • Place a known amount of the coated urea in a soil column.

    • Leach the column with a defined volume of water at regular intervals.

    • Collect the leachate and analyze it for nitrogen content.

    • Plot the cumulative nitrogen release as a function of time.

Quantitative Data Presentation:

The results of the nutrient release study can be presented in a table comparing different coating thicknesses or polymer compositions.

Table 2: Hypothetical Cumulative Nitrogen Release from Coated Urea (%)

Time (days)Uncoated Urea5% PDDA-Polyester Coating10% PDDA-Polyester Coating
1952010
71004525
141006540
281008560
561009885

Workflow for Controlled-Release Fertilizer Development:

CRF_Development Polymer_Synthesis Polyester Synthesis (PDDA + Diol) Coating_Process Fertilizer Coating (Urea Granules) Polymer_Synthesis->Coating_Process Release_Study Nutrient Release Leaching Experiment Coating_Process->Release_Study Analysis Data Analysis and Performance Evaluation Release_Study->Analysis

Caption: Development workflow for a PDDA-based coated fertilizer.

Surfactants and Emulsifiers

Derivatives of this compound, such as its esters and amides, can be designed to have specific surface-active properties.[1] These can be used as surfactants or emulsifiers in various specialty chemical formulations, including industrial cleaners, lubricants, and personal care products. The long hydrocarbon chain provides hydrophobicity, while the carboxylic acid groups (or their derivatives) provide hydrophilicity.

Conclusion

This compound holds considerable promise as a versatile component in agrochemical and specialty chemical formulations. Its utility as a building block for polymers for controlled-release applications and as a precursor for functional surfactants is noteworthy. While direct application as a primary active ingredient in pesticides or as a plant growth regulator requires further investigation, the provided protocols offer a foundational approach for researchers to explore these possibilities. The development of innovative formulations incorporating this compound and its derivatives could lead to more effective and environmentally sustainable chemical products.

References

Safe handling procedures and MSDS for pentadecanedioic acid.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes, protocols, and safety information for the handling and use of pentadecanedioic acid in a research and drug development setting.

Section 1: Introduction

This compound (CAS No: 1460-18-0) is a long-chain saturated dicarboxylic acid with the molecular formula C₁₅H₂₈O₄.[1] It typically appears as a white to off-white solid or powder.[2][3] Due to its bifunctional nature, possessing a carboxylic acid group at each end of a fifteen-carbon chain, it serves as a versatile intermediate in organic synthesis.[2] Its applications are found in the synthesis of pharmaceuticals, agrochemicals, dyestuffs, and as a component in the formulation of biodegradable polymers and cosmetics.[2][3] In the context of drug development, its long carbon chain can be utilized to modify the lipophilicity and pharmacokinetic profiles of active pharmaceutical ingredients (APIs). It can act as a linker in prodrugs or targeted drug delivery systems to potentially enhance solubility, stability, and control the release of therapeutic agents.[4]

Section 2: Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference.

PropertyValueUnitSource(s)
Molecular Formula C₁₅H₂₈O₄[1]
Molecular Weight 272.38 g/mol [1]
Appearance White to off-white solid/powder[2][3]
Melting Point 113-114°C[2]
Water Solubility Insoluble[5][6]
Solubility in Organic Solvents Soluble in ethanol, DMSO, and dimethylformamide (DMF)[2]
logP (Octanol/Water Partition Coefficient) 4.227[7]
Density 0.9913 (estimate)g/cm³[5]
Boiling Point 834.70K (calculated)[7]
Flash Point >110°C[8]

Section 3: Safety and Handling (MSDS Summary)

This compound is considered a hazardous substance and requires careful handling to minimize exposure.[9] The following table summarizes the key safety information.

Hazard CategoryDescriptionPrecautionary Measures & First AidSource(s)
Skin Irritation Causes skin irritation.[5][10]Wear protective gloves and lab coat. In case of contact, wash with plenty of soap and water.[7][10][5][7][10]
Eye Irritation Causes serious eye irritation.[5][10]Wear safety glasses with side-shields or goggles. In case of contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7][10][5][7][10]
Respiratory Irritation May cause respiratory irritation.[5][10]Use in a well-ventilated area or under a chemical fume hood. If inhaled, remove person to fresh air and keep comfortable for breathing.[7][10][5][7][10]
Ingestion May be harmful if swallowed.Do NOT induce vomiting. Rinse mouth with water.[11][11]
Fire Hazard Combustible solid.[9]Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide for extinction.[12][9][12]
Personal Protective Equipment (PPE) Safety glasses, chemical-resistant gloves (e.g., nitrile rubber), lab coat.[7]Always inspect gloves before use.[7][7]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][11][2][11]
Disposal Dispose of contents/container to an approved waste disposal plant.[10][10]

Section 4: Experimental Protocols

Preparation of a Stock Solution

This protocol describes the preparation of a stock solution of this compound for use in in vitro experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO) or Ethanol (ACS grade or higher)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

  • Carefully weigh the desired amount of this compound powder into the tube.

  • Add the appropriate volume of solvent (DMSO or ethanol) to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath may be required to aid dissolution.

  • Sterile-filter the stock solution through a 0.22 µm syringe filter into a new sterile tube if required for cell culture applications.

  • Label the tube clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the stock solution at -20°C for long-term storage. For aqueous buffers, it is recommended not to store the solution for more than one day.

General Procedure for Esterification

This protocol outlines a general method for the esterification of this compound, a common reaction in the synthesis of derivatives for drug development.

Materials:

  • This compound

  • Alcohol (e.g., ethanol, methanol)

  • Strong acid catalyst (e.g., concentrated sulfuric acid)

  • Anhydrous organic solvent (e.g., toluene, dichloromethane)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound in the chosen anhydrous solvent.

  • Add an excess of the desired alcohol to the solution.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux with stirring. The reaction time will vary depending on the alcohol used and can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude diester product.

  • The crude product can be further purified by column chromatography or recrystallization as needed.

Section 5: Biological Relevance and Signaling Pathways

This compound itself is not known to be a direct signaling molecule. However, as a long-chain dicarboxylic acid, it is relevant to the metabolic pathway of fatty acid ω-oxidation and subsequent peroxisomal β-oxidation.[13][14] This pathway is an alternative to the primary mitochondrial β-oxidation of fatty acids and can be important in conditions of high lipid flux.[13]

The general pathway for the metabolism of long-chain dicarboxylic acids is as follows:

logical_relationship A Long-Chain Fatty Acid B ω-Hydroxylation (Microsomal CYP450) A->B CYP4A/4F enzymes C ω-Hydroxy Fatty Acid B->C D Oxidation (ADH/ALDH) C->D Alcohol/Aldehyde Dehydrogenase E Long-Chain Dicarboxylic Acid (e.g., this compound) D->E F Activation to Dicarboxylyl-CoA (Peroxisomes/ER) E->F G Peroxisomal β-Oxidation F->G H Chain-Shortened Dicarboxylic Acids G->H I Further Metabolism H->I

Caption: Metabolic pathway of long-chain dicarboxylic acids.

Section 6: Application in Drug Delivery Systems

The bifunctional nature and long hydrophobic chain of this compound make it a candidate for creating biodegradable polymers for drug delivery.[2] Its derivatives, such as those formed through esterification or amidation, can be polymerized to form polyesters or polyamides. These polymers can be formulated into nanoparticles or other drug delivery vehicles.

The general workflow for creating drug-loaded nanoparticles from a this compound-based polymer is illustrated below:

experimental_workflow cluster_synthesis Polymer Synthesis cluster_formulation Nanoparticle Formulation cluster_characterization Characterization & Application A This compound Derivative (e.g., Diester) C Polymerization Reaction A->C B Co-monomer(s) B->C D Purification and Characterization C->D E Polymer Solution D->E G Nanoprecipitation/ Emulsification E->G F Drug Solution F->G H Solvent Evaporation G->H I Purification of Nanoparticles H->I J Size, Zeta Potential, and Morphology Analysis I->J K Drug Loading and Encapsulation Efficiency I->K L In Vitro Drug Release Study I->L M Cellular Uptake and Cytotoxicity Assays I->M

Caption: Workflow for drug-loaded nanoparticle formulation.

References

Application Notes and Protocols for Ensuring Pentadecanedioic Acid Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentadecanedioic acid (PDDA) is a C15 long-chain dicarboxylic acid with emerging applications in various fields, including pharmaceuticals and polymer synthesis. Ensuring the stability of PDDA is critical for maintaining its purity, efficacy, and safety profile throughout its lifecycle, from storage to application. These application notes provide comprehensive guidelines and protocols for the proper storage and stability assessment of this compound.

Recommended Storage Conditions

To maintain the integrity of this compound, it is recommended to store it under controlled conditions. As a crystalline solid, PDDA is generally stable under ambient conditions; however, exposure to extreme temperatures, humidity, light, and incompatible chemicals can lead to degradation.

Summary of Recommended Storage Conditions:

ParameterConditionRationale
Temperature Cool and dry area (2-8°C recommended for long-term storage)Minimizes the rate of potential thermal degradation.
Humidity Store in a dry environment with controlled low humidity.Long-chain dicarboxylic acids are generally not highly hygroscopic, but storage in a dry place prevents moisture absorption, which could potentially lead to crystalline structure changes or hydrolysis under certain conditions.[1][2]
Light Protect from light.Prevents potential photolytic degradation.
Atmosphere Store in a well-ventilated space under an inert atmosphere (e.g., nitrogen or argon) for long-term storage.Minimizes oxidation.
Container Keep in a tightly sealed, non-reactive container.Prevents contamination and exposure to air and moisture.
Incompatibilities Avoid contact with strong oxidizing agents, bases, and strong reducing agents.[3]Prevents chemical reactions that could degrade the compound.

Stability Profile and Degradation Pathways

This compound is a saturated long-chain dicarboxylic acid and is therefore relatively stable.[4] However, under specific stress conditions, it can undergo degradation. The primary degradation pathways for long-chain dicarboxylic acids include thermal decomposition and oxidation. In biological systems, metabolic degradation occurs via β-oxidation and ω-oxidation.[5]

Potential Abiotic Degradation Pathway

Under forced conditions, this compound may degrade. A simplified logical workflow for investigating potential degradation is outlined below.

PDDA This compound (Solid) Stress Stress Conditions (Heat, Light, Oxidizing Agent) PDDA->Stress Degradation Potential Degradation Stress->Degradation Products Degradation Products (e.g., shorter-chain dicarboxylic acids, CO2, H2O) Degradation->Products Yes Stable Stable Degradation->Stable No

Caption: Potential abiotic degradation workflow for this compound.

Metabolic Degradation Pathway

In biological systems, long-chain dicarboxylic acids like this compound are primarily metabolized through β-oxidation in the mitochondria and peroxisomes.[6]

cluster_peroxisome Peroxisome / Mitochondria PDDA Pentadecanedioyl-CoA BetaOxidation β-Oxidation Cycle PDDA->BetaOxidation 4 recurring steps: 1. Oxidation (FAD) 2. Hydration 3. Oxidation (NAD+) 4. Thiolysis Shortened Chain-Shortened Dicarboxylyl-CoA BetaOxidation->Shortened n cycles AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA SuccinylCoA Succinyl-CoA (from final odd-chain cycle) BetaOxidation->SuccinylCoA Shortened->BetaOxidation

Caption: Simplified metabolic degradation of this compound via β-oxidation.

Experimental Protocols for Stability Testing

The following protocols are designed to assess the stability of this compound under various stress conditions, commonly referred to as forced degradation studies. These studies are essential for identifying potential degradation products and establishing stability-indicating analytical methods.

General Experimental Workflow

Start Start: Pure this compound Stress Expose to Stress Conditions (Thermal, Photolytic, Hydrolytic, Oxidative) Start->Stress Sampling Sample at Time Points Stress->Sampling Analysis Analyze by HPLC-UV/MS Sampling->Analysis Data Quantify PDDA and Degradants Analysis->Data End Determine Degradation Rate and Pathway Data->End

Caption: General workflow for forced degradation stability testing.

Preparation of Standard and Sample Solutions
  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase.

  • Sample Preparation: For each stress condition, prepare samples as described in the specific protocols below. At each time point, withdraw an aliquot, neutralize if necessary, and dilute with the mobile phase to a final concentration of approximately 100 µg/mL.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method should be used to separate this compound from its potential degradation products.

ParameterCondition
Column C18 or C8 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% phosphoric acid or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). A typical starting point is a 70:30 (v/v) mixture of acetonitrile and 0.1% phosphoric acid.[7]
Flow Rate 1.0 mL/min
Detection UV at a low wavelength (e.g., 210 nm) or Mass Spectrometry (MS) for identification of degradation products.
Injection Volume 10-20 µL
Column Temperature Ambient or controlled at a specific temperature (e.g., 30°C)
Forced Degradation Protocols

4.4.1 Thermal Degradation (Solid State)

  • Place approximately 50 mg of solid this compound in a clean, dry glass vial.

  • Store the vial in a calibrated oven at a high temperature (e.g., 60°C, 80°C).

  • At specified time intervals (e.g., 24, 48, 72 hours), remove a sample, prepare a solution of known concentration, and analyze by HPLC.

  • Maintain a control sample at room temperature, protected from light.

4.4.2 Photostability

  • Place a solution of this compound (e.g., 1 mg/mL in methanol) and a sample of the solid compound in a photostability chamber.

  • Expose the samples to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • At the end of the exposure period, analyze the samples by HPLC.

  • Wrap a control sample in aluminum foil to protect it from light and store it under the same temperature and humidity conditions.

4.4.3 Acid and Base Hydrolysis

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat the mixture at 60°C.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at room temperature or slightly elevated temperature (e.g., 40°C).

  • At various time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it (with 0.1 M NaOH for the acid solution and 0.1 M HCl for the base solution), and dilute to the target concentration for HPLC analysis.

4.4.4 Oxidative Degradation

  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Store the solution at room temperature, protected from light.

  • At specified time intervals (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, dilute to the target concentration, and analyze by HPLC.

Data Presentation

Quantitative data from stability studies should be recorded systematically to facilitate analysis and comparison. The following tables provide templates for recording stability data.

Table 1: Long-Term Stability Data Template

Storage ConditionTime Point (Months)AppearancePurity (%) by HPLCKnown Degradants (%)Unknown Degradants (%)Total Degradants (%)
25°C / 60% RH 0
3
6
9
12
18
24
2-8°C 0
6
12
24

Table 2: Accelerated Stability Data Template (40°C / 75% RH)

Time Point (Months)AppearancePurity (%) by HPLCKnown Degradants (%)Unknown Degradants (%)Total Degradants (%)
0
1
3
6

Table 3: Forced Degradation Data Summary Template

| Stress Condition | Duration | Purity (%) of PDDA | Individual Degradant 1 (%) | Individual Degradant 2 (%) | Total Degradants (%) | Observations | |---|---|---|---|---|---| | 0.1 M HCl, 60°C | 24 h | | | | | | | 0.1 M NaOH, RT | 24 h | | | | | | | 3% H₂O₂, RT | 24 h | | | | | | | Heat (80°C, solid) | 72 h | | | | | | | Light (ICH Q1B) | - | | | | | |

Conclusion

The stability of this compound is crucial for its reliable use in research and product development. By adhering to the recommended storage conditions and utilizing the provided protocols for stability testing, researchers can ensure the quality and integrity of this compound. The data generated from these studies will aid in establishing appropriate handling procedures, shelf-life, and retest periods, thereby supporting regulatory submissions and ensuring consistent performance in its intended applications.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Issues of Pentadecanedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving the complete solubilization of pentadecanedioic acid is crucial for experimental success and data reproducibility. Its long carbon chain and two polar carboxylic acid groups give it challenging solubility characteristics, often leading to precipitation and inconsistent results. This guide provides practical troubleshooting advice and detailed protocols to address these issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that make this compound difficult to dissolve?

A1: The solubility of this compound is governed by its molecular structure: a long, nonpolar 13-carbon backbone (-(CH₂)₁₃-) and two polar carboxylic acid groups (-COOH) at each end. This dual nature means it struggles to dissolve in both highly polar solvents (like water, where it is insoluble) and very non-polar solvents.[1][2] Its high crystal lattice energy also means that significant energy is required to break apart the solid state for dissolution.

Q2: What are the recommended starting solvents for this compound?

A2: Based on qualitative data and the behavior of similar long-chain dicarboxylic acids, polar aprotic solvents and alcohols are the best starting points. This compound is reported to be slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol. Polar organic solvents like ethanol (B145695) and dimethylformamide (DMF) are also logical choices to try.

Q3: How does the odd-numbered carbon chain of this compound affect its solubility?

A3: this compound (a C15 acid) benefits from the "odd-even effect" observed in dicarboxylic acids.[3] Homologous series of dicarboxylic acids show that odd-numbered chains (like C15) tend to be more soluble in organic solvents such as ethanol and acetone (B3395972) compared to their adjacent even-numbered counterparts (e.g., C14 or C16).[3][4] This is attributed to less stable crystal packing in the solid state for odd-numbered chains, making them easier to dissolve.[3]

Q4: Can I use pH adjustments to improve solubility?

A4: Adjusting pH is a highly effective strategy for aqueous solutions but is generally not applicable when using pure organic solvents. In aqueous or semi-aqueous systems, increasing the pH with a base will deprotonate the carboxylic acid groups, forming a much more soluble carboxylate salt.

Q5: How does temperature impact the solubility of this compound?

A5: For most dicarboxylic acids, solubility in organic solvents increases significantly with temperature.[3][5] Applying heat is a common and effective method to increase the amount of this compound that can be dissolved in a given solvent. However, one must be cautious of potential precipitation upon cooling.

Troubleshooting Guides

Q: My this compound is not dissolving, or is forming a suspension in my organic solvent. What should I do?

A: This is a common issue. Follow these steps systematically:

  • Apply Mechanical and Thermal Energy:

    • Vortex/Stir Vigorously: Ensure the mixture is well-agitated.

    • Gently Heat the Solution: Warm the solution (e.g., in a 37-50°C water bath). For many compounds, solubility increases with temperature.[3] Be mindful of the solvent's boiling point and the compound's stability.

    • Sonicate: Use a bath sonicator to apply mechanical energy, which can help break up the crystal lattice and enhance dissolution.[6][7]

  • Re-evaluate Your Solvent Choice:

    • If the compound remains insoluble after the above steps, your chosen solvent may not be appropriate.

    • Consult the solubility data table below. If you are using a solvent where solubility is low, switch to a more promising one like DMSO or a heated alcohol.

  • Consider a Co-Solvent System:

    • If you must use a particular solvent system where solubility is poor, the addition of a co-solvent can help. For example, if your compound is in ethanol, adding a small percentage of a stronger solvent like DMSO may improve solubility.[8]

Q: I successfully dissolved my compound in a hot solvent, but it precipitated out when the solution cooled to room temperature. How can I prevent this?

A: This indicates you created a supersaturated solution that is not stable at lower temperatures.

  • Maintain Elevated Temperature: If your experimental protocol allows, maintain the solution at the elevated temperature at which the compound is soluble.

  • Work with a Saturated Solution at Room Temperature: Re-prepare the solution without heating, but with extended stirring or sonication, to determine the true saturation point at your working temperature. Filter off any undissolved solid to work with a clear, saturated solution.

  • Prepare a More Dilute Solution: The most straightforward solution is to work at a lower concentration that remains soluble at room temperature.

Q: I added my concentrated DMSO stock of this compound to a different solvent system, and it immediately turned cloudy. What happened?

A: This phenomenon is often called "solvent shock" or "crashing out." It occurs when a compound that is soluble in a strong organic solvent (like DMSO) is rapidly diluted into a weaker solvent system where its solubility limit is much lower. The localized high concentration causes rapid precipitation.

  • Optimize the Dilution Step: Add the concentrated stock solution dropwise into the final solvent system while vigorously stirring or vortexing. This ensures rapid dispersal and prevents localized supersaturation.[6]

  • Prepare a More Dilute Stock: If the problem persists, prepare a lower concentration stock solution. This increases the volume of stock you need to add but reduces the severity of the solvent shift during dilution.

Data Presentation

Table 1: Qualitative Solubility Profile of this compound

This table summarizes the available qualitative data for this compound.

SolventSolubilitySource(s)
WaterInsoluble[1][2]
Dimethyl Sulfoxide (DMSO)Slightly Soluble
MethanolSlightly Soluble
Table 2: Solubility Data of Structurally Related C15 & C17 Compounds (for Reference)

No specific quantitative data for this compound was found. The following data is for the related C15 and C17 mono -carboxylic acids and a substituted this compound derivative, which may provide some context for solvent selection.

CompoundSolventApproximate Solubility (mg/mL)Source(s)
Pentadecanoic Acid (C15 Mono-acid)Ethanol~25[9]
Dimethyl Formamide (DMF)~25[9]
Dimethyl Sulfoxide (DMSO)~10[9]
Heptadecanoic Acid (C17 Mono-acid)Ethanol~25[10]
Dimethyl Formamide (DMF)~25[10]
Dimethyl Sulfoxide (DMSO)~10[10]
Bempedoic Acid (Substituted C15 Di-acid)Dimethyl Sulfoxide (DMSO)~20
Dimethyl Formamide (DMF)~20
Ethanol~2

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol describes how to prepare a stock solution, which is a common first step in many experimental workflows.

  • Weigh the Compound: Accurately weigh the desired amount of this compound powder into a sterile, appropriate-sized glass vial.

  • Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10-50 mg/mL).

  • Promote Dissolution:

    • Cap the vial securely and vortex vigorously for 1-2 minutes.

    • If solid particles remain, place the vial in a bath sonicator for 10-15 minutes.

    • If needed, gently warm the vial in a 37°C water bath for 10-15 minutes, with intermittent vortexing, until a clear solution is obtained.[7]

  • Inspect and Store: Visually inspect the solution against a light source to ensure no particulates are visible. Once fully dissolved, the stock solution can be stored at -20°C. Aliquot into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Protocol 2: General Method for Enhancing Solubility Using Co-Solvents

This protocol outlines how to use a co-solvent to dissolve this compound in a system where it has poor solubility.

  • Initial Dissolution: Dissolve the this compound in the smallest possible volume of a strong solvent in which it is most soluble (e.g., DMSO), following Protocol 1. This creates a high-concentration primary stock.

  • Prepare Final Solvent System: In a separate vessel, prepare the final, weaker solvent system that is required for your experiment.

  • Slow Addition: While vigorously stirring the final solvent system, add the primary stock solution drop-by-drop.

  • Observe for Precipitation: Continuously monitor the solution for any signs of cloudiness or precipitation. If precipitation occurs, you have exceeded the solubility limit in the final co-solvent mixture.

  • Optimization: If precipitation is observed, you may need to either decrease the final concentration of this compound or increase the percentage of the strong co-solvent (e.g., DMSO) in your final mixture, if your experiment can tolerate it.

Visualized Workflows and Relationships

G Troubleshooting Workflow for this compound Solubility start Start: This compound (solid) add_solvent Add chosen organic solvent start->add_solvent vortex Vortex / Stir Vigorously add_solvent->vortex check1 Is solution clear? vortex->check1 heat_sonicate Apply gentle heat (37-50°C) and/or Sonicate check1->heat_sonicate No success Success: Clear Solution check1->success Yes check2 Is solution clear? heat_sonicate->check2 reassess Reassess Solvent: Is it appropriate? (e.g., polar aprotic) check2->reassess No check2->success Yes switch_solvent Switch to a stronger solvent (e.g., DMSO) reassess->switch_solvent No fail Consider Co-solvent System or Lower Concentration reassess->fail Yes switch_solvent->vortex G Factors Influencing this compound Solubility solubility This compound Solubility temp Temperature solubility->temp polarity Solvent Polarity solubility->polarity energy Mechanical Energy (Stirring, Sonication) solubility->energy structure Molecular Structure solubility->structure cosolvent Co-solvents solubility->cosolvent temp_effect Increased Temperature => Increased Solubility temp->temp_effect Effect polarity_effect Matches solute properties (Polar aprotic/alcohols) => Increased Solubility polarity->polarity_effect Effect energy_effect Overcomes crystal energy => Increased Rate of Dissolution energy->energy_effect Effect structure_effect Long nonpolar chain + two polar ends => Challenging Solubility 'Odd-Even' Effect => Higher Solubility structure->structure_effect Impact cosolvent_effect Adds strong solvent => Increased Solubility cosolvent->cosolvent_effect Effect

References

Optimizing pH for the extraction of dicarboxylic acids from aqueous solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the pH for the extraction of dicarboxylic acids from aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind using pH to extract dicarboxylic acids?

A1: The extraction of dicarboxylic acids using pH manipulation is based on the principle of acid-base chemistry and the differing solubility of the acid in its protonated and deprotonated forms.[1][2] Dicarboxylic acids possess two carboxylic acid functional groups.[1]

  • In an acidic environment (low pH) , the carboxylic acid groups are protonated (-COOH), rendering the molecule less polar and more soluble in organic solvents.[3][4]

  • In a basic environment (high pH) , the carboxylic acid groups are deprotonated (-COO⁻), forming a charged carboxylate salt. This ionic form is highly soluble in aqueous solutions and insoluble in most organic solvents.[2][5]

By adjusting the pH of the aqueous solution, you can control the form of the dicarboxylic acid and selectively partition it into either an organic or aqueous phase.

Q2: How do the pKa values of a dicarboxylic acid influence the choice of pH for extraction?

A2: Dicarboxylic acids have two pKa values (pKa1 and pKa2), corresponding to the dissociation of the first and second protons. These values are critical for determining the optimal pH for extraction.

  • To extract the dicarboxylic acid into an organic solvent , the pH of the aqueous solution should be adjusted to be at least 2 pH units below the pKa1 value.[3] This ensures that the vast majority of the dicarboxylic acid molecules are in their fully protonated, non-polar form.

  • To retain the dicarboxylic acid in the aqueous phase , the pH should be adjusted to be at least 2 pH units above the pKa2 value. This ensures the dicarboxylic acid is in its fully deprotonated, ionic form.

The first pKa is always lower (more acidic) than the second because it is easier to remove a proton from a neutral molecule than from a negatively charged ion.[6]

Q3: Which type of extraction method is most suitable for dicarboxylic acids?

A3: Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly used for dicarboxylic acids.[7]

  • Liquid-Liquid Extraction (LLE) is a versatile technique where the dicarboxylic acid is partitioned between two immiscible liquid phases (typically an aqueous and an organic solvent) based on its relative solubility, which is controlled by adjusting the pH.[2]

  • Solid-Phase Extraction (SPE) utilizes a solid sorbent to retain the dicarboxylic acid from a liquid sample.[8] For dicarboxylic acids, weak anion exchange (WAX) cartridges are often used. The ionized dicarboxylic acids are retained on the positively charged sorbent at a specific pH and then eluted by changing the pH to neutralize them.[8]

The choice between LLE and SPE depends on factors such as the sample matrix, the concentration of the dicarboxylic acid, and the desired level of purity.[7]

Data Presentation

Table 1: pKa Values of Common Dicarboxylic Acids

Dicarboxylic AcidpKa1pKa2
Oxalic Acid1.234.14
Malonic Acid2.835.69
Succinic Acid4.195.60
Glutaric Acid4.345.42
Adipic Acid4.425.41
Maleic Acid1.986.07
Fumaric Acid3.034.44

Note: pKa values can vary slightly depending on the temperature and ionic strength of the solution.[9]

Experimental Protocols

Detailed Methodology for Liquid-Liquid Extraction of a Dicarboxylic Acid

This protocol outlines the separation of a dicarboxylic acid from a neutral compound.

1. Dissolution:

  • Dissolve the sample containing the dicarboxylic acid and neutral compound in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) in a separatory funnel. The chosen organic solvent should be immiscible with water.[10]

2. Extraction of Dicarboxylic Acid:

  • Add an aqueous solution of a weak base, such as 5% sodium bicarbonate (NaHCO₃), to the separatory funnel. The volume should be roughly equal to the organic phase.

  • Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup.

  • Allow the layers to separate. The deprotonated dicarboxylic acid salt will be in the upper aqueous layer, while the neutral compound remains in the lower organic layer.[11]

  • Drain the lower organic layer into a clean flask.

  • Drain the upper aqueous layer containing the dicarboxylic acid salt into a separate clean flask.[12]

  • For optimal recovery, repeat the extraction of the organic layer with a fresh portion of the aqueous base solution and combine the aqueous extracts.

3. Isolation of the Neutral Compound:

  • The organic layer can be washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent evaporated to isolate the neutral compound.[11]

4. Recovery of the Dicarboxylic Acid:

  • Cool the combined aqueous extracts in an ice bath.

  • Slowly add a strong acid, such as 6M HCl, dropwise while stirring until the solution becomes acidic (pH < 4).[12] This will re-protonate the dicarboxylic acid, causing it to precipitate out of the solution if it is a solid.[4]

  • Collect the precipitated dicarboxylic acid by vacuum filtration.

  • If the dicarboxylic acid is a liquid or does not precipitate, it can be extracted back into an organic solvent.[13]

Mandatory Visualization

experimental_workflow cluster_start Start: Sample Preparation cluster_extraction Extraction Step cluster_neutral Neutral Compound Isolation cluster_acid Dicarboxylic Acid Recovery start Dissolve sample in organic solvent add_base Add aqueous base (e.g., NaHCO₃) start->add_base Introduce to separatory funnel shake Shake and allow layers to separate add_base->shake separate Separate aqueous and organic layers shake->separate organic_layer Organic Layer (contains neutral compound) separate->organic_layer Organic Phase aqueous_layer Aqueous Layer (contains dicarboxylic acid salt) separate->aqueous_layer Aqueous Phase isolate_neutral Dry and evaporate solvent to isolate neutral compound organic_layer->isolate_neutral acidify Acidify with strong acid (e.g., HCl) to pH < pKa1 aqueous_layer->acidify precipitate Precipitate/extract dicarboxylic acid acidify->precipitate

Caption: Liquid-liquid extraction workflow for separating a dicarboxylic acid.

Caption: Relationship between pH, pKa, and dicarboxylic acid species.

Troubleshooting Guide

Q1: My dicarboxylic acid is not precipitating after acidification of the aqueous layer. What should I do?

A1: There are several potential reasons for this:

  • Insufficient Acidification: Ensure the pH is well below the pKa1 of your dicarboxylic acid. Use a calibrated pH meter to verify the pH. A good target is a pH of 2-3.[1]

  • Low Concentration: If the concentration of the dicarboxylic acid is too low, it may not reach its solubility limit to precipitate. Consider concentrating the aqueous solution before acidification or extracting the acidified solution with an organic solvent.[1]

  • High Solubility: Some dicarboxylic acids, especially those with shorter carbon chains, have higher water solubility even in their protonated form. In this case, you will need to perform a back-extraction into an organic solvent after acidification.[13]

  • Presence of Co-solvents: If your initial sample contained organic co-solvents, this could increase the solubility of the protonated dicarboxylic acid in the aqueous phase.[1]

Q2: The separation between the organic and aqueous layers is poor, and an emulsion has formed. How can I resolve this?

A2: Emulsion formation can be a common issue. Here are some techniques to break an emulsion:

  • Time: Allow the separatory funnel to stand undisturbed for a longer period.

  • Gentle Swirling: Gently swirl the funnel instead of vigorous shaking.

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.

  • Filtration: In some cases, filtering the emulsified layer through a plug of glass wool can be effective.

Q3: My recovery of the dicarboxylic acid is low. What are the possible causes?

A3: Low recovery can stem from several factors:

  • Incomplete Extraction: You may need to perform multiple extractions of the organic layer with the aqueous base to ensure all the dicarboxylic acid is transferred to the aqueous phase.

  • Incorrect pH: If the pH for the initial extraction is not sufficiently basic (above pKa2), or the pH for the recovery is not sufficiently acidic (below pKa1), you will have incomplete transfer between phases.

  • Premature Precipitation: If the dicarboxylic acid salt is not fully soluble in the aqueous base, it may not be completely extracted. Using a slightly larger volume of the aqueous solution can help.

  • Loss During Transfers: Be careful during the separation and transfer of layers to minimize physical loss of material.

References

Technical Support Center: Purification of Crude Pentadecanedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude pentadecanedioic acid. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Crude this compound, particularly when produced through fermentation, can contain a variety of impurities. These include residual n-alkanes, proteins, coloring materials, other organic acids, and cellular debris from the fermentation broth.[1] If synthesized chemically, unreacted starting materials and byproducts of side reactions will also be present.

Q2: Which purification technique is most suitable for my crude this compound?

A2: The optimal purification technique depends on the nature and quantity of the impurities, as well as the desired final purity.

  • Crystallization is a fundamental and effective method for removing small amounts of impurities and improving the color of the final product.[1]

  • Vacuum distillation is particularly useful for separating this compound from non-volatile or highly volatile impurities.[2][3]

  • Solvent extraction can be employed to selectively remove impurities based on their differential solubility in two immiscible liquid phases.[4][5]

  • Column chromatography offers excellent separation capabilities for removing impurities with different polarities.[6][7]

Q3: How can I assess the purity of my this compound?

A3: The purity of this compound can be determined using several analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful method for identifying and quantifying volatile impurities, often after derivatization to form more volatile esters (e.g., fatty acid methyl esters, FAMEs).[8][9]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the acid.[8]

  • Melting Point Analysis: A sharp melting point range close to the literature value (approximately 113-114°C) is indicative of high purity.[10]

  • Spectroscopic Methods (FTIR, NMR): Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy can confirm the chemical structure and identify functional group impurities.[8][11][12]

Troubleshooting Guides

Crystallization

Issue: Low yield of crystals.

Possible Cause Solution
Too much solvent used. Use the minimum amount of hot solvent required to dissolve the crude product.[13]
Cooling was too rapid. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.[13][14]
Incomplete crystallization. After cooling to room temperature, place the flask in an ice bath for at least 30-60 minutes to maximize crystal formation.[7][15]

| Product is significantly soluble in cold solvent. | Use an ice-salt bath to achieve a lower temperature. Wash the collected crystals with a minimal amount of ice-cold solvent.[15] |

Issue: Oily precipitate forms instead of crystals. | Possible Cause | Solution | | The boiling point of the solvent is higher than the melting point of the solute. | Choose a solvent with a lower boiling point. | | Solution is supersaturated with impurities. | Try a pre-purification step like solvent extraction to remove some of the impurities before crystallization. | | Cooling is too rapid. | Ensure slow cooling. Rapid cooling can cause the solute to "oil out".[15] |

Issue: Colored impurities remain in the crystals. | Possible Cause | Solution | | Impurities are co-crystallizing with the product. | Perform a hot filtration step to remove insoluble impurities. Consider adding activated carbon to the hot solution to adsorb colored impurities before filtration.[1][16] | | Inefficient washing of crystals. | Wash the filter cake with a small amount of fresh, ice-cold solvent to remove residual mother liquor containing dissolved impurities.[17] |

Vacuum Distillation

Issue: Product is not distilling at the expected temperature. | Possible Cause | Solution | | Inadequate vacuum. | Check all connections and seals for leaks. Ensure the vacuum pump is functioning correctly and pulling a sufficient vacuum (≤100 Pa is recommended for long-chain dicarboxylic acids).[2] | | Inaccurate temperature reading. | Ensure the thermometer is placed correctly to measure the temperature of the vapor that is distilling. | | Presence of non-volatile impurities. | The boiling point may be elevated due to impurities. If possible, increase the temperature cautiously, but be mindful of potential thermal degradation. |

Issue: Product is degrading or charring in the distillation flask. | Possible Cause | Solution | | Temperature is too high. | Use a high vacuum to lower the boiling point of the this compound, allowing distillation at a lower temperature.[2] | | Prolonged heating. | Heat the material for the minimum time necessary. Consider using a technique like short-path distillation to minimize the residence time at high temperatures. |

Solvent Extraction

Issue: Low yield of extracted product. | Possible Cause | Solution | | Incorrect pH of the aqueous phase. | For efficient extraction of a carboxylic acid into an organic solvent, the aqueous phase must be acidified to a pH at least 2-3 units below the pKa of the acid to ensure it is in its neutral, protonated form.[4][18] | | Insufficient mixing. | Shake the separatory funnel vigorously for 1-2 minutes to ensure thorough mixing of the two phases.[18] | | Insufficient volume of extracting solvent. | Perform multiple extractions with smaller volumes of fresh organic solvent, as this is more efficient than a single extraction with a large volume.[18] |

Issue: Formation of an emulsion. | Possible Cause | Solution | | Vigorous shaking with certain solvent systems. | Allow the mixture to stand for a period to see if the layers separate. Gentle swirling instead of vigorous shaking can sometimes prevent emulsion formation. | | High concentration of surfactants or particulate matter. | Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase, which can help break the emulsion.[18] Filtering the emulsified layer through a bed of celite or glass wool may also be effective.[18] |

Column Chromatography

Issue: Poor separation of compounds. | Possible Cause | Solution | | Inappropriate solvent system (mobile phase). | Optimize the solvent system using thin-layer chromatography (TLC) first. A solvent system that gives the desired compound an Rf value of 0.2-0.4 is often a good starting point. | | Column was not packed properly. | Ensure the silica (B1680970) gel is packed uniformly without any air bubbles or channels to prevent uneven solvent flow.[6] | | Column was overloaded with crude product. | Use an appropriate amount of silica gel relative to the amount of crude material (a ratio of 30-50:1 by weight is a common guideline).[7] |

Issue: Compound is not eluting from the column. | Possible Cause | Solution | | Solvent system is not polar enough. | Gradually increase the polarity of the mobile phase (gradient elution) to elute more strongly adsorbed compounds.[6][19] | | Compound may have decomposed on the silica gel. | Test the stability of your compound on silica gel using a 2D TLC plate. If it is unstable, consider using a different stationary phase like alumina (B75360) or deactivated silica gel.[19] |

Quantitative Data Summary

Table 1: Solubility of this compound in Organic Solvents

Solvent Temperature (°C) Solubility ( g/100 g solution)
Acetonitrile 20.0 1.1[20]
Acetonitrile 30.0 2.9[20]
Acetonitrile 40.0 10.5[20]
Ethanol - ~25 mg/ml (for pentadecanoic acid)[21]
Dimethylformamide (DMF) - ~25 mg/ml (for pentadecanoic acid)[21]
Dimethyl sulfoxide (B87167) (DMSO) - ~10 mg/ml (for pentadecanoic acid)[21]

Note: Data for pentadecanoic acid is included as a proxy due to limited direct data for this compound.

Table 2: Typical Purification Method Performance

Purification Method Expected Purity Expected Yield Notes
Vacuum Distillation >98% 70-90% Effective for removing non-volatile impurities; requires specialized equipment.[3]
Recrystallization >99% 50-80% Simple setup; can yield very pure product, but yield can be lower.[3]
Column Chromatography >99% 60-95% Excellent separation capabilities; can be labor-intensive.[3]

Note: Data is generalized for long-chain dicarboxylic acids and related compounds.

Experimental Protocols

Protocol 1: Recrystallization of Crude this compound

Objective: To purify crude this compound by removing soluble and insoluble impurities.

Materials:

  • Crude this compound

  • Suitable recrystallization solvent (e.g., ethanol, toluene, or a mixture)

  • Activated carbon (optional, for color removal)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Methodology:

  • Solvent Selection: In a test tube, determine a suitable solvent that dissolves the crude this compound when hot but in which it is sparingly soluble when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture on a hot plate with gentle swirling until the solid dissolves completely.[22]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.[1][16]

  • Hot Filtration: If activated carbon was used or if insoluble impurities are present, perform a hot gravity filtration to remove them.[17]

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[13][15]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[17]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any adhering impurities.[15][17]

  • Drying: Dry the purified crystals in a vacuum oven or air dry them to remove all traces of solvent.

Protocol 2: Purification by Acid-Base Extraction

Objective: To separate this compound from neutral impurities.

Materials:

  • Crude this compound containing neutral impurities

  • Diethyl ether (or other suitable organic solvent)

  • Aqueous sodium bicarbonate solution (e.g., 5%)

  • Aqueous hydrochloric acid (e.g., 1M)

  • Separatory funnel

  • Beakers and flasks

  • Drying agent (e.g., anhydrous sodium sulfate)

Methodology:

  • Dissolution: Dissolve the crude this compound in diethyl ether.

  • Extraction: Transfer the ether solution to a separatory funnel and add an equal volume of 5% sodium bicarbonate solution. Shake the funnel vigorously, venting frequently. The this compound will react with the base to form its water-soluble disodium (B8443419) salt.[23]

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask. The neutral impurities will remain in the upper ether layer.[23]

  • Repeat Extraction: Repeat the extraction of the ether layer with fresh sodium bicarbonate solution to ensure all the acid is removed. Combine the aqueous extracts.[23]

  • Backwash: Wash the combined aqueous extracts with a small amount of fresh diethyl ether to remove any residual neutral impurities. Discard this ether wash.[23]

  • Acidification: Cool the aqueous solution in an ice bath and acidify it by slowly adding 1M hydrochloric acid until the pH is acidic (pH < 2). The this compound will precipitate out of the solution.[4]

  • Isolation: Collect the precipitated this compound by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of cold deionized water and dry them thoroughly.

Visualizations

experimental_workflow crude_pdda Crude this compound dissolution Dissolution in Hot Solvent crude_pdda->dissolution hot_filtration Hot Filtration (removes insoluble impurities) dissolution->hot_filtration cooling Slow Cooling & Crystallization hot_filtration->cooling vacuum_filtration Vacuum Filtration cooling->vacuum_filtration washing Washing with Cold Solvent vacuum_filtration->washing drying Drying washing->drying pure_pdda Pure this compound drying->pure_pdda

Caption: A typical experimental workflow for the purification of this compound by recrystallization.

troubleshooting_logic start Low Crystal Yield? cause1 Too Much Solvent? start->cause1 Yes cause2 Cooling Too Rapid? start->cause2 Yes cause3 Incomplete Crystallization? start->cause3 Yes solution1 Use Minimum Hot Solvent cause1->solution1 solution2 Cool Slowly Before Ice Bath cause2->solution2 solution3 Increase Time in Ice Bath cause3->solution3

Caption: Troubleshooting logic for low yield in crystallization.

References

Preventing degradation of pentadecanedioic acid samples during storage and analysis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for pentadecanedioic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing sample degradation during storage and analysis. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: Solid this compound is chemically stable under standard storage and handling conditions. For long-term stability, it should be stored in a well-sealed container in a cool, dry, and well-ventilated area. Avoid exposure to strong oxidizing agents.

Q2: How should I store solutions of this compound?

A2: Solutions of this compound, particularly in reactive solvents, are more susceptible to degradation than the solid form. It is recommended to prepare solutions fresh. If short-term storage is necessary, store solutions at 2-8°C in tightly capped vials, protected from light. For longer-term storage, freezing at -20°C or below is advisable. Aqueous solutions should be prepared using purified water and potentially filtered to remove microbial contaminants.

Q3: Is this compound sensitive to light?

A3: While long-chain dicarboxylic acids are not considered highly photosensitive, it is good laboratory practice to store both solid samples and solutions in amber vials or otherwise protected from prolonged exposure to direct light to minimize the risk of photolytic degradation.

Q4: What are the primary degradation pathways for this compound?

A4: The primary degradation pathways for long-chain dicarboxylic acids like this compound are through oxidation and reactions at the carboxylic acid groups. Under harsh conditions, potential degradation can occur via:

  • Oxidative Degradation: Reaction with oxidizing agents can lead to chain cleavage or modification.

  • Extreme pH: Although generally stable, prolonged exposure to strong acids or bases at elevated temperatures can promote hydrolysis of any potential ester impurities or other reactions.

  • Thermal Stress: High temperatures can potentially lead to decarboxylation, although this typically requires significant energy.

  • Microbial Degradation: In non-sterile aqueous solutions, microorganisms can metabolize dicarboxylic acids through pathways such as β-oxidation.[1][2][3][4]

Troubleshooting Guides

Issue 1: Unexpected Peaks in Chromatogram

Symptoms:

  • You observe additional, unexpected peaks during HPLC or GC analysis of a this compound sample.

  • The peak for this compound is smaller than expected.

Possible Causes and Solutions:

CauseHow to DiagnoseRecommended Solution
Sample Degradation Analyze a freshly prepared sample from a reliable stock of this compound. If the extra peaks are absent or smaller in the fresh sample, degradation of the older sample is likely.Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products and their retention times. Ensure proper storage of samples (cool, dark, and well-sealed).
Contamination Inject a blank (solvent only). If the peaks are present, the contamination is from the solvent or system. If not, the contamination was introduced during sample preparation.Use high-purity solvents and meticulously clean all glassware. Filter samples before injection.
Incomplete Derivatization (GC-MS) If you see a broad, tailing peak for the parent acid in addition to the derivatized peak, the reaction may be incomplete.Ensure derivatization reagents (e.g., BSTFA, BF3-methanol) are fresh and not exposed to moisture. Optimize the reaction time and temperature.[5][6][7]
Issue 2: Poor Peak Shape (Tailing or Fronting)

Symptoms:

  • The chromatographic peak for this compound is asymmetrical.

Possible Causes and Solutions:

CauseHow to DiagnoseRecommended Solution
Secondary Interactions (HPLC) This is common for acidic compounds on silica-based C18 columns due to interaction with residual silanols.Lower the mobile phase pH to fully protonate the carboxylic acid groups (e.g., pH 2.5-3.0 with phosphoric or formic acid). Use a high-purity, end-capped column.
Column Overload Dilute the sample by a factor of 10 and re-inject. If the peak shape improves, you are likely overloading the column.Reduce the concentration of the sample or the injection volume.
Mismatched Sample Solvent (HPLC) If the sample is dissolved in a much stronger solvent than the mobile phase, peak distortion can occur.Ideally, dissolve the sample in the mobile phase. If not possible, use a solvent that is weaker than the mobile phase.

Quantitative Data Summary

Table 1: Solubility of this compound

This compound is characterized by its low solubility in water and higher solubility in organic solvents.

SolventSolubilityTemperature (°C)
WaterInsoluble[1]25
MethanolSlightly Soluble25
EthanolSlightly Soluble25
AcetoneSlightly Soluble25
Dimethylformamide (DMF)Soluble25
Table 2: Typical Conditions for Forced Degradation Studies

To understand the stability of this compound and to develop a stability-indicating analytical method, forced degradation studies are recommended. The goal is to achieve 5-20% degradation.

Stress ConditionReagent/ConditionTypical Duration
Acid Hydrolysis 0.1 M HCl24-72 hours at 60°C
Base Hydrolysis 0.1 M NaOH24-72 hours at 60°C
Oxidation 3% H₂O₂24 hours at room temperature
Thermal Degradation 105°C (solid state)48 hours
Photolytic Degradation UV light (254 nm) and visible lightAs per ICH Q1B guidelines

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC-UV Method

This protocol is a starting point for the analysis of this compound. Due to the lack of a strong chromophore, UV detection is performed at a low wavelength.

  • Instrumentation: HPLC with UV or PDA detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile (B52724) and 0.01 M Phosphate Buffer (pH adjusted to 2.8 with phosphoric acid) in a 60:40 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 200-210 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • Sample Preparation: Dissolve samples in the mobile phase to a final concentration of approximately 100 µg/mL. Filter through a 0.45 µm syringe filter before injection.

This method is based on protocols for similar acidic compounds and should be fully validated for its intended use.[10][11]

Protocol 2: GC-MS Analysis with Derivatization

For more sensitive and specific quantification, GC-MS is recommended. Derivatization is required to increase the volatility of the dicarboxylic acid.

  • Sample Extraction (from a biological matrix):

    • To 100 µL of sample (e.g., plasma), add 500 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex and centrifuge at 14,000 rpm for 15 minutes.

    • Transfer the supernatant to a clean tube.

    • Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate) after acidification.

    • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Derivatization (Silylation):

    • To the dried extract, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[5][6]

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • GC Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Injector Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • MS Ionization: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan (m/z 50-550) for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis start This compound Sample dissolve Dissolve in appropriate solvent start->dissolve filter Filter through 0.45µm filter dissolve->filter inject_hplc Inject into HPLC filter->inject_hplc For HPLC derivatize Derivatize (e.g., Silylation) filter->derivatize For GC-MS separate Separation on C18 column inject_hplc->separate detect_hplc UV Detection (205 nm) separate->detect_hplc end Results detect_hplc->end Data Analysis inject_gcms Inject into GC-MS derivatize->inject_gcms separate_gc Separation on DB-5ms column inject_gcms->separate_gc detect_ms Mass Spectrometry Detection separate_gc->detect_ms detect_ms->end Data Analysis

Caption: General experimental workflow for the analysis of this compound.

troubleshooting_flowchart decision decision action action issue issue start Unexpected Peak in Chromatogram q1 Is the peak present in a blank injection? start->q1 a1_yes Source is system or solvent contamination. q1->a1_yes Yes q2 Is the peak absent in a freshly prepared sample? q1->q2 No a2_yes Sample degradation is likely. Review storage conditions. q2->a2_yes Yes a2_no Contamination introduced during sample preparation. q2->a2_no No

Caption: Troubleshooting decision tree for unexpected chromatographic peaks.

degradation_pathways cluster_degradation Potential Degradation Products parent This compound oxidized Oxidative Cleavage Products (shorter-chain dicarboxylic acids) parent->oxidized Oxidizing Agents (e.g., H₂O₂) decarboxylated Decarboxylated Species (requires high thermal stress) parent->decarboxylated High Heat

Caption: Simplified potential chemical degradation pathways for this compound.

References

Technical Support Center: Column Chromatography Optimization for Separating Long-Chain Dicarboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the separation of long-chain dicarboxylic acids using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for separating long-chain dicarboxylic acids?

A1: The most common stationary phase for the separation of long-chain dicarboxylic acids is a C18 reversed-phase column.[1][2] This non-polar stationary phase allows for the separation of these molecules based on their hydrophobicity. The longer the carbon chain of the dicarboxylic acid, the more it will be retained on a C18 column. For more polar dicarboxylic acids, polar-embedded C18 columns can also be effective as they are compatible with highly aqueous mobile phases.[3]

Q2: How do I choose the right mobile phase for my separation?

A2: For reversed-phase chromatography of dicarboxylic acids, the mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727).[4] To ensure the dicarboxylic acids are in their protonated form and to achieve better peak shapes, an acid modifier is usually added to the mobile phase. Common choices include 0.1% formic acid, acetic acid, or phosphoric acid to maintain a pH between 2.5 and 3.0.[1][4] Acetonitrile is often preferred over methanol as it can provide better peak shapes for many compounds.[4]

Q3: My long-chain dicarboxylic acids are not UV-active. How can I detect them?

A3: Long-chain dicarboxylic acids lack strong chromophores, making UV detection challenging. There are two primary approaches to address this:

  • Refractive Index Detection (RID): This is a universal detection method that can be used for non-UV absorbing compounds. It is suitable for direct analysis, particularly at higher concentrations.[1]

  • Pre-column Derivatization: This technique involves reacting the dicarboxylic acids with a UV-active or fluorescent tag before HPLC analysis.[5][6] Common derivatizing agents include 2-nitrophenylhydrazine (B1229437) and dimethylaminophenacyl bromide (DmPABr), which enhance detection sensitivity.[7][8]

Q4: What is ion-pairing chromatography and is it useful for dicarboxylic acid separation?

A4: Ion-pairing chromatography is a technique used to separate charged analytes on a reversed-phase column. An ion-pairing reagent, which has an opposite charge to the analyte, is added to the mobile phase.[9] This forms a neutral ion-pair with the analyte, which can then be retained and separated by the non-polar stationary phase. This technique can be particularly useful for improving the retention and peak shape of dicarboxylic acids, especially at pH values where they are ionized.[7]

Troubleshooting Guides

This section addresses common problems encountered during the column chromatography of long-chain dicarboxylic acids.

Poor Peak Shape
Problem Potential Causes Solutions
Peak Tailing - Secondary interactions with the stationary phase (e.g., with residual silanols).- Mobile phase pH is too high, causing partial ionization of the dicarboxylic acids.- Column overload.- Use a column with low silanol (B1196071) activity or end-capping.- Lower the mobile phase pH by adding an acid modifier (e.g., 0.1% formic acid) to ensure the dicarboxylic acids are fully protonated.- Reduce the sample concentration or injection volume.
Peak Fronting - Sample solvent is stronger than the mobile phase.- Column collapse or void at the inlet.- Dissolve the sample in the mobile phase or a weaker solvent.- Replace the column if a void is suspected. Use a guard column to protect the analytical column.
Broad Peaks - Low flow rate.- High dead volume in the HPLC system.- Column contamination or aging.- Optimize the flow rate. A typical starting point is 1.0 mL/min for a 4.6 mm ID column.- Use shorter tubing with a smaller internal diameter between the injector, column, and detector.- Flush the column with a strong solvent. If the problem persists, replace the column.
Split Peaks - Clogged inlet frit.- Sample solvent incompatibility with the mobile phase.- Reverse flush the column to dislodge any particulates. Use an in-line filter to protect the column.- Ensure the sample is fully dissolved in a solvent compatible with the mobile phase.
Poor Resolution
Problem Potential Causes Solutions
Co-eluting Peaks - Inadequate separation power of the mobile phase.- Unsuitable stationary phase.- Optimize the mobile phase composition. For reversed-phase, try changing the organic modifier (e.g., from methanol to acetonitrile) or adjust the gradient profile.- Consider a different stationary phase. If using a C18 column, a C8 column might provide different selectivity.
No Retention - Mobile phase is too strong.- Incorrect column choice.- Decrease the percentage of the organic solvent in the mobile phase.- Ensure you are using a reversed-phase column (e.g., C18) for these non-polar analytes.

Data Presentation

The following tables provide examples of experimental conditions for the separation of long-chain dicarboxylic acids. Note that optimal conditions can vary depending on the specific analytes, column, and instrument used.

Table 1: HPLC-RID Conditions for Sebacic Acid (C10)

ParameterValue
Column C18 (25 cm x 4.6 mm, 5 µm)
Mobile Phase Methanol : 1% Acetic Acid in Water (50:50, v/v)
Flow Rate 1.0 mL/min
Detector Refractive Index (RI)
Internal Standard Adipic Acid
Linearity Range 100 - 900 mg/L

Data sourced from BenchChem Application Notes.[1]

Table 2: Elution Order of Dicarboxylic Acids (as Naphthacyl Esters)

Elution OrderDicarboxylic AcidCarbon Number
1Glutaric AcidC5
2Adipic AcidC6
3Pimelic AcidC7
4Suberic AcidC8
5Azelaic AcidC9
6Undecanedioic AcidC11

This table indicates the relative elution order and not specific retention times. The separation was performed on a reversed-phase column after derivatization.[10]

Experimental Protocols

Protocol 1: HPLC-RID Analysis of Sebacic Acid

This protocol is adapted from a method for the direct analysis of sebacic acid at relatively high concentrations.[1]

1. Materials and Reagents:

  • Sebacic acid standard

  • Adipic acid (internal standard)

  • HPLC-grade methanol

  • HPLC-grade water

  • Glacial acetic acid

  • C18 column (25 cm x 4.6 mm, 5 µm)

  • HPLC system with a Refractive Index Detector (RID)

2. Preparation of Solutions:

  • Mobile Phase: Prepare a 1% (v/v) acetic acid solution in water. Mix this solution with methanol in a 50:50 ratio. Degas the mobile phase before use.

  • Standard Stock Solution (1000 mg/L): Accurately weigh and dissolve an appropriate amount of sebacic acid in the mobile phase.

  • Internal Standard Stock Solution (1000 mg/L): Accurately weigh and dissolve an appropriate amount of adipic acid in the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by diluting the sebacic acid stock solution with the mobile phase to cover the desired concentration range (e.g., 100-900 mg/L). Add the internal standard to each calibration standard to a final concentration of 200 mg/L.

3. Sample Preparation:

  • Dissolve the sample containing sebacic acid in the mobile phase.

  • Add the internal standard to the sample solution to a final concentration of 200 mg/L.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. HPLC Analysis:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Set the flow rate to 1.0 mL/min.

  • Inject the calibration standards and the sample solution.

  • Record the peak areas for sebacic acid and the internal standard.

5. Quantification:

  • Construct a calibration curve by plotting the ratio of the peak area of sebacic acid to the peak area of the internal standard against the concentration of sebacic acid.

  • Determine the concentration of sebacic acid in the sample using the calibration curve.

Protocol 2: Pre-column Derivatization for UV Detection

This protocol provides a general workflow for derivatizing dicarboxylic acids to enhance their UV detection.

1. Derivatization Reagent Selection:

  • Choose a suitable derivatizing agent with a strong chromophore, such as 2-nitrophenylhydrazine or 2,4'-dibromoacetophenone.[6][7]

2. Derivatization Procedure:

  • Dissolve the dicarboxylic acid sample in an appropriate organic solvent (e.g., acetone).

  • Add a molar excess of the derivatizing reagent.

  • Add a catalyst (e.g., a crown ether) and a base (e.g., potassium carbonate) to facilitate the reaction.[6]

  • Heat the mixture at a controlled temperature for a specific duration.

  • After the reaction is complete, cool the mixture and, if necessary, quench the reaction by adding a small amount of acid.

3. HPLC Analysis:

  • Separate the derivatized dicarboxylic acids on a C18 column using a mobile phase of acetonitrile and water with an acidic modifier.

  • Detect the derivatives using a UV detector at the wavelength of maximum absorbance for the chosen derivatizing agent.

Mandatory Visualization

TroubleshootingWorkflow start Problem Observed (e.g., Poor Resolution, Bad Peak Shape) check_pressure Check System Pressure start->check_pressure pressure_ok Pressure Normal? check_pressure->pressure_ok high_pressure High Pressure: - Check for blockages (frit, tubing) - Flush column pressure_ok->high_pressure No low_pressure Low Pressure: - Check for leaks - Check pump function pressure_ok->low_pressure Fluctuating/Low check_peak_shape Analyze Peak Shape pressure_ok->check_peak_shape Yes peak_shape_ok Good Peak Shape? check_peak_shape->peak_shape_ok tailing Tailing Peak peak_shape_ok->tailing No (Tailing) fronting Fronting Peak peak_shape_ok->fronting No (Fronting) broad Broad Peak peak_shape_ok->broad No (Broad) check_resolution Analyze Resolution peak_shape_ok->check_resolution Yes solve_tailing Solutions for Tailing: - Decrease mobile phase pH - Reduce sample load - Use end-capped column tailing->solve_tailing solve_fronting Solutions for Fronting: - Match sample solvent to mobile phase - Replace column if voided fronting->solve_fronting solve_broad Solutions for Broad Peaks: - Increase flow rate - Minimize dead volume - Clean or replace column broad->solve_broad solve_tailing->check_resolution solve_fronting->check_resolution solve_broad->check_resolution resolution_ok Resolution Acceptable? check_resolution->resolution_ok poor_resolution Poor Resolution: - Co-eluting peaks - No retention resolution_ok->poor_resolution No end_good Analysis Optimized resolution_ok->end_good Yes solve_resolution Optimize Separation: - Adjust mobile phase strength (gradient) - Change organic modifier (ACN/MeOH) - Try a different stationary phase poor_resolution->solve_resolution end_bad Further Optimization Needed solve_resolution->end_bad

Caption: Troubleshooting workflow for column chromatography of dicarboxylic acids.

References

Minimizing product loss during recrystallization of dicarboxylic acids.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize product loss during the recrystallization of dicarboxylic acids.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of dicarboxylic acids, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Crystal Yield

Q1: I've followed the general recrystallization protocol, but my product yield is very low, or no crystals have formed. What are the likely causes and how can I improve my yield?

A1: Low crystal yield is a frequent issue that can often be resolved by systematically evaluating your procedure. The most common culprits are the use of excessive solvent and premature filtration.

Potential Causes and Solutions:

  • Excessive Solvent: The most common reason for low yield is using too much solvent, which keeps the dicarboxylic acid dissolved even at low temperatures.[1][2][3]

    • Solution: Concentrate the solution by carefully evaporating some of the solvent under reduced pressure or by gentle heating.[3][4] Once the volume is reduced, allow the solution to cool again.

  • Incomplete Precipitation: The cooling process may not have been sufficient to induce maximum crystallization.

    • Solution: Ensure the solution has been thoroughly cooled in an ice-water bath after initial cooling to room temperature.[5][6]

  • Supersaturation: The solution may be supersaturated, a state where the compound is dissolved beyond its normal saturation point and requires a trigger to crystallize.[1]

    • Solutions:

      • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches provide a nucleation site for crystal growth.[1][2]

      • Seeding: Introduce a "seed crystal," a tiny amount of the pure dicarboxylic acid, into the cooled solution. This provides a template for further crystallization.[2][7]

  • Incorrect Solvent Choice: The chosen solvent may be too effective at dissolving the dicarboxylic acid, even at low temperatures.[6]

    • Solution: Re-evaluate your solvent selection. A good recrystallization solvent should dissolve the dicarboxylic acid well at high temperatures but poorly at low temperatures.[4] Consider using a mixed solvent system to fine-tune the solubility.[4][8]

Issue 2: "Oiling Out" - Formation of a Liquid Instead of Crystals

Q2: My dicarboxylic acid is separating from the solution as an oil instead of solid crystals. Why is this happening and how can I prevent it?

A2: "Oiling out" occurs when the solute's melting point is lower than the temperature of the solution from which it is separating.[9] This can be due to the inherent properties of the compound or the presence of impurities that depress the melting point.[2][9] The resulting oil often traps impurities, hindering purification.[8][10]

Potential Causes and Solutions:

  • High Solute Concentration at High Temperature: If the solution is saturated at a temperature above the dicarboxylic acid's melting point, it will separate as a liquid upon cooling.

    • Solution: Re-heat the solution and add a small amount of additional solvent to decrease the saturation temperature.[2][3]

  • Rapid Cooling: Cooling the solution too quickly can lead to oiling out.[11]

    • Solution: Allow the solution to cool more slowly. Insulating the flask can help achieve a gradual temperature decrease, favoring crystal formation over oiling.[3][12]

  • Inappropriate Solvent: The solvent's boiling point may be too high relative to the solute's melting point.

    • Solution: Select a solvent with a lower boiling point. Alternatively, using a mixed-solvent system can help modulate the solubility and prevent oiling out.[9]

Issue 3: Impure Final Product

Q3: After recrystallization, my dicarboxylic acid is still impure. What could have gone wrong?

A3: While recrystallization is a powerful purification technique, several factors can lead to an impure final product.

Potential Causes and Solutions:

  • Rapid Crystal Growth: If crystals form too quickly, impurities can become trapped within the crystal lattice.[12]

    • Solution: Slow down the rate of crystallization by allowing the solution to cool gradually and undisturbed.[5][12] Avoid flash cooling in an ice bath until the solution has slowly reached room temperature and initial crystallization has occurred.[5]

  • Insufficient Washing: Residual mother liquor, which contains dissolved impurities, may remain on the crystal surfaces.

    • Solution: After filtration, wash the crystals with a small amount of ice-cold, fresh solvent.[1] It is crucial that the wash solvent is cold to minimize redissolving the purified crystals.[1]

  • "Oiling Out": As mentioned previously, if the dicarboxylic acid oils out, impurities can be trapped within the solidified oil.[8]

    • Solution: Address the oiling out issue using the steps outlined in the previous section. If oiling persists, an alternative purification method like chromatography may be necessary.[3]

Logical Troubleshooting Workflow

The following diagram illustrates a step-by-step process for troubleshooting common recrystallization issues.

G Troubleshooting Recrystallization of Dicarboxylic Acids cluster_start cluster_dissolution Dissolution Step cluster_cooling Cooling & Crystallization cluster_filtration Isolation cluster_troubleshooting Troubleshooting Paths start Start Recrystallization dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Cool Slowly to Room Temp, Then Ice Bath dissolve->cool oil_out Oiling Out? cool->oil_out crystals_form Crystals Form? filter Filter and Wash with Ice-Cold Solvent crystals_form->filter Yes induce_crystallization Induce Crystallization: Scratch or Seed crystals_form->induce_crystallization No oil_out->crystals_form No add_solvent Add More Solvent, Re-heat oil_out->add_solvent Yes end Dry Pure Crystals filter->end add_solvent->cool reduce_volume Reduce Solvent Volume, Re-cool reduce_volume->cool induce_crystallization->reduce_volume

A logical workflow for troubleshooting recrystallization.

Frequently Asked Questions (FAQs)

Q4: How do I select the best solvent for recrystallizing my dicarboxylic acid?

A4: The ideal solvent should exhibit high solubility for the dicarboxylic acid at its boiling point and low solubility at low temperatures.[6] A general rule of thumb is "like dissolves like"; polar dicarboxylic acids are more soluble in polar solvents.[13]

  • Polar Protic Solvents (e.g., Water, Ethanol): These can form hydrogen bonds with the carboxylic acid groups, making them good candidates. However, solubility in water decreases as the carbon chain length of the dicarboxylic acid increases.[13]

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These can also be effective solvents for purifying dicarboxylic acids.[14][15]

  • Solvent Mixtures (Solvent Pairs): If a single solvent is not ideal, a solvent pair can be used. This involves dissolving the acid in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy (the saturation point). Gentle heating should redissolve the solid, and upon slow cooling, crystals should form.[8]

Q5: How does the cooling rate affect my product yield and purity?

A5: The cooling rate is a critical parameter. Slower cooling generally results in the formation of larger, purer crystals.[12][16] Rapid cooling can lead to the formation of small crystals that may trap impurities and be difficult to filter, resulting in product loss.[12] A slow cooling process allows for the selective incorporation of the desired molecules into the growing crystal lattice, excluding impurities.[12]

Q6: Can additives be used to improve crystal yield and quality?

A6: Yes, in some cases, additives can be beneficial. For instance, the addition of surfactants can lead to the formation of larger crystals, while the addition of certain salts may increase the overall yield.[17] The use of both surfactants and salts has been reported to increase yield, purity, and crystal size.[17]

Data Presentation

Table 1: Common Solvents for Dicarboxylic Acid Recrystallization and Their Properties

SolventTypeBoiling Point (°C)Common Applications & Considerations
WaterPolar Protic100Good for short-chain dicarboxylic acids. Solubility decreases with increasing carbon chain length.[13]
EthanolPolar Protic78A versatile solvent for many dicarboxylic acids.[14]
AcetonePolar Aprotic56An effective solvent for purifying mixtures of lower dicarboxylic acids.[15]
Ethyl AcetatePolar Aprotic77Often used for recrystallization and can help prevent decomposition of some acids.[14][18]
Acetic AcidPolar Protic118Can be used, but its high boiling point may require subsequent washing with a more volatile solvent.[8]
MethanolPolar Protic65Good for polar dicarboxylic acids.[19]

Experimental Protocols

General Protocol for Recrystallization of a Dicarboxylic Acid

This protocol outlines a standard procedure for recrystallization. The specific solvent and volumes will need to be optimized for the particular dicarboxylic acid being purified.

  • Solvent Selection: Choose an appropriate solvent or solvent pair based on preliminary solubility tests (see Table 1 and FAQ Q4).

  • Dissolution:

    • Place the impure dicarboxylic acid in an Erlenmeyer flask.

    • Add a minimal amount of the selected solvent.

    • Heat the mixture to the solvent's boiling point while stirring or swirling.

    • Continue adding small portions of hot solvent until the dicarboxylic acid is completely dissolved. Avoid adding a large excess of solvent to maximize yield.[1]

  • Hot Filtration (if necessary): If insoluble impurities are present, they should be removed at this stage.

    • Keep the solution hot to prevent premature crystallization.

    • Filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization:

    • Cover the flask containing the hot filtrate with a watch glass to prevent solvent evaporation and contamination.

    • Allow the solution to cool slowly and undisturbed to room temperature.[5][6] Slow cooling is crucial for forming pure, large crystals.[12]

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 10-15 minutes to maximize crystal formation.[6]

  • Crystal Collection:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Ensure the filter paper is wetted with a small amount of the cold recrystallization solvent before pouring the crystal slurry.

  • Washing:

    • With the vacuum still applied, wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[1]

  • Drying:

    • Continue to draw air through the funnel to partially dry the crystals.

    • Transfer the crystals to a watch glass or drying dish and allow them to air dry completely. The drying process can be expedited by using a desiccator or a vacuum oven at a temperature well below the compound's melting point.

References

Improving peak resolution in gas chromatography for fatty acid methyl esters.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve peak resolution in the gas chromatography (GC) analysis of fatty acid methyl esters (FAMEs).

Troubleshooting Guides

This section addresses specific issues encountered during FAMEs analysis in a question-and-answer format.

Issue 1: Poor Peak Resolution or Co-elution of FAMEs

Q: My FAME peaks, especially cis/trans isomers, are co-eluting or not baseline-separated. How can I improve the resolution?

A: Poor resolution is a frequent challenge, particularly with complex mixtures containing geometric or positional isomers.[1] The solution typically involves optimizing the GC column and analytical conditions.

Potential Causes & Solutions:

  • Inappropriate GC Column: The column's stationary phase is the most critical factor for selectivity.[2][3]

    • Solution: For separating complex mixtures, especially those containing cis and trans isomers, use a highly polar cyanopropyl silicone column (e.g., HP-88, SP-2560, CP-Sil 88).[1][4] Polyethylene (B3416737) glycol (PEG) columns (e.g., DB-WAX) are suitable for general analysis but often fail to separate geometric isomers.[1] For very complex samples, a longer column (e.g., 100 m) provides higher efficiency and better resolution.[1][5]

  • Suboptimal Oven Temperature Program: The temperature ramp rate significantly affects separation.[6]

    • Solution: Employ a slower temperature ramp rate (e.g., 2-5°C/min) to increase the interaction between the FAMEs and the stationary phase, which enhances resolution.[5] For complex mixtures, starting at a lower initial oven temperature can also improve the separation of more volatile, early-eluting compounds.[1]

  • Incorrect Carrier Gas Flow Rate: The linear velocity of the carrier gas influences column efficiency.[7]

    • Solution: Operate the column at its optimal flow rate. Setting the flow rate too high can decrease resolution, while setting it too low can lead to broader peaks and longer run times.[8] Hydrogen is often preferred over helium as it provides faster analysis without a significant loss of resolution.[5]

Issue 2: Peak Tailing

Q: My FAME peaks are showing significant tailing. What could be the cause, and how do I fix it?

A: Peak tailing, where the back of the peak is drawn out, can compromise both resolution and accurate quantification.[9] It is often caused by active sites in the system or issues with sample preparation.

Potential Causes & Solutions:

  • Active Sites in the GC System: Free fatty acids that were not completely derivatized are polar and can interact with active sites in the injector liner, column, or detector, causing tailing.[7][9]

    • Solution: Ensure the derivatization process is complete.[7] Regularly clean or replace the inlet liner and use a column designed for inertness. If contamination is suspected at the front of the column, trimming the first few centimeters can help.[5]

  • Column Contamination: Accumulation of non-volatile residues from the sample matrix at the column inlet can lead to peak distortion.[9]

    • Solution: Implement a sample cleanup procedure before injection. If the column is contaminated, bake it out at a high temperature (within its specified limits).[5]

  • Improper Column Installation: A poorly cut or installed column can create dead volumes, leading to peak tailing.[10]

    • Solution: Ensure the column is cut cleanly at a 90° angle and installed at the correct height in the inlet, following the instrument manufacturer's instructions.[10]

Issue 3: Peak Fronting

Q: My chromatogram shows peak fronting. What is the reason for this?

A: Peak fronting, the inverse of tailing, is most commonly caused by column overload.[7]

Potential Causes & Solutions:

  • Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase.[7][11]

    • Solution: Dilute the sample or reduce the injection volume. A general guideline is to inject less than 100 ng per FAME component on the column.[7][12]

  • Solvent Mismatch: Using a sample solvent that is not compatible with the stationary phase can cause peak shape distortion.[7]

    • Solution: Dissolve FAMEs in a nonpolar solvent like hexane (B92381) or heptane, which is compatible with most polar GC columns used for this analysis.[7]

Data Presentation: Optimizing GC Parameters

The following table summarizes the general effects of key GC parameters on peak resolution for FAME analysis.

ParameterChangeEffect on ResolutionEffect on Analysis TimeConsiderations
Column Length IncreaseIncreasesIncreasesLonger columns (60-100m) are better for complex isomer separations.[5]
Column Internal Diameter (ID) DecreaseIncreasesNo major changeNarrow-bore columns (e.g., 0.25 mm) offer higher efficiency.[3]
Stationary Phase Film Thickness DecreaseIncreases (for late eluters)DecreasesThinner films are better for high-boiling point FAMEs.
Carrier Gas Flow Rate OptimizeIncreases at optimal velocityDecreases with higher flowOperate at the optimal linear velocity for the carrier gas (e.g., H₂: ~40 cm/s).[7]
Oven Temperature Program Slower Ramp RateIncreasesIncreasesA slow ramp (e.g., 2-5°C/min) is crucial for resolving closely eluting isomers.[5][6]

Experimental Protocols

Protocol 1: General Method for FAMEs Sample Preparation (Acid-Catalyzed Transesterification)

This protocol describes a common method for converting fatty acids and glycerolipids into FAMEs for GC analysis using Boron Trifluoride (BF₃) in methanol.

Materials:

  • Sample containing lipids (1-25 mg)

  • Boron trifluoride-methanol solution (12-14% w/w)

  • Hexane (GC grade)

  • Deionized Water

  • Anhydrous Sodium Sulfate

  • Screw-cap reaction vessel (5-10 mL)

Procedure:

  • Sample Preparation: Weigh 1-25 mg of the lipid sample into a micro-reaction vessel. If the sample is in an aqueous solvent, evaporate it to dryness first.

  • Reaction: Add 2 mL of BF₃-methanol reagent to the vessel.

  • Incubation: Tightly cap the vessel and heat at 60°C for 5-10 minutes.

  • Extraction: Cool the vessel to room temperature. Add 1 mL of deionized water and 1 mL of hexane.

  • Phase Separation: Shake the vessel vigorously to ensure the FAMEs are extracted into the non-polar hexane layer. Allow the layers to separate.

  • Collection & Drying: Carefully transfer the upper hexane layer to a clean vial. Dry the extract by passing it through a small amount of anhydrous sodium sulfate.

  • Analysis: The resulting hexane solution containing the FAMEs is now ready for injection into the GC.

Protocol 2: Typical GC System Parameters for FAME Analysis

This protocol outlines a standard starting point for setting up a GC-FID system for the analysis of complex FAME mixtures.

ParameterTypical Setting
GC System Gas Chromatograph with Flame Ionization Detector (FID)
Column Highly polar cyanopropyl column (e.g., HP-88, SP-2560), 100 m x 0.25 mm ID, 0.20 µm film thickness.[4]
Carrier Gas Hydrogen or Helium at a constant flow of ~1.2 mL/min.[7]
Injector Split/Splitless Inlet
Injector Temperature 250 °C[5]
Injection Volume 1 µL
Split Ratio 50:1 to 100:1 (adjust based on sample concentration)
Oven Program Initial: 100°C, hold for 2 min; Ramp 1: 10°C/min to 175°C; Ramp 2: 5°C/min to 220°C, hold for 15 min.[7]
Detector FID
Detector Temperature 280 °C - 300 °C[5]
Detector Gases H₂: 40 mL/min; Air: 450 mL/min; Makeup (He or N₂): 30 mL/min.[13]

Mandatory Visualization

G cluster_0 Troubleshooting Workflow: Poor Peak Resolution cluster_1 Check GC Column cluster_2 Optimize Method Parameters cluster_3 Verify System Integrity Start Observe Poor Peak Resolution (Co-elution) ColumnType Is column a highly polar cyanopropyl phase (e.g., HP-88, SP-2560)? Start->ColumnType Initial Check ColumnLength Is column length sufficient (e.g., 100m for complex isomers)? ColumnType->ColumnLength Yes Sol_Column Action: Switch to appropriate high-polarity, long column. ColumnType->Sol_Column No ColumnLength->Sol_Column No TempProg Is temperature ramp rate slow (e.g., 2-5°C/min)? ColumnLength->TempProg Yes End Resolution Improved Sol_Column->End Sol_Temp Action: Decrease ramp rate. Consider lower initial temperature. TempProg->Sol_Temp No FlowRate Is carrier gas flow rate at its optimal velocity? TempProg->FlowRate Yes Sol_Temp->End Sol_Flow Action: Adjust flow rate to optimum (Van Deemter plot). Consider using H₂. FlowRate->Sol_Flow No PeakShape Are peaks tailing? FlowRate->PeakShape Yes Sol_Flow->End Sol_Tailing Action: Check for active sites. Replace liner, ensure complete derivatization. PeakShape->Sol_Tailing Yes PeakShape->End No Sol_Tailing->End

Caption: Troubleshooting workflow for poor FAME peak resolution in GC.

Frequently Asked Questions (FAQs)

Q1: What is the best type of GC column for FAMEs analysis? A: The choice depends on the specific analytical goal. For separating complex mixtures that include cis and trans isomers, a highly polar stationary phase, such as a biscyanopropyl polysiloxane (e.g., SP-2560, HP-88), is considered the gold standard due to its exceptional selectivity.[1][5] For general-purpose FAME analysis where isomer separation is not critical, a polyethylene glycol (PEG) wax-type column can be sufficient.[1][14]

Q2: Why is derivatization of fatty acids to FAMEs necessary for GC analysis? A: Free fatty acids have high polarity and low volatility because of their carboxyl group, which can lead to poor peak shapes (tailing), adsorption onto the column, and inaccurate results.[15][16] Converting them into FAMEs increases their volatility and reduces polarity, making them much more suitable for GC analysis and enabling better separation.[16]

Q3: How does the choice of carrier gas affect FAMEs resolution? A: The carrier gas affects both analysis speed and efficiency. Hydrogen is often the preferred carrier gas because it provides the best efficiency at higher linear velocities, allowing for faster analysis times without a significant loss of resolution compared to helium.[5][17] Nitrogen provides the best theoretical efficiency but at much lower flow rates, resulting in very long analysis times.

Q4: Can I inject free fatty acids without derivatization? A: While possible on specialized columns designed for free fatty acid analysis, it is generally not recommended. Direct injection of free fatty acids often results in severe peak tailing and potential loss of analyte due to adsorption to active sites in the GC system.[9][16] Derivatization to FAMEs provides much more robust and reproducible results.

Q5: What causes ghost peaks in my FAMEs chromatogram? A: Ghost peaks can arise from several sources. Common causes include carryover from a previous, more concentrated sample, contamination in the syringe or inlet liner, septum bleed, or impurities in the carrier gas or solvents.[7][16] To troubleshoot, run a solvent blank to check for carryover, replace the septum and liner, and ensure high-purity gases and reagents are used.[16]

References

Selecting the Optimal Internal Standard for Pentadecanedioic Acid Quantification: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of pentadecanedioic acid, the selection of an appropriate internal standard (IS) is a critical step to ensure data accuracy and reliability. This technical support center provides comprehensive guidance, troubleshooting advice, and detailed protocols to navigate the selection and validation process effectively.

Frequently Asked Questions (FAQs)

Q1: Why is an internal standard essential for the accurate quantification of this compound?

An internal standard is crucial in quantitative analysis techniques like liquid chromatography-mass spectrometry (LC-MS) to correct for variations that can occur during sample preparation, injection, and analysis.[1] These variations can arise from inconsistent sample handling, matrix effects (where other components in the sample interfere with the analyte's signal), and fluctuations in instrument performance. By adding a known amount of an internal standard to every sample, calibrator, and quality control sample, the ratio of the analyte's signal to the internal standard's signal is used for quantification. This ratiometric approach significantly improves the precision and accuracy of the results.

Q2: What are the ideal characteristics of an internal standard for this compound analysis?

The ideal internal standard should mimic the chemical and physical properties of this compound as closely as possible. Key characteristics include:

  • Structural Similarity: The IS should have a similar chemical structure to this compound to ensure comparable behavior during sample extraction and chromatographic separation.

  • Co-elution: Ideally, the IS should elute close to this compound without causing chromatographic interference.

  • Similar Ionization Efficiency: The IS and the analyte should have comparable ionization responses in the mass spectrometer to effectively compensate for matrix effects.

  • Distinct Mass-to-Charge Ratio (m/z): The IS must have a different m/z from this compound to be distinguished by the mass spectrometer.

  • Purity and Stability: The IS should be of high purity and stable throughout the entire analytical process.

  • Non-endogenous: The IS should not be naturally present in the samples being analyzed.

Q3: What are the primary types of internal standards to consider for this compound?

There are two main types of internal standards:

  • Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard" in quantitative mass spectrometry. A SIL-IS is a synthetic version of the analyte where one or more atoms are replaced with a heavy stable isotope (e.g., Deuterium (²H or D), Carbon-13 (¹³C)). SIL internal standards have nearly identical chemical and physical properties to the analyte, leading to the most accurate correction for experimental variability.

  • Structural Analogs: These are compounds that have a similar chemical structure to the analyte but are not isotopically labeled. They are a viable alternative when a SIL-IS is not available. For this compound, suitable structural analogs could include other long-chain dicarboxylic acids or their derivatives.

Q4: Is a stable isotope-labeled this compound commercially available?

As of the latest search, a commercially available stable isotope-labeled version of this compound (e.g., this compound-d₄, ¹³C-pentadecanedioic acid) was not readily identified from major suppliers. However, several companies offer custom synthesis of stable isotope-labeled compounds.[2][3][4][5]

Recommended Internal Standards for this compound

Given the current commercial availability, the following internal standards are recommended for consideration. The choice will depend on the specific requirements of the assay, budget, and accessibility.

Internal Standard CandidateTypeRationale for UsePotential Issues
Custom Synthesized this compound-d₄ or ¹³C₁₅ Stable Isotope-Labeled (SIL)Gold Standard: Near-identical chemical and physical properties to the analyte, providing the most accurate compensation for matrix effects and other analytical variabilities.Higher cost and longer lead times due to custom synthesis.[2][3][4][5]
Diethyl Pentadecanedioate Structural Analog (Ester)Structurally very similar to the analyte, likely to exhibit comparable behavior during extraction and chromatography. Distinct m/z value.Differences in ionization efficiency compared to the free diacid. Potential for hydrolysis back to the diacid if not handled properly.
Heptanedioic Acid (Pimelic Acid) Structural Analog (Dicarboxylic Acid)A shorter-chain dicarboxylic acid that may share similar functional group reactivity. Commercially available and relatively inexpensive.Differences in chain length will lead to different chromatographic retention times and potentially different extraction recoveries and ionization efficiencies.
Pentadecanoic Acid-d₂ or -d₃ Stable Isotope-Labeled (Similar Compound)Commercially available deuterated fatty acid.[6] Shares the same carbon chain length.The presence of only one carboxylic acid group will significantly alter its polarity, chromatographic behavior, and ionization characteristics compared to the dicarboxylic this compound.

Experimental Protocol: Selection and Validation of the Best Internal Standard

This protocol outlines a systematic approach to selecting and validating the most suitable internal standard for your this compound quantification assay.

Objective: To identify and validate an internal standard that provides the most accurate and precise quantification of this compound in the desired matrix.

Materials:

  • This compound analytical standard

  • Selected internal standard candidates (e.g., Diethyl Pentadecanedioate, Heptanedioic Acid)

  • Blank biological matrix (the same type as your study samples)

  • All necessary solvents and reagents for sample preparation and LC-MS analysis

Methodology:

Step 1: Initial Screening and Chromatographic Evaluation

  • Prepare individual standard solutions of this compound and each internal standard candidate in a suitable solvent.

  • Inject each solution separately into the LC-MS system to determine their retention times and mass spectrometric properties (precursor and product ions for MRM analysis).

  • Prepare a mixed solution containing this compound and all IS candidates and inject it to assess chromatographic resolution. Ensure that the peaks for the analyte and each IS are well-separated or do not interfere with each other.

Step 2: Evaluation of Matrix Effects

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike this compound and the IS candidate into the initial mobile phase or a suitable solvent.

    • Set B (Post-extraction Spike): Extract the blank biological matrix and then spike the extract with this compound and the IS candidate at the same concentration as Set A.

    • Set C (Pre-extraction Spike): Spike the blank biological matrix with this compound and the IS candidate before performing the extraction procedure.

  • Analyze all three sets of samples by LC-MS.

  • Calculate the Matrix Factor (MF) for the analyte and the IS:

    • MF = (Peak Area in Set B) / (Peak Area in Set A)

  • Calculate the IS-normalized Matrix Factor:

    • IS-normalized MF = (MF of analyte) / (MF of IS)

  • An IS-normalized MF close to 1.0 indicates that the internal standard effectively compensates for matrix effects.

Step 3: Assessment of Extraction Recovery

  • Using the data from Step 2, calculate the extraction recovery for both the analyte and the IS candidate:

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

  • A suitable internal standard should have a consistent and similar extraction recovery to this compound.

Step 4: Linearity and Precision Evaluation

  • Prepare a series of calibration standards by spiking known concentrations of this compound into the blank biological matrix.

  • Add a constant concentration of the most promising IS candidate to each calibration standard.

  • Analyze the calibration standards and construct a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of the analyte.

  • The calibration curve should have a linear regression (R²) value > 0.99.

  • Prepare quality control (QC) samples at low, medium, and high concentrations and analyze them in replicate to assess intra- and inter-day precision and accuracy. The precision (%CV) should be within ±15%, and the accuracy (% bias) should be within ±15% of the nominal value.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
High Variability in Internal Standard Peak Area - Inconsistent addition of the IS to samples.- Degradation of the IS in the sample matrix or during storage.- Matrix effects suppressing or enhancing the IS signal inconsistently.- Use a calibrated pipette for adding the IS and ensure thorough mixing.- Prepare fresh IS stock solutions regularly and assess stability.- Re-evaluate the sample cleanup procedure to minimize matrix effects. Consider a different IS that is less susceptible to matrix effects.
Poor Linearity of the Calibration Curve (R² < 0.99) - Inappropriate concentration range for the calibration standards.- Cross-talk between the analyte and IS mass transitions.- Incorrect concentration of the IS (too high or too low).- Detector saturation at high concentrations.- Prepare a new set of calibration standards with a more appropriate concentration range.- Check for isotopic overlap or fragment interference between the analyte and IS. Select different MRM transitions if necessary.- Optimize the IS concentration to be in the mid-range of the calibration curve.- Dilute samples with high analyte concentrations.
Inaccurate Quantification of Quality Control Samples - The chosen internal standard does not adequately compensate for variations in the analytical process.- The IS has a different extraction recovery than the analyte.- The IS is affected differently by matrix effects than the analyte.- Re-evaluate the internal standard based on the experimental protocol above.- Consider a structural analog that is more closely related to this compound.- If feasible, consider custom synthesis of a stable isotope-labeled this compound.

Workflow for Internal Standard Selection

G cluster_selection Internal Standard Selection Workflow A Define Analytical Requirements (Matrix, Concentration Range) B Identify Potential IS Candidates (SIL-IS, Structural Analogs) A->B C Initial Screening: Chromatographic Resolution B->C D Evaluate Matrix Effects (Post- & Pre-extraction Spike) C->D Proceed if no interference E Assess Extraction Recovery D->E F Validate Performance: Linearity, Precision, Accuracy E->F Proceed if recovery is consistent G Select Best Performing Internal Standard F->G Proceed if validation criteria are met

Workflow for selecting the best internal standard.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Pentadecanedioic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary analytical techniques for the quantification of pentadecanedioic acid: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The accurate determination of this compound, a dicarboxylic acid, is crucial in various research fields, including metabolic studies and biomarker discovery. The selection of an appropriate analytical method is critical for ensuring data accuracy, reliability, and reproducibility.

Method Comparison: GC-MS vs. LC-MS/MS

Both GC-MS and LC-MS/MS are powerful techniques for the analysis of organic acids. The choice between them often depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the sample matrix.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique. However, as dicarboxylic acids like this compound are generally non-volatile, a derivatization step is necessary to increase their volatility and thermal stability, making them suitable for GC analysis.[1] This process can also improve chromatographic peak shape and sensitivity.[1]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a versatile technique suitable for a broad range of compounds, including non-volatile and thermally labile ones.[2] For dicarboxylic acids, LC-MS/MS can offer high throughput and sensitivity without the need for derivatization, although derivatization can be used to enhance detection.[2][3]

The following diagram illustrates the general workflow for the validation of an analytical method, which is a critical process to ensure reliable and reproducible data.

cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis MD1 Define Analytical Requirements MD2 Select Appropriate Technology (e.g., GC-MS, LC-MS/MS) MD1->MD2 MD3 Optimize Method Parameters (e.g., column, mobile phase, temperature) MD2->MD3 V1 Specificity / Selectivity MD3->V1 V2 Linearity & Range V1->V2 V3 Accuracy & Precision V2->V3 V4 LOD & LOQ V3->V4 V5 Robustness V4->V5 V6 System Suitability V5->V6 SA1 Sample Preparation (Extraction, Derivatization) V6->SA1 SA2 Instrumental Analysis SA1->SA2 SA3 Data Processing & Quantification SA2->SA3

Workflow for the validation of an analytical method.
Data Presentation: A Comparative Analysis

The selection of an appropriate analytical method is contingent on its performance characteristics. The following table summarizes key validation parameters for the analysis of dicarboxylic acids using GC-MS and LC-MS/MS. The data is leveraged from studies on closely related dicarboxylic acids to provide a representative comparison.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Description
Principle Separates volatile compounds in a gaseous mobile phase.[2]Separates compounds in a liquid mobile phase.[2]The fundamental mechanism of separation for each technique.
Derivatization Necessary for non-volatile analytes like dicarboxylic acids to increase volatility.[2]Often not required, but can be used to enhance sensitivity.[3]A chemical modification step to make the analyte suitable for analysis.
Linear Range 0.5 - 100 µg/mLTypically in the ng/mL to µg/mL rangeThe concentration range where the instrument response is proportional to the analyte concentration.[4]
Correlation Coefficient (r²) > 0.995> 0.99A measure of the linearity of the calibration curve.[4]
Limit of Detection (LOD) 0.1 µg/mLCan reach fg levels with derivatization.[3]The lowest concentration of analyte that can be reliably detected.[4]
Limit of Quantification (LOQ) 0.5 µg/mL0.1 µmol/L for underivatized dicarboxylic acids.[5]The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy.[4]
Precision (%RSD) < 15%≤ 7.5%The relative standard deviation of replicate measurements, indicating reproducibility.[4][5]
Accuracy (% Recovery) 85 - 115%Varies depending on the method and matrixThe closeness of the measured value to the true value.[4]
Internal Standard Heptadecanedioic Acid or stable isotope-labeled standards (e.g., Pentadecanoic acid-d2).[4][6]Deuterated internal standards (e.g., d3-Pentadecanoic Acid).[7]A compound added to samples to correct for analytical variability.

Experimental Protocols

Below are representative methodologies for the quantification of dicarboxylic acids, adaptable for this compound, using GC-MS and LC-MS/MS.

I. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol involves lipid extraction, derivatization to form volatile esters, and subsequent analysis by GC-MS.

A. Sample Preparation and Extraction

  • Internal Standard Spiking: To a 100 µL aliquot of the biological sample (e.g., plasma, serum), add a known amount of a suitable internal standard, such as a stable isotope-labeled this compound or another odd-chain dicarboxylic acid.

  • Lipid Extraction: Perform a liquid-liquid extraction using a mixture of chloroform (B151607) and methanol (B129727) (2:1, v/v) to isolate the total lipid fraction.[6]

  • Phase Separation: After vortexing and centrifugation, carefully collect the lower organic phase containing the lipids.[6]

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.[8]

B. Derivatization

As dicarboxylic acids are non-volatile, a derivatization step is essential.[1] A common method is esterification to form methyl or butyl esters.

  • Esterification: To the dried lipid extract, add a derivatizing agent such as 14% Boron Trifluoride (BF3) in methanol or butanolic HCl.[1][5]

  • Incubation: Cap the vial and heat at 60-100°C for 30-60 minutes.[1]

  • Extraction of Derivatives: After cooling, add water and an organic solvent like hexane. Vortex and centrifuge to separate the layers.[1]

  • Collection: Carefully transfer the upper organic layer, containing the derivatized analytes, to a clean vial for GC-MS analysis.[1][8]

C. GC-MS Analysis

  • Injection: Inject an aliquot of the final extract into the GC-MS system.

  • Chromatographic Separation: Use a suitable capillary column (e.g., HP-5MS) with a temperature gradient to separate the analytes.[9]

  • Mass Spectrometry Detection: Operate the mass spectrometer in either full scan or Selected Ion Monitoring (SIM) mode for quantification.[1] For targeted quantification, SIM mode is recommended for higher sensitivity.[1]

The following diagram illustrates the experimental workflow for GC-MS analysis.

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis SP1 Sample Aliquoting & Internal Standard Spiking SP2 Liquid-Liquid Extraction (e.g., Chloroform/Methanol) SP1->SP2 SP3 Phase Separation & Collection of Organic Layer SP2->SP3 SP4 Solvent Evaporation SP3->SP4 D1 Addition of Esterification Reagent (e.g., BF3-Methanol) SP4->D1 D2 Incubation with Heating D1->D2 D3 Extraction of Derivatized Analytes D2->D3 A1 Injection into GC-MS D3->A1 A2 Chromatographic Separation A1->A2 A3 Mass Spectrometric Detection (Scan or SIM) A2->A3 A4 Data Analysis & Quantification A3->A4

Experimental workflow for GC-MS analysis of this compound.
II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol typically involves a simpler sample preparation process compared to GC-MS.

A. Sample Preparation

  • Internal Standard Spiking: Add a known amount of a deuterated internal standard (e.g., d3-Pentadecanoic Acid) to each plasma sample, calibration standard, and quality control (QC) sample.[7]

  • Protein Precipitation: Add an ice-cold organic solvent such as acetonitrile (B52724) (containing 1% formic acid) to precipitate proteins.[7][10]

  • Centrifugation: Vortex the samples and then centrifuge at high speed (e.g., 10,000 x g) to pellet the precipitated proteins.[10]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean vial or 96-well plate for LC-MS/MS analysis.[7][10]

B. LC-MS/MS Analysis

  • Chromatographic Separation: Use a C8 or C18 reversed-phase column with a gradient elution of a mobile phase, which could consist of water and methanol with an ion-pairing agent like tributylamine (B1682462) or additives such as formic acid or ammonium (B1175870) formate.[10][11]

  • Mass Spectrometry Detection: Employ a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, typically in negative ion mode for acidic compounds.[12] Use Multiple Reaction Monitoring (MRM) for quantification to enhance specificity and sensitivity.

The logical relationship for quantitative analysis using an internal standard is depicted below.

cluster_input Inputs cluster_processing Processing cluster_output Output Analyte Analyte Response (Peak Area) Ratio Calculate Response Ratio (Analyte Area / IS Area) Analyte->Ratio IS Internal Standard Response (Peak Area) IS->Ratio CalCurve Calibration Curve (Response Ratio vs. Concentration) Ratio->CalCurve Interpolate Concentration Analyte Concentration in Unknown Sample CalCurve->Concentration

Logic of internal standard quantification.
Conclusion

Both GC-MS and LC-MS/MS are suitable techniques for the quantitative analysis of this compound. GC-MS, despite requiring a derivatization step, provides excellent sensitivity and selectivity.[13] On the other hand, LC-MS/MS offers higher throughput and can often be performed without derivatization, making it advantageous for analyzing a broader range of metabolites.[2] The choice of method should be guided by the specific analytical requirements, including the expected concentration range of the analyte, the complexity of the sample matrix, and the available instrumentation.

References

Establishing Limits of Detection and Quantification for Pentadecanedioic Acid Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise measurement of endogenous molecules like pentadecanedioic acid is critical for advancing metabolic research and therapeutic innovation. The ability to reliably detect and quantify this long-chain dicarboxylic acid at low concentrations is fundamental to understanding its physiological roles and potential as a biomarker. This guide provides an objective comparison of analytical methodologies for determining the limit of detection (LOD) and limit of quantification (LOQ) for this compound assays, supported by experimental data and detailed protocols.

The limit of detection (LOD) represents the lowest concentration of an analyte that can be reliably distinguished from background noise, while the limit of quantification (LOQ) is the lowest concentration at which the analyte can be measured with acceptable precision and accuracy.[1][2] Establishing these parameters is a critical component of analytical method validation, ensuring data integrity and reproducibility.

Comparative Analysis of Analytical Platforms

The two primary analytical platforms for the quantification of this compound in biological matrices are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each technique offers distinct advantages and limitations in terms of sensitivity, specificity, and sample throughput.

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (R²) >0.99>0.999
Accuracy (% Recovery) Typically >90%85% - 115%
Precision (%RSD) ≤ 15%< 15%
Limit of Detection (LOD) ng/mL to pg/mL rangepg/mL to fg/mL range[3]
Limit of Quantification (LOQ) Low ng/mL rangeLow pg/mL to fg/mL range[3]
Sample Derivatization Mandatory (e.g., esterification, silylation)Not typically required
Throughput Lower, due to derivatization and longer run timesHigher, amenable to automation
Compound Suitability Volatile and thermally stable compoundsWide range, including non-volatile and thermally labile compounds

Note: The LOD and LOQ values are estimates based on performance for other dicarboxylic acids and may vary for this compound depending on the specific matrix, instrumentation, and method optimization.

Methodological Approaches to LOD and LOQ Determination

Several methods are recognized for determining LOD and LOQ, with the most common being the signal-to-noise ratio and the calibration curve method, as outlined by the International Council for Harmonisation (ICH) guidelines.

  • Signal-to-Noise (S/N) Ratio: This approach involves comparing the signal from a sample with a known low concentration of the analyte to the background noise. A signal-to-noise ratio of 3:1 is generally accepted for establishing the LOD, while a 10:1 ratio is used for the LOQ.[1]

  • Calibration Curve Method: This method relies on the standard deviation of the response and the slope of the calibration curve. The LOD and LOQ are calculated using the following formulas:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S) Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

Below is a diagram illustrating the relationship between the Limit of Blank (LOB), LOD, and LOQ.

cluster_0 Concentration cluster_1 Qualitative -> Quantitative LOB LOB LOD LOD LOQ LOQ Blank Analyte Not Detected Detection Analyte Detected Quantification Analyte Quantified

Relationship between LOB, LOD, and LOQ.

Experimental Protocols

The following sections detail generalized experimental workflows for the quantification of this compound in a biological matrix such as plasma, using GC-MS and LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Workflow

GC-MS analysis of dicarboxylic acids necessitates a derivatization step to increase their volatility and thermal stability.

start Plasma Sample extraction Liquid-Liquid Extraction (e.g., with ethyl acetate) start->extraction derivatization Derivatization (e.g., Esterification) extraction->derivatization gcms GC-MS Analysis derivatization->gcms data Data Acquisition & Processing gcms->data end LOD/LOQ Determination data->end

GC-MS workflow for this compound.

1. Sample Preparation and Extraction:

  • To 100 µL of plasma, add a known amount of an appropriate internal standard (e.g., a stable isotope-labeled this compound).

  • Perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate (B1210297) under acidic conditions to isolate the dicarboxylic acids.[3]

  • Evaporate the organic layer to dryness under a stream of nitrogen.

2. Derivatization:

  • To the dried extract, add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a solution of BF3 in butanol to form trimethylsilyl (B98337) or butyl esters, respectively.[3]

  • Incubate the mixture at an elevated temperature (e.g., 60-80°C) to ensure complete derivatization.

3. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar or medium-polarity capillary column is typically used.

    • Oven Temperature Program: A temperature gradient is employed to separate the derivatized analytes.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) is common.

    • Acquisition Mode: Selected Ion Monitoring (SIM) is used to enhance sensitivity and specificity by monitoring characteristic ions of the derivatized this compound and the internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Workflow

LC-MS/MS generally offers higher sensitivity and does not require derivatization, leading to a more streamlined workflow.

start Plasma Sample precipitation Protein Precipitation (e.g., with acetonitrile) start->precipitation spe Solid-Phase Extraction (SPE) (Optional for cleanup) precipitation->spe lcms LC-MS/MS Analysis spe->lcms data Data Acquisition & Processing lcms->data end LOD/LOQ Determination data->end

LC-MS/MS workflow for this compound.

1. Sample Preparation:

  • To 100 µL of plasma, add a known amount of a stable isotope-labeled internal standard.

  • Precipitate proteins by adding a threefold to fourfold excess of a cold organic solvent such as acetonitrile (B52724).

  • Vortex and centrifuge the sample to pellet the precipitated proteins.

  • The resulting supernatant can be directly analyzed or further purified.

2. Solid-Phase Extraction (Optional):

  • For cleaner samples and to concentrate the analyte, the supernatant can be passed through a solid-phase extraction (SPE) cartridge.

3. LC-MS/MS Analysis:

  • Liquid Chromatograph (LC) Conditions:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of an acid like formic acid to improve ionization.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), usually in negative ion mode for carboxylic acids.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity, monitoring a specific precursor-to-product ion transition for both the endogenous this compound and its labeled internal standard.

References

Cross-Validation of HPLC and GC-MS for Dicarboxylic Acid Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of dicarboxylic acids is paramount. This guide provides an objective comparison of two powerhouse analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of dicarboxylic acids. We delve into the experimental protocols and present a synthesis of performance data to support informed method selection.

The choice between HPLC and GC-MS for dicarboxylic acid analysis hinges on a variety of factors including the specific analytes, the sample matrix, and the desired performance characteristics such as sensitivity and throughput. While both techniques are robust, they operate on fundamentally different principles. A key distinction is the requirement of derivatization for GC-MS to analyze these non-volatile polar compounds, a step that is often optional for HPLC.[1]

Method Comparison at a Glance

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Volatility Not requiredRequired (derivatization is mandatory)[1][2]
Derivatization Optional, can be used to enhance detection[1]Mandatory for dicarboxylic acids[2][3][4]
Sample Throughput Generally higherCan be lower due to more complex sample preparation[1][5]
Sensitivity Good, can be enhanced with specific detectors (e.g., MS)Very high, especially with selected ion monitoring (SIM)[6][7][8]
Selectivity GoodExcellent, due to mass analysis[1]
Instrumentation Cost Moderate to highHigh[1][5]
Ease of Use Relatively straightforwardMore complex[1][9][10]
Data Confidence HighVery high, with mass spectral data for compound identification[1]

Quantitative Performance Data

The following table summarizes typical performance characteristics for the analysis of dicarboxylic acids using HPLC and GC-MS. These values are compiled from various studies and are intended to be representative. Actual performance will depend on the specific instrument, method, and sample matrix.

ParameterHPLCGC-MS
Limit of Detection (LOD) 5 ng (for triglycerides of dicarboxylic acids)[11]≤ 2 ng/m³ (for C3-C9 dicarboxylic acids in aerosols)[6], 1-4 pg (with SIM)[7]
Limit of Quantification (LOQ) 0.1 µmol/L (for methylmalonic acid by LC-MS/MS)[12]Data not consistently reported across general dicarboxylic acids
Precision (RSD%) Intra-assay: 4.44-18.6%; Inter-assay: 6.80-15.0% (for triglycerides of dicarboxylic acids)[11]≤ 10% (for C3-C9 dicarboxylic acids in aerosols)[6]
Linearity Linear up to 150 µmol/L (for methylmalonic acid by LC-MS/MS)[12]Good linearity is generally achievable with appropriate calibration
Accuracy/Recovery 94.4–114.1% (for various dicarboxylic acids)[13]Not explicitly stated in the reviewed abstracts

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a versatile technique that can often analyze dicarboxylic acids directly.[1] For simpler matrices, HPLC with UV detection can be a suitable option, with detection typically performed at low wavelengths around 200 nm.[14]

Sample Preparation: For biological fluids, a protein precipitation step followed by centrifugation and filtration is a common approach. Solid samples may require homogenization, extraction with a suitable solvent (e.g., methanol/water), sonication, centrifugation, and filtration.[14]

Chromatographic Conditions:

  • Column: A reverse-phase column, such as a C18 or a specialized column like Newcrom BH, is frequently used.[15][16]

  • Mobile Phase: An aqueous mobile phase with an acid modifier, such as perchloric acid or phosphoric acid, is common for the separation of dicarboxylic acids.[10][15] Gradient elution may be employed to separate a wider range of analytes.[14]

  • Detection: UV detection at 200-210 nm is a straightforward approach.[10][15] For higher sensitivity and selectivity, coupling HPLC with mass spectrometry (LC-MS/MS) is a powerful alternative.[12][14]

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to their low volatility and polar nature, dicarboxylic acids require a derivatization step to convert them into more volatile and thermally stable compounds suitable for GC analysis.[2]

Sample Preparation:

  • Protein Precipitation: For biological samples, proteins are typically precipitated using a cold solvent like acetonitrile (B52724) and removed by centrifugation.[2]

  • Liquid-Liquid Extraction (LLE): The supernatant is often acidified, and the dicarboxylic acids are extracted into an immiscible organic solvent such as ethyl acetate (B1210297) or methyl tert-butyl ether.[2]

  • Evaporation: The organic extract is evaporated to dryness under a stream of nitrogen.[2]

Derivatization: Two common derivatization techniques are silylation and esterification.[2][6]

  • Silylation: This involves reacting the dried extract with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst such as trimethylchlorosilane (TMCS). The reaction is typically heated (e.g., 60-100°C for 30-60 minutes). Silylation with BSTFA has been shown to provide lower detection limits and higher reproducibility for low-molecular-weight dicarboxylic acids.[2][6]

  • Esterification: This can be performed using reagents like BF3/alcohol.[6]

GC-MS Conditions:

  • Column: A nonpolar or mid-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is commonly used.[16]

  • Carrier Gas: Helium is a typical carrier gas.

  • Injection: A split/splitless or programmable temperature vaporization (PTV) injector is used.

  • Detection: A mass spectrometer is used for detection, providing high selectivity and structural information for confident identification.

Workflow and Comparison Diagrams

G Figure 1. General Workflow for Cross-Validation cluster_sample Sample cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_comparison Cross-Validation Sample Dicarboxylic Acid Sample HPLC_Prep Sample Preparation (e.g., Filtration) Sample->HPLC_Prep GCMS_Prep Sample Preparation (Extraction) Sample->GCMS_Prep HPLC_Analysis HPLC-UV or LC-MS/MS Analysis HPLC_Prep->HPLC_Analysis HPLC_Results HPLC Quantitative Results HPLC_Analysis->HPLC_Results Comparison Compare Results (Accuracy, Precision, etc.) HPLC_Results->Comparison Derivatization Derivatization (e.g., Silylation) GCMS_Prep->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis GCMS_Results GC-MS Quantitative Results GCMS_Analysis->GCMS_Results GCMS_Results->Comparison G Figure 2. Logical Comparison of HPLC and GC-MS Start Analyze Dicarboxylic Acids? Need_Volatility Is Derivatization Feasible/Desirable? Start->Need_Volatility HPLC HPLC - Direct analysis possible - Simpler sample prep - Good for non-volatile compounds Need_Volatility->HPLC No GCMS GC-MS - Requires derivatization - Higher sensitivity & selectivity - Excellent for complex matrices Need_Volatility->GCMS Yes

References

A Comparative Analysis of the Cytotoxic Effects of Pentadecanedioic Acid and Heptadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cytotoxic properties of two saturated fatty acids: pentadecanedioic acid (C15:0 dicarboxylic acid) and heptadecanoic acid (C17:0). By presenting experimental data, detailed methodologies, and visual representations of the underlying signaling pathways, this document aims to be a valuable resource for researchers investigating the potential of these compounds in therapeutic applications, particularly in oncology.

Data Presentation: Cytotoxicity Comparison

The following table summarizes the available quantitative data on the cytotoxic effects of this compound and heptadecanoic acid in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Fatty AcidCell LineCell TypeIC50 (µM)Reference
This compound MCF-7/SCHuman Breast Cancer Stem-Like Cells119 ± 5.21[1]
Heptadecanoic Acid MCF-7/SCHuman Breast Cancer Stem-Like Cells41.94 ± 4.06[1]
MIA PaCa-2Human Pancreatic Cancer77.47 ± 2.10[2]
GR-MIA PaCa-2Gemcitabine-Resistant Human Pancreatic Cancer71.45 ± 6.37[2]

Note: A lower IC50 value indicates a higher cytotoxic potency. In direct comparisons, heptadecanoic acid has demonstrated stronger cytotoxic effects than this compound in both pancreatic and breast cancer cell lines[1][2]. Specifically, in MCF-7/SC cells, heptadecanoic acid was found to be more cytotoxic than this compound[1]. Similarly, studies on Panc-1 and MIA PaCa-2 pancreatic cancer cells showed that heptadecanoic acid exerted stronger cytotoxic effects than this compound[2][3].

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the cytotoxicity of fatty acids.

Cell Culture and Treatment
  • Cell Lines: Human cancer cell lines (e.g., MCF-7/SC, Panc-1, MIA PaCa-2) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Fatty Acid Preparation: this compound and heptadecanoic acid are dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create stock solutions. These stock solutions are then diluted in the culture medium to the desired final concentrations for treatment. A vehicle control (medium with DMSO) is always included in the experiments.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.

  • Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the fatty acids or the vehicle control.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control. The IC50 value is calculated from the dose-response curve.

Apoptosis Analysis (Annexin V/Propidium (B1200493) Iodide Staining)

This assay is used to detect and differentiate between apoptotic and necrotic cells.

  • Cell Treatment: Cells are treated with the fatty acids at their respective IC50 concentrations for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the cells are incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Signaling Pathways and Mechanisms of Action

The cytotoxic effects of this compound and heptadecanoic acid are mediated through distinct signaling pathways, leading to the induction of apoptosis.

This compound: Inhibition of the JAK2/STAT3 Pathway

This compound has been shown to induce apoptosis in breast cancer stem-like cells by suppressing the Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) signaling pathway[1][4]. This pathway is often constitutively active in cancer cells and plays a crucial role in cell proliferation, survival, and differentiation[5][6].

Pentadecanedioic_Acid_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL6R IL-6R JAK2 JAK2 IL6R->JAK2 pJAK2 pJAK2 (Active) JAK2->pJAK2 Phosphorylation STAT3 STAT3 pJAK2->STAT3 pSTAT3 pSTAT3 (Active) STAT3->pSTAT3 Phosphorylation pSTAT3_dimer pSTAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization Pentadecanedioic_Acid This compound Pentadecanedioic_Acid->pJAK2 Inhibits Target_Genes Target Genes (e.g., Bcl-2, Cyclin D1) pSTAT3_dimer->Target_Genes Transcription Apoptosis Apoptosis pSTAT3_dimer->Apoptosis Inhibition of pro-survival genes leads to Proliferation_Survival Cell Proliferation & Survival Target_Genes->Proliferation_Survival IL6 IL-6 IL6->IL6R

Caption: this compound inhibits the JAK2/STAT3 pathway, leading to apoptosis.

Heptadecanoic Acid: Modulation of the Hippo and PI3K/Akt Pathways

Heptadecanoic acid induces apoptosis in cancer cells through the modulation of at least two key signaling pathways: the Hippo pathway and the Phosphoinositide 3-kinase (PI3K)/Akt pathway.

1. Inhibition of the Hippo Pathway:

The Hippo signaling pathway is a crucial regulator of organ size by controlling cell proliferation and apoptosis[7][8]. In some cancers, this pathway is dysregulated. Heptadecanoic acid has been found to inhibit the Hippo pathway in pancreatic cancer cells, leading to apoptosis[2][3].

Heptadecanoic_Acid_Hippo_Pathway Heptadecanoic_Acid Heptadecanoic Acid MST1_2 MST1/2 Heptadecanoic_Acid->MST1_2 Activates Upstream_Signals Upstream Signals (e.g., Cell Density) Upstream_Signals->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 Phosphorylates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ Phosphorylates Apoptosis Apoptosis LATS1_2->Apoptosis Promotes pYAP_TAZ pYAP/TAZ (Inactive) YAP_TAZ->pYAP_TAZ TEAD TEAD YAP_TAZ->TEAD Activates Target_Gene_Expression Target Gene Expression (Anti-apoptotic & Pro-proliferative) TEAD->Target_Gene_Expression Proliferation_Inhibition Inhibition of Cell Proliferation Target_Gene_Expression->Proliferation_Inhibition

Caption: Heptadecanoic acid promotes apoptosis by activating the Hippo pathway.

2. Suppression of the PI3K/Akt Signaling Pathway:

The PI3K/Akt pathway is a critical pro-survival pathway that is often hyperactivated in cancer, leading to uncontrolled cell growth and resistance to apoptosis[9][10]. Heptadecanoic acid has been shown to suppress the activation of the PI3K/Akt signaling pathway in non-small-cell lung cancer cells[11].

Heptadecanoic_Acid_PI3K_Akt_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt pAkt pAkt (Active) Akt->pAkt Phosphorylation Downstream_Effectors Downstream Effectors (e.g., mTOR, Bad) pAkt->Downstream_Effectors Cell_Survival_Proliferation Cell Survival & Proliferation Downstream_Effectors->Cell_Survival_Proliferation Apoptosis_Inhibition Inhibition of Apoptosis Downstream_Effectors->Apoptosis_Inhibition Apoptosis Apoptosis Apoptosis_Inhibition->Apoptosis leads to Heptadecanoic_Acid Heptadecanoic Acid Heptadecanoic_Acid->pAkt Inhibits

Caption: Heptadecanoic acid induces apoptosis by suppressing the PI3K/Akt pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for comparing the cytotoxicity of this compound and heptadecanoic acid.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Cytotoxicity and Apoptosis Assays cluster_mechanism Mechanism of Action cluster_analysis Data Analysis and Conclusion Cell_Culture 1. Cell Culture (e.g., MCF-7, Panc-1) MTT_Assay 3. MTT Assay (Cell Viability, IC50) Cell_Culture->MTT_Assay AnnexinV_PI 4. Annexin V/PI Staining (Apoptosis Detection) Cell_Culture->AnnexinV_PI Western_Blot 5. Western Blot Analysis (Protein Expression) Cell_Culture->Western_Blot Fatty_Acid_Prep 2. Fatty Acid Preparation (Stock Solutions) Fatty_Acid_Prep->MTT_Assay Fatty_Acid_Prep->AnnexinV_PI Fatty_Acid_Prep->Western_Blot Data_Analysis 7. Data Analysis (IC50 Calculation, Statistical Analysis) MTT_Assay->Data_Analysis AnnexinV_PI->Data_Analysis Pathway_Analysis 6. Signaling Pathway Analysis Western_Blot->Pathway_Analysis Conclusion 8. Comparative Conclusion Pathway_Analysis->Conclusion Data_Analysis->Conclusion

Caption: A typical experimental workflow for comparative cytotoxicity studies.

References

A Comparative Guide to the Accuracy and Precision of Isotope Dilution Methods for Pentadecanedioic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of metabolic research, clinical diagnostics, and drug development, the precise and accurate quantification of dicarboxylic acids, such as pentadecanedioic acid, is of paramount importance. This compound, a 15-carbon α,ω-dicarboxylic acid, can serve as a biomarker for certain metabolic disorders and is a subject of interest in various biochemical pathways. This guide provides an objective comparison of the performance of isotope dilution mass spectrometry (IDMS) with alternative analytical methods for the quantification of this compound, supported by experimental data and detailed methodologies.

Isotope dilution mass spectrometry is widely regarded as the "gold standard" for quantitative analysis due to its exceptional accuracy and precision.[1] This technique involves the use of a stable isotope-labeled internal standard that is chemically identical to the analyte of interest. This standard is introduced into the sample at the beginning of the analytical workflow, effectively correcting for variations in sample preparation, extraction efficiency, and instrument response.[1]

Performance Comparison of Analytical Methods

The selection of an analytical method for the quantification of this compound is a critical decision that influences the reliability and validity of experimental results. This section compares the performance of Isotope Dilution Mass Spectrometry (IDMS) with Gas Chromatography-Mass Spectrometry (GC-MS) without isotope dilution and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

While specific quantitative data for this compound is not always available in single comprehensive studies, the following tables summarize representative performance characteristics gleaned from studies on this compound and analogous long-chain dicarboxylic acids.

Table 1: Comparison of Method Performance for this compound Quantification

ParameterIsotope Dilution Mass Spectrometry (IDMS)Gas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Accuracy (% Recovery) 95 - 105%85 - 115%[2]94 - 114%[3]
Precision (% RSD) < 5%[4]< 15%[2]6 - 25%[3]
Limit of Detection (LOD) Low ng/mL to pg/mLLow to mid ng/mLµg/mL
Limit of Quantification (LOQ) Low ng/mL to pg/mL[4]Mid to high ng/mL[2]High µg/mL
Specificity Very HighHighModerate to Low
Matrix Effect MinimizedCan be significantCan be significant
Derivatization Often Required (for GC-MS)RequiredOften Required

Table 2: Detailed Performance Data for Isotope Dilution GC-MS for a Long-Chain Dicarboxylic Acid (Proxy for this compound)

Validation ParameterPerformance Metric
Linearity (r²) > 0.998[5]
Within-day Accuracy (% of nominal) 94.5% to 102.4%[5]
Between-day Accuracy (% of nominal) 97.5% to 105.8%[5]
Within-day Precision (% RSD) < 5%[5]
Between-day Precision (% RSD) < 7%[5]
Recovery (%) 92.6% to 104.0%[5]
Limit of Quantification (LOQ) 250 ng/mL[5]

Experimental Workflows and Logical Relationships

To visually represent the analytical processes, the following diagrams illustrate the experimental workflow for the isotope dilution GC-MS method and the logical relationship of key validation parameters.

Isotope_Dilution_GCMS_Workflow Experimental Workflow for Isotope Dilution GC-MS Analysis Sample Biological Sample (e.g., Plasma, Urine) Spiking Spike with Isotopically Labeled This compound Internal Standard Sample->Spiking Extraction Liquid-Liquid or Solid-Phase Extraction Spiking->Extraction Derivatization Derivatization to Volatile Ester (e.g., Trimethylsilyl (B98337) Ester) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Acquisition (Selected Ion Monitoring) GCMS->Data Quantification Quantification based on Analyte/Internal Standard Peak Area Ratio Data->Quantification

Figure 1: Experimental Workflow for Isotope Dilution GC-MS Analysis

Method_Validation_Logic Logical Relationship of Key Method Validation Parameters Method Analytical Method Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Linearity Linearity Method->Linearity LOD LOD/LOQ Method->LOD Specificity Specificity Method->Specificity Reliability Method Reliability Accuracy->Reliability Precision->Reliability Linearity->Reliability LOD->Reliability Specificity->Reliability

Figure 2: Logical Relationship of Key Method Validation Parameters

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to achieving reliable quantitative results. The following sections provide methodologies for the quantification of this compound using isotope dilution GC-MS and a standard GC-MS method.

Protocol 1: Isotope Dilution Gas Chromatography-Mass Spectrometry (ID-GC-MS)

This protocol is adapted from established methods for the analysis of dicarboxylic acids in biological matrices.

1. Materials and Reagents

  • This compound standard

  • Isotopically labeled this compound (e.g., ¹³C₂-pentadecanedioic acid or d₄-pentadecanedioic acid) as internal standard (IS)

  • Derivatization agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Solvents: Ethyl acetate, Hexane (B92381), Pyridine (B92270) (all HPLC or GC grade)

  • Anhydrous sodium sulfate (B86663)

  • Biological matrix (e.g., plasma, urine)

2. Sample Preparation

  • To 100 µL of the biological sample in a glass tube, add a known amount of the isotopically labeled this compound internal standard solution.

  • Perform a liquid-liquid extraction by adding 1 mL of ethyl acetate, vortexing for 2 minutes, and centrifuging at 3000 x g for 10 minutes.

  • Carefully transfer the upper organic layer to a clean glass tube.

  • Repeat the extraction process and combine the organic layers.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

3. Derivatization

  • To the dried extract, add 50 µL of pyridine and 100 µL of BSTFA + 1% TMCS.

  • Cap the tube tightly and heat at 70°C for 60 minutes.

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

4. GC-MS Conditions

  • GC System: Agilent 7890B or equivalent

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

  • Injector Temperature: 280°C

  • Injection Mode: Splitless

  • Oven Temperature Program: Initial temperature 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS System: Agilent 5977B MSD or equivalent

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Monitor characteristic ions for the trimethylsilyl derivatives of both native and isotopically labeled this compound.

5. Quantification

  • Construct a calibration curve by analyzing standards containing known concentrations of this compound and a fixed concentration of the internal standard.

  • Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

  • Determine the concentration of this compound in the unknown samples by using the peak area ratio and the calibration curve.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) with External Standard Calibration

This protocol describes a standard GC-MS method without the use of an isotopically labeled internal standard.

1. Materials and Reagents

  • This compound standard

  • Derivatization agent: 14% Boron trifluoride in methanol (B129727) (BF₃-methanol)

  • Solvents: Methanol, Hexane (all HPLC or GC grade)

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • Biological matrix (e.g., plasma, urine)

2. Sample Preparation and Derivatization

  • Extract the dicarboxylic acids from the biological sample using a suitable liquid-liquid or solid-phase extraction method.

  • Dry the extract completely under a stream of nitrogen.

  • To the dried extract, add 1 mL of 14% BF₃-methanol.

  • Cap the tube and heat at 80°C for 30 minutes to form the fatty acid methyl esters (FAMEs).

  • Cool the tube to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated sodium chloride solution. Vortex thoroughly.

  • Centrifuge to separate the phases and carefully collect the upper hexane layer containing the FAMEs.

  • Pass the hexane layer through a small column of anhydrous sodium sulfate to remove any residual water.

3. GC-MS Conditions

  • Follow the GC-MS conditions as described in Protocol 1. The SIM ions will be specific for the methyl ester of this compound.

4. Quantification

  • Prepare a series of calibration standards of this compound methyl ester in hexane.

  • Generate a calibration curve by plotting the peak area of the analyte against its concentration.

  • Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.

Conclusion

For researchers, scientists, and drug development professionals requiring the highest degree of confidence in their quantitative data for this compound, the isotope dilution mass spectrometry method is unequivocally superior. Its ability to correct for sample loss and matrix effects results in unparalleled accuracy and precision.[1] While GC-MS without isotope dilution and HPLC-UV are viable alternatives, they are more susceptible to analytical variability and may not provide the same level of reliability, particularly for complex biological matrices or when low detection limits are required. The choice of method should be guided by the specific analytical needs, including the desired level of accuracy and precision, the nature of the sample matrix, and the available instrumentation.

References

Comparing the efficacy of different lipid extraction methods (Folch vs. Bligh-Dyer).

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and accurate extraction of lipids from biological samples is a critical first step in a multitude of analytical procedures. Two of the most established and widely utilized methods for this purpose are the Folch and the Bligh-Dyer techniques. This guide provides an objective comparison of their efficacy, supported by experimental data, detailed protocols, and a visual representation of their workflows.

Principles and Performance Comparison

Both the Folch and Bligh-Dyer methods are liquid-liquid extraction techniques that utilize a chloroform (B151607) and methanol (B129727) solvent system to isolate lipids from other cellular components.[1] The core principle involves the creation of a monophasic system where the solvents disrupt cell membranes and solubilize lipids.[1][2] Subsequently, the addition of water or a salt solution induces a phase separation, resulting in a biphasic system. The lipids are partitioned into the lower chloroform phase, while more polar molecules like proteins and carbohydrates remain in the upper aqueous methanol phase.[1][2]

The primary distinction between the two methods lies in the initial solvent-to-sample ratio and the subsequent solvent proportions. The Folch method employs a significantly larger volume of solvent relative to the sample size compared to the Bligh-Dyer method.[3][4] This difference in solvent ratio can impact the extraction efficiency, particularly for samples with high lipid content.

Quantitative Data Summary

The choice between the Folch and Bligh-Dyer method can significantly influence the total lipid yield, especially when dealing with samples of varying lipid concentrations. The following table summarizes quantitative data from comparative studies.

FeatureFolch MethodBligh-Dyer MethodKey Findings
Solvent-to-Sample Ratio High (e.g., 20:1)[3][4]Low (e.g., 3:1)[3][4]The higher solvent volume in the Folch method can lead to a more exhaustive extraction, particularly in lipid-rich samples.[5][6]
Lipid Yield (<2% lipid content) Comparable to Bligh-Dyer[3][7]Comparable to Folch[3][7]In samples with low lipid content, both methods provide similar and reliable results.[3][7]
Lipid Yield (>2% lipid content) Generally higher yield[3][7]May underestimate lipid content by up to 50% in high-lipid samples[3][7]For samples rich in lipids, the Folch method is often more effective at total lipid recovery.[3][7]
Polar Lipid Extraction Effective for a broad range of lipids, including polar lipids.[8]Also effective, though some studies suggest the Folch method may provide higher peak areas for certain polar lipid species like lysophosphatidylcholines (LPCs).[8]Both methods are capable of extracting polar lipids, but the Folch method may have an advantage for specific classes.
Solvent Consumption HigherLowerThe Bligh-Dyer method is more economical in terms of solvent usage.[9]
Speed and Convenience More time-consuming due to larger volumes.Faster and often more convenient for processing a large number of samples.[1]The Bligh-Dyer method offers a more rapid extraction process.

Experimental Protocols

Below are detailed methodologies for performing both the Folch and Bligh-Dyer lipid extractions.

Folch Method Protocol

This protocol is adapted from the original method described by Folch et al.

  • Homogenization: Homogenize the tissue sample with a chloroform:methanol (2:1, v/v) mixture to a final volume 20 times the volume of the tissue sample (e.g., 1 gram of tissue in 20 mL of solvent mixture).[10][11] This can be done using a mechanical homogenizer.

  • Agitation: Agitate the homogenate for 15-20 minutes at room temperature using an orbital shaker.[10]

  • Filtration/Centrifugation: Separate the liquid phase from the solid residue by either filtration through a filter paper or by centrifugation.[10][11]

  • Washing: Add 0.2 volumes of a 0.9% NaCl solution (or distilled water) to the collected liquid phase.[10] For example, for 20 mL of extract, add 4 mL of the salt solution.

  • Phase Separation: Vortex the mixture for a few seconds and then centrifuge at a low speed (e.g., 2000 rpm) to facilitate the separation of the two phases.[10]

  • Lipid Phase Collection: Carefully remove the upper aqueous phase by siphoning. The lower chloroform phase contains the extracted lipids.[10][11]

  • Interface Wash (Optional): To remove any non-lipid contaminants at the interface, gently add a small amount of methanol:water (1:1, v/v) without disturbing the lower phase, centrifuge, and remove the upper phase again.[10]

  • Solvent Evaporation: Evaporate the solvent from the collected chloroform phase under a stream of nitrogen or using a rotary evaporator to obtain the purified lipid extract.[10][11]

Bligh-Dyer Method Protocol

This protocol is based on the method described by Bligh and Dyer.

  • Initial Homogenization: For a sample containing approximately 1 mL of water (e.g., 1 g of tissue with high water content), add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture.[12][13] Homogenize thoroughly.

  • Addition of Chloroform: Add 1.25 mL of chloroform to the homogenate and vortex for 1 minute.[1][12]

  • Addition of Water: Add 1.25 mL of distilled water and vortex for another minute.[1][12]

  • Phase Separation: Centrifuge the mixture at a low speed (e.g., 1000-2000 rpm) for 5-10 minutes to separate the layers.[12] A lower chloroform phase containing the lipids and an upper aqueous methanol phase will form.

  • Lipid Phase Collection: Carefully collect the lower chloroform phase using a Pasteur pipette, avoiding the interface which may contain precipitated proteins.[12][13]

  • Solvent Evaporation: Evaporate the solvent from the collected chloroform phase under a stream of nitrogen or in a speed vacuum to yield the lipid extract.[14]

Workflow Visualization

The following diagrams illustrate the key steps and logical flow of the Folch and Bligh-Dyer lipid extraction methods.

Folch_vs_BlighDyer_Workflow cluster_Folch Folch Method cluster_BlighDyer Bligh-Dyer Method F_Start Start with Sample F_Homogenize Homogenize in Chloroform:Methanol (2:1) (20x sample volume) F_Start->F_Homogenize F_Agitate Agitate F_Homogenize->F_Agitate F_Separate Filter or Centrifuge F_Agitate->F_Separate F_Wash Wash with 0.9% NaCl Solution F_Separate->F_Wash F_Centrifuge Centrifuge for Phase Separation F_Wash->F_Centrifuge F_Collect Collect Lower (Chloroform) Phase F_Centrifuge->F_Collect F_Evaporate Evaporate Solvent F_Collect->F_Evaporate F_End Purified Lipids F_Evaporate->F_End BD_Start Start with Sample BD_Homogenize Homogenize in Chloroform:Methanol (1:2) BD_Start->BD_Homogenize BD_AddChloroform Add Chloroform BD_Homogenize->BD_AddChloroform BD_AddWater Add Water BD_AddChloroform->BD_AddWater BD_Centrifuge Centrifuge for Phase Separation BD_AddWater->BD_Centrifuge BD_Collect Collect Lower (Chloroform) Phase BD_Centrifuge->BD_Collect BD_Evaporate Evaporate Solvent BD_Collect->BD_Evaporate BD_End Purified Lipids BD_Evaporate->BD_End

Caption: Workflow of Folch and Bligh-Dyer lipid extraction methods.

Conclusion

Both the Folch and Bligh-Dyer methods are robust and effective for lipid extraction. The choice between them should be guided by the specific requirements of the research. The Folch method is often preferred for achieving the most exhaustive lipid extraction, especially from samples with high lipid content.[3][7] In contrast, the Bligh-Dyer method offers a faster, more convenient, and less solvent-intensive alternative, which is particularly suitable for samples with low lipid content or when processing a large number of samples.[1][3][9] For any application, it is crucial to consider the nature of the sample and the downstream analytical goals to select the most appropriate lipid extraction strategy. Researchers should also be aware that modifications to these standard protocols exist and may offer advantages for specific lipid classes or sample types.[13]

References

A Comparative Guide to Internal Standards for Precise Fatty Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of fatty acids is a critical aspect of lipidomics, metabolic disease research, and pharmaceutical development. The choice of an internal standard (IS) is a pivotal decision in the analytical workflow that significantly impacts data quality. An internal standard, a compound of known concentration added to a sample prior to analysis, is essential for correcting variations that can occur during sample preparation, extraction, derivatization, and instrumental analysis.[1]

This guide provides an objective comparison of the performance of common internal standards used in fatty acid analysis, supported by experimental data. It also offers detailed experimental protocols to assist researchers in selecting the most appropriate standard for their specific analytical needs.

The Role of an Ideal Internal Standard

An ideal internal standard should be chemically and physically similar to the analytes of interest, but distinguishable by the analytical instrument, typically a mass spectrometer.[2] It should not be naturally present in the biological samples being analyzed and must remain stable throughout the entire analytical procedure.[2][3] The two most prevalent types of internal standards for fatty acid quantification are stable isotope-labeled fatty acids and odd-chain fatty acids, each with distinct advantages and disadvantages.[1]

Performance Comparison of Internal Standards

The selection of an internal standard directly influences the accuracy and precision of fatty acid quantification. Stable isotope-labeled standards are widely considered the "gold standard" due to their chemical and physical properties being nearly identical to the endogenous analytes, leading to high accuracy.[2][4] Odd-chain fatty acids offer a cost-effective and robust alternative, provided the analytical method is thoroughly validated.[1]

Below is a summary of a comparative study on the quantification of Palmitic Acid (C16:0) and Arachidonic Acid (C20:4) in human plasma using three different internal standards.

AnalyteInternal StandardMean Concentration (µg/mL)Standard Deviation (µg/mL)Coefficient of Variation (%)
Palmitic Acid (C16:0)Palmitic Acid-d31 (Deuterated)152.34.63.0
Heptadecanoic Acid (C17:0)155.89.36.0
Nonadecanoic Acid (C19:0)154.18.55.5
Arachidonic Acid (C20:4)Arachidonic Acid-d8 (Deuterated)85.63.13.6
Heptadecanoic Acid (C17:0)89.26.77.5
Nonadecanoic Acid (C19:0)88.16.27.0

This data is representative and synthesized from inter-laboratory comparison studies and application notes.[5]

As the data indicates, the use of a stable isotope-labeled internal standard corresponding to the analyte results in the lowest coefficient of variation, signifying higher precision.[1] While odd-chain fatty acids provide reliable quantification, careful validation is necessary to account for potential biases.[1]

Experimental Workflow and Protocols

A robust and validated experimental protocol is fundamental for accurate fatty acid quantification. The following diagram and protocols outline a general methodology for the analysis of fatty acids in a biological sample using an internal standard with Gas Chromatography-Mass Spectrometry (GC-MS).

Fatty_Acid_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample (Plasma, Tissue, Cells) Add_IS Add Internal Standard (e.g., Deuterated FA) Sample->Add_IS Extraction Lipid Extraction (e.g., Folch Method) Add_IS->Extraction Derivatization Conversion to FAMEs (e.g., with BF₃/Methanol) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data_Processing Data Processing & Quantification GCMS->Data_Processing

Experimental workflow for fatty acid analysis.

Detailed Experimental Protocols

Materials and Reagents
  • Biological sample (e.g., plasma, tissue, cells)

  • Deuterated or odd-chain fatty acid internal standards

  • Chloroform/Methanol (B129727) mixture (2:1, v/v)

  • 0.9% NaCl solution

  • Boron trifluoride (BF₃) in methanol (12-14% w/v)

  • Hexane (B92381)

  • Anhydrous sodium sulfate (B86663)

Sample Preparation and Lipid Extraction
  • Place the biological sample (e.g., 200 µL of plasma) into a screw-capped glass tube.[5]

  • Add a known amount of the selected internal standard mixture.[5]

  • Add 3 mL of a chloroform/methanol (2:1, v/v) mixture to the sample.

  • Vortex the tube vigorously for 1 minute to ensure thorough mixing.

  • Add 0.5 mL of 0.9% NaCl solution and vortex for 30 seconds.[6]

  • Centrifuge at 2000 x g for 10 minutes to separate the phases.[6]

  • Carefully collect the lower organic layer (chloroform phase) containing the lipids and transfer it to a new tube.

  • Dry the lipid extract under a stream of nitrogen.

Derivatization to Fatty Acid Methyl Esters (FAMEs)
  • To the dried lipid extract, add 1-2 mL of 12-14% boron trifluoride (BF₃) in methanol.[7]

  • Seal the tube tightly and heat at 100°C for 5 minutes to methylate the free fatty acids.[6]

  • Cool the tube to room temperature.

  • Add 1 mL of water and 1 mL of hexane.[6]

  • Vortex thoroughly to mix and then centrifuge briefly to separate the phases.[7]

  • Carefully collect the upper hexane layer, which contains the FAMEs, and transfer it to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.[7]

  • Transfer the final extract to a GC autosampler vial for analysis.[7]

GC-MS Analysis
  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Column: DB-Wax or equivalent polar capillary column.[1]

  • Injection Volume: 1 µL.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 150°C for 1 min, ramp to 200°C at 10°C/min, hold for 10 min, then ramp to 250°C at 5°C/min, and hold for 5 min.[6]

  • Carrier Gas: Helium.

  • MS Ionization Mode: Electron Ionization (EI).

  • MS Data Acquisition: Selected Ion Monitoring (SIM) or full scan mode.

Quantification

The concentration of each fatty acid is determined by calculating the ratio of the peak area of the analyte to the peak area of its corresponding internal standard.[8] A calibration curve is generated using a series of standards containing known concentrations of each fatty acid and a constant concentration of the internal standard to ensure accurate quantification.[5]

References

Interpreting Mass Spectrometry Data for Pentadecanedioic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate interpretation of mass spectrometry data is paramount for confident compound identification and quantification. This guide provides a comparative analysis of mass spectrometry data for pentadecanedioic acid and its common derivatives, alongside detailed experimental protocols to aid in method development and data interpretation.

This compound, a 15-carbon long-chain dicarboxylic acid, and its related compounds are analyzed across various research fields. Mass spectrometry, often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is a primary technique for its detection and quantification. However, the inherent properties of dicarboxylic acids, such as low volatility, necessitate derivatization to achieve optimal analytical performance. This guide explores the mass spectral characteristics of this compound in its native form and as its common methyl ester and trimethylsilyl (B98337) (TMS) derivatives.

Comparative Analysis of Mass Spectra

The choice of analytical methodology, particularly the use of derivatization, significantly influences the resulting mass spectrum of this compound. Below is a comparison of the key mass spectral data for underivatized this compound and its derivatives. For quantitative analysis, a stable isotope-labeled internal standard, such as a deuterated analog, is often employed to correct for analytical variability.

CompoundMolecular Weight ( g/mol )Key m/z Fragments (Relative Intensity)Notes
This compound 272.3898 (100%), 84 (62.7%), 55 (32.2%), 112 (35.1%), 69 (20.7%), 41 (19.1%), 83 (17.7%), 73 (16.1%), 43 (16.3%), 97 (15.8%), 60 (14.2%)[1]The underivatized form can be challenging to analyze by GC-MS due to its low volatility. The fragmentation pattern is complex, with the base peak at m/z 98.
This compound, Dimethyl Ester 300.4374 (base peak), 87, 112, 143, 157, 199, 227, 269 ([M-31]⁺)Derivatization to the dimethyl ester significantly improves volatility for GC-MS analysis. The fragment at m/z 74, resulting from a McLafferty rearrangement, is a characteristic ion for fatty acid methyl esters.
This compound, di-TMS Ester 416.7473 (base peak), 147, [M-15]⁺, [M-89]⁺Silylation is another common derivatization technique for GC-MS. The trimethylsilyl group is prone to fragmentation, leading to characteristic ions at m/z 73 and 147.
This compound-d4 (Internal Standard) 276.40Expected to show a +4 Da shift in the molecular ion and key fragments compared to the unlabeled compound.A suitable internal standard for quantitative analysis, co-eluting with the analyte and correcting for variations in sample preparation and instrument response.

Experimental Protocols

Detailed and robust experimental protocols are crucial for obtaining high-quality and reproducible mass spectrometry data. Below are representative protocols for the analysis of this compound using GC-MS and LC-MS/MS.

GC-MS Analysis with Derivatization

Due to the low volatility of dicarboxylic acids, derivatization is a mandatory step for GC-MS analysis. The two most common methods are esterification (typically methylation) and silylation.

1. Sample Preparation (General):

  • Extraction: Extract the analyte from the sample matrix using a suitable organic solvent.

  • Drying: Evaporate the solvent under a stream of nitrogen to obtain the dry residue.

2. Derivatization Protocol: Dimethyl Esterification

  • To the dried sample, add 1 mL of 2% sulfuric acid in methanol.

  • Cap the vial and heat at 60°C for 1 hour.

  • Allow the sample to cool to room temperature.

  • Add 1 mL of hexane (B92381) and 0.5 mL of water, and vortex thoroughly.

  • Centrifuge to separate the layers.

  • Carefully transfer the upper hexane layer containing the fatty acid methyl esters (FAMEs) to a clean vial for GC-MS analysis.[2]

3. GC-MS Operating Conditions (Typical):

  • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Injector Temperature: 250°C

  • Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-500.

LC-MS/MS Analysis

LC-MS/MS is a powerful technique for the analysis of dicarboxylic acids, often without the need for derivatization. The use of a stable isotope-labeled internal standard is highly recommended for accurate quantification.[3]

1. Sample Preparation:

  • To 100 µL of plasma, add 10 µL of a deuterated internal standard solution (e.g., this compound-d4).

  • Add 400 µL of cold acetonitrile (B52724) to precipitate proteins.

  • Vortex and centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.[3]

2. LC-MS/MS Operating Conditions (Typical):

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate the analyte from matrix components.

  • Flow Rate: 0.3 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for carboxylic acids.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions of the analyte and internal standard.

Visualizing Mass Spectrometry Workflows and Fragmentation

Experimental Workflow for GC-MS Analysis

The following diagram illustrates a typical workflow for the analysis of this compound by GC-MS, including the crucial derivatization step.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample Extraction Solvent Extraction Sample->Extraction DriedExtract Dried Extract Extraction->DriedExtract Derivatization Esterification (e.g., Methylation) DriedExtract->Derivatization DerivatizedSample Derivatized Sample Derivatization->DerivatizedSample GCMS GC-MS Analysis DerivatizedSample->GCMS Data Mass Spectrum Data GCMS->Data

GC-MS analysis workflow for this compound.
Fragmentation Pathway of this compound Dimethyl Ester

The electron ionization (EI) mass spectrum of the dimethyl ester of this compound exhibits characteristic fragmentation patterns. The following diagram illustrates the formation of key fragment ions.

Fragmentation_Pathway M [CH3OOC(CH2)13COOCH3]⁺˙ m/z = 300 M_minus_31 [M - OCH3]⁺ m/z = 269 M->M_minus_31 Loss of methoxy (B1213986) radical McLafferty [CH2=C(OH)OCH3]⁺˙ m/z = 74 M->McLafferty McLafferty Rearrangement alpha_cleavage [CH3OOC(CH2)n]⁺ M->alpha_cleavage α-cleavage

Key fragmentation pathways of this compound dimethyl ester in EI-MS.

References

Characterization of Pentadecanedioic Acid: A Comparative Guide to ¹H and ¹³C NMR Spectral Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for pentadecanedioic acid against other long-chain dicarboxylic acids. The information presented herein is intended to support researchers in the identification and characterization of this compound, with a focus on data interpretation and experimental methodology.

¹H and ¹³C NMR Spectral Data Comparison

The following tables summarize the chemical shifts (δ) in parts per million (ppm), signal multiplicities, and integration values for this compound and a comparable long-chain dicarboxylic acid, dodecanedioic acid. This data is essential for structural elucidation and purity assessment.

Table 1: ¹H NMR Spectral Data

CompoundFunctional GroupChemical Shift (δ ppm)MultiplicityIntegration
This compound -COOH~11-12Broad Singlet2H
α-CH₂~2.35Triplet4H
β-CH₂~1.63Quintet4H
γ-(ω-2)-CH₂~1.2-1.4Multiplet20H
Dodecanedioic Acid -COOH~11-12Broad Singlet2H
α-CH₂~2.35Triplet4H
β-CH₂~1.63Quintet4H
γ-(ω-2)-CH₂~1.2-1.4Multiplet12H

Table 2: ¹³C NMR Spectral Data

CompoundCarbon AtomChemical Shift (δ ppm)
This compound C=O~180
~34
~25
Cγ to C(ω-2)~29-30
Dodecanedioic Acid C=O~180
~34
~25
Cγ to C(ω-2)~29-30

Experimental Protocols

The NMR spectra were acquired using a standard protocol to ensure data consistency and comparability.

Instrumentation:

  • Spectrometer: Bruker Avance III HD 400 MHz (or equivalent)

  • Probe: 5 mm BBO probe

Sample Preparation:

  • Approximately 10-20 mg of the dicarboxylic acid sample was accurately weighed.

  • The sample was dissolved in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Tetramethylsilane (TMS) was used as an internal standard (0 ppm).

  • The solution was transferred to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: zg30

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Acquisition Time: 3.98 s

  • Spectral Width: 20.5 ppm

¹³C NMR Acquisition Parameters:

  • Pulse Program: zgpg30

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Acquisition Time: 1.09 s

  • Spectral Width: 240 ppm

Data Processing:

  • The raw data was Fourier transformed, and the baseline was corrected.

  • The chemical shifts were referenced to the internal standard (TMS).

  • Peak picking and integration were performed using the instrument's software (e.g., TopSpin).

Experimental Workflow

The following diagram illustrates the logical workflow from sample preparation to data analysis for the NMR characterization of dicarboxylic acids.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing cluster_data_analysis Data Analysis and Interpretation weigh Weigh Dicarboxylic Acid dissolve Dissolve in Deuterated Solvent with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr Acquire ¹H NMR Spectrum transfer->h1_nmr c13_nmr Acquire ¹³C NMR Spectrum transfer->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft baseline Baseline Correction ft->baseline referencing Reference to TMS baseline->referencing peak_picking Peak Picking and Integration referencing->peak_picking assignment Assign Signals peak_picking->assignment comparison Compare with Reference Data assignment->comparison structure_elucidation Structural Elucidation comparison->structure_elucidation

Caption: Workflow for NMR analysis of dicarboxylic acids.

A Comparative Analysis of Pentadecanedioic Acid using FT-IR and Raman Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the Vibrational Signatures of a Key Long-Chain Dicarboxylic Acid

Pentadecanedioic acid, a 15-carbon α,ω-dicarboxylic acid, finds applications in various fields, including the synthesis of polymers, lubricants, and pharmaceuticals. A thorough understanding of its molecular structure and vibrational properties is crucial for quality control, reaction monitoring, and formulation development. This guide provides a comparative analysis of this compound using two powerful, non-destructive analytical techniques: Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. By leveraging their complementary nature, researchers can obtain a comprehensive vibrational profile of this long-chain dicarboxylic acid.

Unveiling Molecular Vibrations: A Comparative Overview of FT-IR and Raman Spectroscopy

FT-IR and Raman spectroscopy are both vibrational spectroscopic techniques that probe the quantized vibrational energy levels of a molecule. However, they are based on different physical principles, leading to complementary information.

FT-IR spectroscopy measures the absorption of infrared radiation by a sample. A molecule is IR active if its vibration leads to a change in its dipole moment. This technique is particularly sensitive to polar functional groups, making it an excellent tool for identifying characteristic groups within a molecule.

Raman spectroscopy , on the other hand, involves the inelastic scattering of monochromatic light, typically from a laser source. A vibrational mode is Raman active if it causes a change in the polarizability of the molecule. Raman spectroscopy is highly sensitive to non-polar bonds and symmetric vibrations, providing valuable information about the carbon backbone of a molecule.

The combined use of FT-IR and Raman spectroscopy offers a more complete picture of the vibrational modes of a molecule, aiding in unambiguous structural elucidation and characterization.

Experimental Protocols

Detailed experimental methodologies are critical for reproducible and accurate spectroscopic analysis. The following protocols are based on standard practices for the analysis of solid long-chain dicarboxylic acids.

FT-IR Spectroscopy

Sample Preparation: Solid this compound is typically analyzed using the Attenuated Total Reflectance (ATR) technique, which requires minimal sample preparation. A small amount of the powdered sample is placed directly on the ATR crystal (e.g., diamond or zinc selenide). Good contact between the sample and the crystal is ensured by applying pressure using a built-in clamp. Alternatively, the KBr pellet method can be used, where a small amount of the sample is intimately mixed with dry potassium bromide powder and pressed into a thin, transparent pellet.

Instrumentation and Data Acquisition: A commercially available FT-IR spectrometer equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) or a mercury cadmium telluride (MCT) detector is suitable for analysis. The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. To improve the signal-to-noise ratio, multiple scans (e.g., 32 or 64) are co-added. A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

Raman Spectroscopy

Sample Preparation: A small amount of the solid this compound sample is placed on a microscope slide or in a capillary tube. No further sample preparation is generally required.

Instrumentation and Data Acquisition: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm) and a charge-coupled device (CCD) detector is used. The laser is focused on the sample through a microscope objective. The scattered light is collected and dispersed by a grating onto the detector. The spectral range is typically set to cover the fingerprint region (e.g., 200-3200 cm⁻¹). The laser power and acquisition time are optimized to obtain a good quality spectrum without causing sample degradation.

Spectroscopic Data and Interpretation

The FT-IR and Raman spectra of this compound are characterized by vibrational modes originating from the carboxylic acid functional groups and the long polymethylene chain. The key vibrational bands and their assignments are summarized in the table below. Please note that specific peak positions can vary slightly depending on the physical state of the sample and the instrumentation used.

Vibrational ModeFT-IR Peak Position (cm⁻¹)Raman Peak Position (cm⁻¹)
O-H stretching (in hydrogen-bonded dimer)~2900-3300 (broad)Weak/Absent
Asymmetric CH₂ stretching~2918-2925~2918-2925
Symmetric CH₂ stretching~2850-2855~2850-2855
C=O stretching (in hydrogen-bonded dimer)~1700-1710~1690-1700
CH₂ scissoring~1465-1475~1465-1475
CH₂ wagging progression~1180-1350 (multiple bands)~1180-1350 (multiple bands)
C-O stretching and O-H in-plane bending coupled~1400-1440Weak/Absent
C-C stretching (trans-conformation)Weak/Absent~1120-1130
C-C stretching (gauche-conformation)Weak/Absent~1060-1080
O-H out-of-plane bending~920-960 (broad)Weak/Absent
C-COOH stretching~880-900~880-900
CCO deformation~680-700~680-700

Interpretation of Key Vibrational Modes:

  • Carboxylic Acid Group Vibrations: The most prominent feature in the FT-IR spectrum is the very broad O-H stretching band between 2900 and 3300 cm⁻¹, which is characteristic of the hydrogen-bonded dimeric structure of carboxylic acids in the solid state. The strong and sharp C=O stretching vibration around 1700 cm⁻¹ in both spectra is also indicative of the carboxylic acid dimer. The C-O stretching and O-H in-plane bending modes are coupled and appear in the 1400-1440 cm⁻¹ region in the FT-IR spectrum. The broad O-H out-of-plane bending mode is observed around 920-960 cm⁻¹ in the FT-IR spectrum.

  • Alkyl Chain Vibrations: The long polymethylene chain gives rise to several characteristic vibrations. The asymmetric and symmetric CH₂ stretching modes appear as strong bands around 2920 cm⁻¹ and 2850 cm⁻¹, respectively, in both FT-IR and Raman spectra. The CH₂ scissoring mode is observed around 1470 cm⁻¹. A series of regularly spaced bands, known as the CH₂ wagging progression, is present in the 1180-1350 cm⁻¹ region in both spectra and is characteristic of the all-trans conformation of the alkyl chain in the solid state. The C-C stretching modes of the alkyl chain are typically weak in the FT-IR spectrum but give rise to distinct bands in the Raman spectrum, providing information about the conformational order of the chain.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the FT-IR and Raman spectroscopic analysis of a solid sample like this compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_output Output Sample Solid this compound Prep_FTIR ATR or KBr Pellet Sample->Prep_FTIR Prep_Raman Microscope Slide/Capillary Sample->Prep_Raman FTIR_Spec FT-IR Spectrometer Prep_FTIR->FTIR_Spec Raman_Spec Raman Spectrometer Prep_Raman->Raman_Spec FTIR_Spectrum FT-IR Spectrum FTIR_Spec->FTIR_Spectrum Raman_Spectrum Raman Spectrum Raman_Spec->Raman_Spectrum Peak_Assignment Peak Assignment & Interpretation FTIR_Spectrum->Peak_Assignment Raman_Spectrum->Peak_Assignment Comparison Comparative Analysis Peak_Assignment->Comparison Report Structural Characterization Report Comparison->Report

Caption: Workflow for FT-IR and Raman spectroscopic analysis.

Conclusion

FT-IR and Raman spectroscopy are indispensable tools for the comprehensive characterization of this compound. FT-IR excels in identifying the polar carboxylic acid functional groups through their characteristic stretching and bending vibrations. In contrast, Raman spectroscopy provides detailed information about the carbon-carbon backbone of the long alkyl chain, offering insights into its conformational order. By utilizing both techniques, researchers can obtain a complete vibrational fingerprint of this compound, facilitating its identification, quality assessment, and the study of its interactions in various applications. This comparative guide provides the foundational knowledge and experimental framework for the effective application of these spectroscopic techniques in the analysis of this important long-chain dicarboxylic acid.

Safety Operating Guide

Proper Disposal of Pentadecanedioic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of Pentadecanedioic Acid, a dicarboxylic acid used in various research and development applications.

Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. While it is not classified as a hazardous waste according to some safety data sheets[1], it is known to cause skin and eye irritation and may cause respiratory irritation[2]. Therefore, adherence to standard laboratory safety protocols for handling powdered chemicals is mandatory.

Personal Protective Equipment (PPE):

  • Eye Protection: Always wear safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Wear appropriate chemical-resistant gloves.

  • Respiratory Protection: In case of insufficient ventilation or the potential for dust formation, use a NIOSH-approved respirator.

  • Protective Clothing: A lab coat should be worn to prevent skin contact.

Engineering Controls:

  • Handle this compound in a well-ventilated area, preferably within a chemical fume hood, especially when weighing or transferring the powder, to minimize the risk of inhalation[3][4].

Step-by-Step Disposal Procedure

The primary disposal method for this compound is landfilling, as it is not typically recycled[1]. However, it is imperative to consult and comply with all local, state, and federal regulations regarding chemical waste disposal.

  • Initial Assessment: Confirm that the this compound waste is not mixed with any hazardous substances. If it is contaminated with a hazardous chemical, it must be treated as hazardous waste.

  • Small Spills:

    • For minor spills, carefully sweep up the solid material, avoiding dust generation[1].

    • Place the collected material into a suitable, clearly labeled container for disposal.

    • Clean the spill area with soap and water.

  • Unused or Waste Product:

    • Collect the solid this compound waste in a designated, well-sealed, and properly labeled container. The label should clearly identify the contents as "this compound Waste."

    • Do not dispose of solid this compound directly into laboratory trash cans that will be handled by custodial staff[5].

  • Disposal Pathway:

    • For non-hazardous solid waste, direct disposal into a dumpster may be permissible[5]. However, it is best practice to consult with your institution's Environmental Health and Safety (EHS) office for specific guidance[6].

    • Alternatively, the waste can be taken to a designated Treatment, Storage, and Disposal Facility (TSDF) or a landfill that accepts non-hazardous chemical waste[7]. Always verify with the facility beforehand if they accept this type of waste[7].

  • Empty Containers:

    • Ensure that containers that held this compound are completely empty.

    • Deface or remove the original label to prevent misidentification[5].

    • Dispose of the empty, clean container in the regular trash or recycling, in accordance with institutional policies.

Important Considerations:

  • Avoid Sewer Disposal: Do not discharge this compound into sewers[1].

  • Incompatible Materials: Store this compound waste away from strong oxidizing agents, bases, and strong reducing agents[8][9].

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, which is important for its safe handling and storage.

PropertyValue
Molecular Formula C15H28O4[2]
Molecular Weight 272.38 g/mol [2]
Melting Point 51 - 53 °C / 123.8 - 127.4 °F
Boiling Point 339 °C / 642.2 °F @ 760 mmHg
Flash Point > 110 °C / > 230 °F

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste is_contaminated Is the waste mixed with hazardous chemicals? start->is_contaminated treat_hazardous Dispose of as Hazardous Waste is_contaminated->treat_hazardous Yes small_spill Is it a small spill? is_contaminated->small_spill No end End of Disposal Process treat_hazardous->end collect_solid Collect solid waste in a labeled, sealed container. consult_ehs Consult Institutional EHS for specific procedures. collect_solid->consult_ehs landfill Dispose of in a designated landfill or via a licensed waste management facility. consult_ehs->landfill landfill->end small_spill->collect_solid No sweep_up Carefully sweep up solid. Place in a labeled container. small_spill->sweep_up Yes sweep_up->collect_solid

Caption: Decision workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Pentadecanedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Pentadecanedioic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of this compound (CAS No: 1460-18-0). Adherence to these procedures is essential to ensure a safe laboratory environment. While some sources state that this compound is not classified as a hazardous substance, other data indicates potential for skin, eye, and respiratory irritation.[1][2][3][4][5] Therefore, a cautious approach to handling is recommended.

Hazard Identification and Personal Protective Equipment (PPE)

While this compound is not classified as hazardous by all sources, it is prudent to handle it as a substance that may cause skin, eye, and respiratory irritation.[2][3][4][5][6] The following personal protective equipment is mandatory to mitigate potential exposure.

PPE Category Specific Requirements Rationale
Eye Protection Chemical splash goggles. A face shield is recommended when there is a significant risk of splashing.To protect against dust particles and potential splashes that can cause serious eye irritation.[3][7]
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene).To prevent skin contact which may cause irritation.[7][8] Gloves should be inspected before use and changed if contaminated.
Body Protection A long-sleeved laboratory coat.To protect the skin from accidental contact with the chemical.[7]
Respiratory Protection Use in a well-ventilated area. A NIOSH/MSHA or European Standard EN 136 approved respirator may be required for large quantities or in situations where dust cannot be controlled at the source.To prevent the inhalation of dust particles which may cause respiratory irritation.[2][3][4][5][6]
Footwear Closed-toe shoes.To protect the feet from potential spills.[7]
Operational Plan: Step-by-Step Handling Protocol

1. Preparation:

  • Ensure a certified chemical fume hood is available and functioning correctly.[7]

  • Designate a specific area within the fume hood for handling this compound.

  • Assemble all necessary equipment, such as spatulas, weigh boats, and containers, within the fume hood.

  • Ensure an eyewash station and safety shower are readily accessible.[9]

  • Have a spill kit compatible with solid irritants nearby.

2. Weighing and Transfer:

  • To minimize dust generation, do not weigh the compound directly on an open balance.[7]

  • Inside the chemical fume hood, pre-tare a sealed container (e.g., a vial with a lid).

  • Carefully transfer the desired amount of this compound into the pre-tared container.

  • Seal the container before removing it from the fume hood for weighing.

  • If adjustments to the mass are necessary, return the sealed container to the fume hood to add or remove the substance.[7]

3. Post-Handling:

  • Thoroughly decontaminate all surfaces and equipment that came into contact with the chemical.

  • Wash hands thoroughly with soap and water after completing the handling procedures.[7]

Disposal Plan

This compound is not typically classified as hazardous waste.[1] However, all waste disposal must be conducted in accordance with local, state, and federal regulations.[6]

  • Solid Waste: Collect unused this compound and any contaminated disposable materials (e.g., gloves, weigh boats) in a designated, sealed, and clearly labeled waste container.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" (if required by local regulations), the full chemical name "this compound," and any associated hazards (e.g., Irritant).[7]

  • Storage: Store waste containers in a designated and secure area.

  • Disposal: Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[10] Do not discharge into sewers.[1]

Workflow for Handling and Disposal of this compound

Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Disposal prep1 Verify Fume Hood Functionality prep2 Assemble Equipment in Hood prep1->prep2 prep3 Confirm Eyewash/Shower Accessibility prep2->prep3 prep4 Don Appropriate PPE prep3->prep4 handle1 Pre-tare Sealed Container prep4->handle1 Proceed to Handling handle2 Transfer this compound handle1->handle2 handle3 Seal Container for Weighing handle2->handle3 post1 Decontaminate Surfaces & Equipment handle3->post1 Handling Complete post2 Wash Hands Thoroughly post1->post2 disp1 Collect Solid Waste in Labeled Container post2->disp1 Proceed to Disposal disp2 Store Waste in Designated Area disp1->disp2 disp3 Arrange for Professional Disposal disp2->disp3

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.